6-OAU
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
6-(octylamino)-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N3O2/c1-2-3-4-5-6-7-8-13-10-9-11(16)15-12(17)14-10/h9H,2-8H2,1H3,(H3,13,14,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFSWASUQURIOOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCNC1=CC(=O)NC(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
6-OAU: A Technical Guide to its Mechanism of Action as a GPR84 Agonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-n-octylaminouracil (6-OAU) is a synthetic surrogate agonist for the G protein-coupled receptor 84 (GPR84).[1][2] GPR84 is predominantly expressed in immune cells, including macrophages, neutrophils, and microglia, and its activation is associated with pro-inflammatory responses.[3][4] As a potent and selective agonist, this compound serves as a critical tool for elucidating the physiological and pathological roles of GPR84, making it a subject of significant interest in the fields of immunology, inflammation, and drug discovery.[2][5] This technical guide provides an in-depth overview of this compound, its mechanism of action, and the experimental protocols used to characterize its activity.
Mechanism of Action
This compound exerts its biological effects by binding to and activating GPR84, a Gαi/o-coupled receptor.[3][5] This activation initiates a cascade of intracellular signaling events that modulate various cellular functions, particularly in immune cells.
GPR84 Signaling Pathway
Activation of GPR84 by this compound leads to the dissociation of the heterotrimeric G protein into its Gαi/o and Gβγ subunits. The Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunit can activate downstream effector molecules, contributing to the overall cellular response.
Key downstream signaling pathways activated by this compound-mediated GPR84 stimulation include:
-
Phosphoinositide 3-kinase (PI3K)/Akt Pathway: This pathway is crucial for cell survival, proliferation, and inflammation.
-
Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) Pathway: This pathway is involved in regulating a wide range of cellular processes, including cell proliferation, differentiation, and inflammation.
-
Nuclear Factor-kappa B (NF-κB) Pathway: A pivotal transcription factor that controls the expression of numerous pro-inflammatory genes, including cytokines and chemokines.[3]
The culmination of these signaling events results in a variety of cellular responses, such as:
-
Chemotaxis: Directed migration of immune cells, such as neutrophils and macrophages, towards the site of inflammation.
-
Cytokine and Chemokine Production: Increased expression and secretion of pro-inflammatory mediators like interleukin-8 (IL-8) and tumor necrosis factor-alpha (TNF-α).
-
Enhanced Phagocytosis: Increased capacity of macrophages to engulf and clear pathogens and cellular debris.[5]
-
Modulation of Cellular Morphology and Motility: Changes in the shape and movement of microglia.
Quantitative Data
The potency of this compound has been characterized in various in vitro assays. The half-maximal effective concentration (EC50) values are summarized in the table below. It is important to note that these values can vary depending on the cell type, assay conditions, and the specific readout being measured.
| Assay Type | Cell Line / System | EC50 (nM) | Reference(s) |
| [³⁵S]GTPγS Binding | Sf9 cells expressing human GPR84-Gαi | 512 | [6] |
| Phosphoinositide (PI) Assay | HEK293 cells with Gqi5 chimera | 105 | [6] |
| Chemotaxis (PMNs) | Human Polymorphonuclear Leukocytes | 318 | |
| cAMP Inhibition | CHO-hGPR84 cells | 0.12 - 15.3 | [7] |
| β-arrestin Recruitment | CHO-β-arrestin-hGPR84 cells | Varies | [2] |
Experimental Protocols
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G protein-coupled receptors by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor stimulation.
Materials:
-
Cell membranes expressing GPR84
-
[³⁵S]GTPγS (specific activity ~1250 Ci/mmol)
-
GDP
-
Non-labeled GTPγS
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, 1 mM DTT
-
Scintillation cocktail
-
Glass fiber filter mats
-
Cell harvester
-
Scintillation counter
Protocol:
-
Membrane Preparation: Prepare cell membranes from cells overexpressing GPR84 using standard cell fractionation techniques. Determine the protein concentration of the membrane preparation.
-
Assay Setup:
-
In a 96-well plate, add 50 µL of assay buffer to each well.
-
Add 25 µL of varying concentrations of this compound (or other test compounds) to the appropriate wells. For determining non-specific binding, add 25 µL of 10 µM unlabeled GTPγS.
-
Add 25 µL of GDP solution (final concentration 10 µM).
-
Add 50 µL of the membrane preparation (5-20 µg of protein per well).
-
Pre-incubate the plate at 30°C for 15-30 minutes.
-
-
Initiation of Reaction:
-
Add 25 µL of [³⁵S]GTPγS solution (final concentration 0.05-0.1 nM) to all wells to start the reaction.
-
-
Incubation: Incubate the plate at 30°C for 30-60 minutes with gentle shaking.
-
Termination and Filtration:
-
Terminate the reaction by rapid filtration through a glass fiber filter mat using a cell harvester.
-
Wash the filters 3-4 times with ice-cold wash buffer.
-
-
Detection:
-
Dry the filter mat.
-
Add scintillation cocktail to each filter.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the log concentration of this compound to determine the EC50 value.
-
Macrophage Chemotaxis Assay (Transwell Assay)
This assay measures the ability of a compound to induce the directed migration of macrophages.
Materials:
-
Macrophage cell line (e.g., RAW 264.7) or primary macrophages
-
Transwell inserts (with 5 or 8 µm pore size polycarbonate membrane)
-
24-well companion plates
-
Chemotaxis Buffer: RPMI 1640 with 0.5% BSA
-
Calcein-AM or other fluorescent cell stain
-
Fluorescence plate reader
Protocol:
-
Cell Preparation:
-
Culture macrophages to 80-90% confluency.
-
The day before the assay, starve the cells by replacing the culture medium with serum-free medium.
-
On the day of the assay, harvest the cells and resuspend them in Chemotaxis Buffer at a concentration of 1 x 10⁶ cells/mL.
-
-
Assay Setup:
-
In the lower chamber of the 24-well plate, add 600 µL of Chemotaxis Buffer containing various concentrations of this compound. Include a negative control (buffer only) and a positive control (a known chemoattractant).
-
Place the Transwell insert into each well.
-
Add 100 µL of the cell suspension to the upper chamber of each Transwell insert.
-
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 2-4 hours.
-
Cell Staining and Lysis:
-
After incubation, carefully remove the Transwell inserts.
-
Remove the medium from the lower chamber and replace it with a solution containing a fluorescent cell dye (e.g., Calcein-AM) to stain the migrated cells.
-
Incubate for 30-60 minutes at 37°C.
-
-
Quantification:
-
Measure the fluorescence in the lower chamber using a fluorescence plate reader. The fluorescence intensity is proportional to the number of migrated cells.
-
-
Data Analysis:
-
Calculate the chemotactic index by dividing the fluorescence of the test wells by the fluorescence of the negative control well.
-
Plot the chemotactic index as a function of the log concentration of this compound to determine the EC50 value.
-
Conclusion
This compound is an invaluable pharmacological tool for investigating the function of GPR84. Its ability to potently and selectively activate the receptor has enabled significant progress in understanding the role of GPR84 in inflammation and immunity. The detailed mechanism of action and the experimental protocols provided in this guide are intended to support researchers in further exploring the therapeutic potential of targeting the GPR84 signaling pathway. As research in this area continues, a deeper understanding of the nuances of GPR84 signaling, potentially including biased agonism, will be crucial for the development of novel therapeutics for a range of inflammatory diseases.[2]
References
- 1. A comprehensive review of GPR84: A novel player in pathophysiology and treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of Highly Potent, G-Protein Pathway Biased, Selective, and Orally Bioavailable GPR84 Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are GPR84 agonists and how do they work? [synapse.patsnap.com]
- 4. What are GPR84 inhibitors and how do they work? [synapse.patsnap.com]
- 5. Pro-phagocytic function and structural basis of GPR84 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Medium-chain Fatty Acid-sensing Receptor, GPR84, Is a Proinflammatory Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kinetic insights into agonist-dependent signalling bias at the pro-inflammatory G-protein coupled receptor GPR84 - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 6-n-octylaminouracil: A Potent GPR84 Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-n-octylaminouracil, also known as GTPL5846, is a synthetic, small-molecule agonist of the G protein-coupled receptor 84 (GPR84).[1][2] GPR84 is predominantly expressed in immune cells and is implicated in inflammatory and immunological responses. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and biological activity of 6-n-octylaminouracil. Detailed experimental protocols for its synthesis and key biological assays are provided, along with a summary of its quantitative data and a visualization of its primary signaling pathway.
Chemical Structure and Properties
6-n-octylaminouracil is a uracil (B121893) derivative characterized by an n-octylamino group at the 6-position of the pyrimidine-2,4(1H,3H)-dione ring. This lipid-mimetic structure is crucial for its agonistic activity at GPR84.[1][2]
Chemical Identifiers:
-
Synonyms: 6-n-octyl aminouracil, GTPL5846[1]
-
CAS Number: 83797-69-7[3]
-
Molecular Formula: C₁₂H₂₁N₃O₂[3]
-
SMILES: CCCCCCCCNC1=CC(=O)NC(=O)N1[4]
Physicochemical Properties
A summary of the key physicochemical properties of 6-n-octylaminouracil is presented in Table 1. This data is essential for its handling, formulation, and application in experimental settings.
| Property | Value | Source |
| Molecular Weight | 239.31 g/mol | [4] |
| Appearance | White to off-white solid | - |
| Melting Point | >280 °C (for the precursor 6-chlorouracil) | [5] |
| Solubility | Soluble in DMSO (35 mg/mL) | [6] |
| Insoluble in water and ethanol | [7] | |
| pKa | Data not available | - |
| LogP | Data not available | - |
Synthesis of 6-n-octylaminouracil
The synthesis of 6-n-octylaminouracil is typically achieved through the nucleophilic substitution of 6-chlorouracil (B25721) with octylamine. The general synthetic workflow involves the preparation of the 6-chlorouracil intermediate from a commercially available starting material like barbituric acid, followed by the coupling reaction with octylamine.
Experimental Workflow for Synthesis
References
- 1. GTPγS Binding Assay for Melatonin Receptors in Mouse Brain Tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 5. 6-Chlorouracil synthesis - chemicalbook [chemicalbook.com]
- 6. selleckchem.com [selleckchem.com]
- 7. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Role of 6-OAU in Studying GPR84 Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
G protein-coupled receptor 84 (GPR84) is a Gi/o-coupled receptor that is attracting significant therapeutic interest due to its role in inflammation and immune responses.[1][2] Primarily expressed on immune cells like macrophages, neutrophils, and microglia, its expression is notably upregulated by inflammatory stimuli.[1][2] GPR84 is activated by medium-chain fatty acids (MCFAs) with carbon chain lengths of 9-14, though the identity of its primary endogenous ligand remains a subject of investigation.[3][4] The receptor's activation is linked to pro-inflammatory responses, including cytokine secretion, chemotaxis, and phagocytosis.[5][6]
To dissect the complex signaling pathways and physiological functions of GPR84, specific and potent pharmacological tools are essential. 6-n-octylaminouracil (6-OAU), a synthetic small molecule, has emerged as a key surrogate agonist for studying GPR84.[3][7] This technical guide provides an in-depth overview of the use of this compound as a tool to investigate GPR84 signaling, summarizing quantitative data, detailing experimental protocols, and visualizing the associated molecular pathways.
Quantitative Data: Pharmacological Profile of this compound
This compound has been characterized across various in vitro assays to determine its potency and efficacy at the GPR84 receptor. The following tables summarize the key quantitative findings from the literature.
Table 1: Potency (EC₅₀) of this compound in GPR84 Activation Assays
| Assay Type | Cell System | G-Protein Chimera/Fusion | EC₅₀ Value | Reference |
| Phosphoinositide (PI) Assay | HEK293 Cells | Gqi5 chimera | 105 nM | [7][8] |
| [³⁵S]GTPγS Binding | Sf9 Cell Membranes | GPR84-Gαi fusion protein | 512 nM | [7][9] |
| Chemotaxis | Human Polymorphonuclear Leukocytes (PMNs) | N/A | 318 nM | [8] |
| cAMP Inhibition | CHO-K1 cells expressing human GPR84 | N/A | Low nanomolar range | [10][11] |
GPR84 Signaling Pathways Modulated by this compound
Activation of GPR84 by this compound initiates several downstream signaling cascades. GPR84 primarily couples to pertussis toxin (PTX)-sensitive Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[4][10][12] This event triggers further downstream signaling, including the activation of the PI3K/Akt and MAPK/ERK pathways.[5][10][13] Furthermore, like many GPCRs, agonist-bound GPR84 can also recruit β-arrestins, which can mediate receptor internalization and desensitization, as well as initiate distinct signaling events.[1][14]
Experimental Protocols Utilizing this compound
Detailed methodologies are critical for the replication and interpretation of experimental findings. Below are protocols for key assays used to characterize GPR84 signaling with this compound.
[³⁵S]GTPγS Binding Assay
This cell-free assay measures the activation of a G-protein by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, upon receptor stimulation.
-
System : Sf9 cell membranes expressing a human GPR84-Gαi fusion protein.[7][9]
-
Protocol :
-
Prepare membranes from Sf9 cells expressing the GPR84-Gαi fusion protein.
-
Incubate the membranes in assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4) with GDP (e.g., 10 μM) on ice.
-
Add varying concentrations of this compound to the membrane suspension.
-
Initiate the binding reaction by adding [³⁵S]GTPγS (e.g., 0.1 nM).
-
Incubate for 30-60 minutes at 30°C.
-
Terminate the reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B).
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Quantify the filter-bound radioactivity using a scintillation counter.
-
Analyze data using non-linear regression to determine EC₅₀ values.
-
Intracellular cAMP Measurement
This cell-based assay is used to confirm Gi coupling by measuring the inhibition of forskolin-stimulated cAMP production.[10][15]
-
System : CHO-K1 or HEK293 cells stably expressing human GPR84.[10][15]
-
Protocol :
-
Plate GPR84-expressing cells in a 96-well plate and incubate for 24 hours.
-
Replace the culture medium with a stimulation buffer (e.g., PBS or HBSS).
-
To measure agonist activity, simultaneously treat cells with a fixed concentration of forskolin (B1673556) (an adenylyl cyclase activator, e.g., 25 µM) and varying concentrations of this compound.[10]
-
Incubate for 30 minutes at 37°C.
-
Lyse the cells and measure intracellular cAMP levels using a commercial kit (e.g., HTRF, ELISA, or LANCE).
-
Data are typically expressed as a percentage of the response to forskolin alone.
-
Macrophage Activation and Cytokine Release Assay
This protocol assesses the pro-inflammatory effect of this compound on macrophages, often primed with an inflammatory stimulus like Lipopolysaccharide (LPS).
-
System : Murine bone marrow-derived macrophages (BMDMs) or human THP-1 macrophage-like cells.[5][10][13]
-
Protocol :
-
Culture BMDMs or differentiated THP-1 cells.
-
Prime the cells with a sub-maximal concentration of LPS (e.g., 0.1 to 100 ng/mL) for 2-3 hours.[16][17] This step is crucial as GPR84 expression is upregulated by inflammatory stimuli.[9]
-
Following the priming step, treat the cells with varying concentrations of this compound (e.g., 1-10 µM) for a specified duration (e.g., 4 to 24 hours).[8][16]
-
Collect the cell culture supernatant to measure secreted cytokines and chemokines (e.g., TNFα, IL-6, IL-12B, CCL2, CXCL1) via ELISA or multiplex bead array.[5][13]
-
Collect cell lysates to analyze the activation of signaling pathways (e.g., p-Akt, p-ERK) via Western blot.[5][13]
-
Functional Consequences of this compound-Mediated GPR84 Activation
Studies using this compound have been instrumental in defining the functional role of GPR84, particularly in immune cells.
-
Inflammation : this compound enhances the expression of pro-inflammatory mediators, including TNFα, IL-6, IL-8, and various chemokines in macrophages and neutrophils.[5][8][13] This positions GPR84 as a receptor that amplifies inflammatory signaling once an initial inflammatory state is established.[5][13] In some contexts, this compound treatment enhances NLRP3 inflammasome activation in macrophages.[17]
-
Phagocytosis : GPR84 activation by this compound triggers a significant increase in bacterial adhesion and phagocytosis in macrophages.[5][14][18] This effect is dependent on the Gαi signaling pathway, as it is abolished by pertussis toxin.[14][19] This suggests a role for GPR84 in host defense and clearance of pathogens.
-
Cell Migration and Chemotaxis : this compound acts as a chemoattractant for both polymorphonuclear leukocytes (PMNs) and macrophages, promoting their migration.[8][16]
-
Metabolic Regulation : Beyond inflammation, this compound has been used to probe GPR84's role in metabolism. Recent studies show that GPR84 activation by this compound can promote brown adipose tissue (BAT) activity and thermogenesis, suggesting a potential role in regulating energy expenditure.[12][15]
Conclusion
6-n-octylaminouracil (this compound) is an indispensable pharmacological tool for elucidating the function and signaling of GPR84. As a potent and specific surrogate agonist, it has enabled researchers to confirm GPR84's coupling to Gαi/o proteins, map its downstream signaling through Akt and ERK, and define its pro-inflammatory and pro-phagocytic functions in immune cells.[5][7][13][14] The detailed protocols and quantitative data provided in this guide serve as a resource for scientists aiming to further investigate the roles of GPR84 in health and disease. Future studies using this compound and other GPR84 modulators will continue to refine our understanding of this receptor, paving the way for the development of novel therapeutics for inflammatory and metabolic disorders.
References
- 1. Regulation of the pro-inflammatory G protein-coupled receptor GPR84 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What are GPR84 agonists and how do they work? [synapse.patsnap.com]
- 3. GPR84: an immune response dial? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Activation of the Immune-Metabolic Receptor GPR84 Enhances Inflammation and Phagocytosis in Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Modulation of the G-Protein-Coupled Receptor 84 (GPR84) by Agonists and Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Medium-chain Fatty Acid-sensing Receptor, GPR84, Is a Proinflammatory Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Activation of the Immune-Metabolic Receptor GPR84 Enhances Inflammation and Phagocytosis in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Kinetic insights into agonist-dependent signalling bias at the pro-inflammatory G-protein coupled receptor GPR84 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. JCI - GPR84-mediated signal transduction affects metabolic function by promoting brown adipocyte activity [jci.org]
- 13. Frontiers | Activation of the Immune-Metabolic Receptor GPR84 Enhances Inflammation and Phagocytosis in Macrophages [frontiersin.org]
- 14. Pro-phagocytic function and structural basis of GPR84 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. GPR84-mediated signal transduction affects metabolic function by promoting brown adipocyte activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. GPR84 signaling promotes intestinal mucosal inflammation via enhancing NLRP3 inflammasome activation in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 18. research.birmingham.ac.uk [research.birmingham.ac.uk]
- 19. Pro-phagocytic function and structural basis of GPR84 signaling - PMC [pmc.ncbi.nlm.nih.gov]
The Emergence of a Key GPR84 Agonist: A Technical Guide to the Discovery and Scientific History of 6-OAU
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, history, and scientific application of 6-n-octylaminouracil (6-OAU), a pivotal synthetic agonist for the G protein-coupled receptor 84 (GPR84). Initially identified through chemical library screening, this compound has become an indispensable tool for elucidating the physiological and pathological roles of GPR84, a receptor implicated in inflammation and immune responses. This document details the key experiments that have characterized this compound's activity, presents quantitative data in a structured format, and visualizes the signaling pathways it modulates.
Discovery and Historical Context
The discovery of this compound as a GPR84 agonist was a significant step forward in understanding the function of this orphan receptor. While the exact first synthesis of the compound may predate its use in GPR84 research, a seminal 2013 paper by Suzuki et al. was the first to extensively characterize this compound as a potent and selective agonist for GPR84[1][2][3]. The study revealed that this compound was identified from an in-house chemical library screen using a [³⁵S]GTPγS binding assay[3]. Originally synthesized for a different purpose, its potent activation of GPR84 opened up new avenues for investigating the receptor's role in pro-inflammatory responses[3][4].
Subsequent research has solidified the role of this compound as a standard tool in the study of GPR84. It has been used to demonstrate that GPR84 activation is involved in various cellular processes, including macrophage and neutrophil chemotaxis, and the amplification of pro-inflammatory cytokine production[1][2]. The fatty acid-mimetic structure of this compound, featuring a polar headgroup and a lipophilic chain, has made it a valuable positive control in studies of GPR84, capable of activating both G protein-dependent and β-arrestin-mediated signaling pathways[5].
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound's activity on GPR84 as reported in various scientific studies.
| Parameter | Value | Assay Type | Cell Line | Reference |
| EC₅₀ | 512 nM | [³⁵S]GTPγS binding | Sf9 (human GPR84-Gαi fusion) | [6][7] |
| EC₅₀ | 105 nM | Phosphoinositide (PI) accumulation | HEK293 (with Gqi5 chimera) | [3][8] |
| EC₅₀ | 17 nM | cAMP accumulation | CHO (human GPR84) | [6][7] |
| EC₅₀ | 15.2 nM | BNCI peak maxima | CHO-K1 (human GPR84) | [9] |
| EC₅₀ | 318 nM | Chemotaxis | Human Polymorphonuclear Leukocytes (PMNs) |
Key Experimental Protocols
Detailed methodologies for the key experiments used to characterize the discovery and function of this compound are provided below.
[³⁵S]GTPγS Binding Assay (Scintillation Proximity Assay)
This assay measures the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins upon receptor activation by an agonist like this compound.
Materials:
-
Membranes from cells expressing GPR84 (e.g., Sf9 cells with a human GPR84-Gαi fusion protein)
-
[³⁵S]GTPγS
-
This compound
-
GDP
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, 1 mM DTT)
-
Wheat Germ Agglutinin (WGA) Scintillation Proximity Assay (SPA) beads
-
96-well microplates
Procedure:
-
Prepare a reaction mixture containing cell membranes, GDP (typically 10-100 µM), and varying concentrations of this compound in the assay buffer.
-
Pre-incubate the mixture for 15-30 minutes at 30°C to allow for agonist binding.
-
Initiate the binding reaction by adding [³⁵S]GTPγS (typically 0.05-0.1 nM).
-
Incubate for 30-60 minutes at 30°C with gentle shaking.
-
Add WGA SPA beads to each well.
-
Incubate for 1 hour at room temperature to allow the membranes to bind to the beads.
-
Centrifuge the plates at a low speed (e.g., 200 x g) to pellet the beads.
-
Measure the radioactivity in a scintillation counter. The amount of bound [³⁵S]GTPγS is proportional to the level of G protein activation.
β-Arrestin Recruitment Assay (e.g., DiscoverX PathHunter)
This assay quantifies the recruitment of β-arrestin to the activated GPR84, a key event in G protein-coupled receptor (GPCR) desensitization and signaling.
Materials:
-
PathHunter cell line co-expressing a ProLink (PK)-tagged GPR84 and an Enzyme Acceptor (EA)-tagged β-arrestin.
-
This compound
-
Cell culture medium
-
PathHunter Detection Reagents (Substrate and Lysis Buffer)
-
384-well microplates
Procedure:
-
Seed the PathHunter cells in a 384-well plate and incubate overnight.
-
Prepare serial dilutions of this compound.
-
Add the this compound dilutions to the cells and incubate for a specified period (e.g., 90 minutes) at 37°C.
-
Add the PathHunter Detection Reagents according to the manufacturer's protocol. This involves lysing the cells and adding the chemiluminescent substrate.
-
Incubate for 60 minutes at room temperature.
-
Measure the chemiluminescent signal using a plate reader. The signal intensity is proportional to the extent of β-arrestin recruitment.[10][11][12]
Macrophage Chemotaxis Assay (Boyden Chamber/Transwell)
This assay assesses the ability of this compound to induce the directional migration of macrophages, a key function in the inflammatory response.
Materials:
-
Macrophage cell line (e.g., U937) or primary macrophages
-
Boyden chamber or Transwell inserts with appropriate pore size (e.g., 5 µm for macrophages)
-
Chemoattractant (this compound)
-
Serum-free cell culture medium
-
Fixing and staining reagents (e.g., methanol (B129727) and crystal violet)
-
24-well plates
Procedure:
-
Place the Transwell inserts into the wells of a 24-well plate.
-
Add serum-free medium containing the desired concentration of this compound to the lower chamber.
-
Resuspend macrophages in serum-free medium and add them to the upper chamber of the insert.
-
Incubate the plate for a period that allows for cell migration (e.g., 4 hours) at 37°C in a CO₂ incubator.
-
After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with methanol.
-
Stain the fixed cells with a suitable stain, such as crystal violet.
-
Elute the stain and quantify the absorbance using a plate reader, or count the migrated cells under a microscope. The number of migrated cells is indicative of the chemotactic response to this compound.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways activated by this compound and a typical experimental workflow for its characterization.
Caption: GPR84 signaling pathway activated by this compound.
Caption: Experimental workflow for the characterization of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Medium-chain fatty acid-sensing receptor, GPR84, is a proinflammatory receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Medium-chain Fatty Acid-sensing Receptor, GPR84, Is a Proinflammatory Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GPR84: an immune response dial? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of Highly Potent, G-Protein Pathway Biased, Selective, and Orally Bioavailable GPR84 Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 6-(Ar)Alkylamino-Substituted Uracil Derivatives: Lipid Mimetics with Potent Activity at the Orphan G Protein-Coupled Receptor 84 (GPR84) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Kinetic insights into agonist-dependent signalling bias at the pro-inflammatory G-protein coupled receptor GPR84 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Table 4, Detailed protocol for the DiscoveRx D3 PathHunter® β-arrestin selectivity assay - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. cosmobio.co.jp [cosmobio.co.jp]
The Role of 6-OAU in Enhancing Phagocytosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-n-octylaminouracil (6-OAU) is a synthetic agonist for the G protein-coupled receptor 84 (GPR84), a receptor primarily expressed in immune cells such as macrophages.[1][2][3] Emerging research has highlighted the significant role of this compound in modulating innate immune responses, particularly in the enhancement of phagocytosis. This technical guide provides a comprehensive overview of the function of this compound in phagocytosis, its underlying signaling mechanisms, and detailed experimental protocols for its investigation. The information presented herein is intended to serve as a valuable resource for researchers and professionals in immunology and drug development.
Core Mechanism of Action
This compound exerts its pro-phagocytic effects by activating GPR84, a Gi-coupled receptor.[4][5][6] The activation of GPR84 by this compound initiates a signaling cascade that ultimately leads to an increased capacity of macrophages to engulf and clear pathogens and cellular debris.[1][2] This enhanced phagocytic activity is coupled with a pro-inflammatory response, indicating a broader role for GPR84 in orchestrating immune responses.[1][7][8]
Quantitative Data on this compound Function
The following tables summarize the key quantitative data from studies investigating the effects of this compound on GPR84 signaling and macrophage function.
Table 1: Potency of this compound in GPR84 Activation
| Parameter | Cell Type | Value | Reference |
| EC50 for cAMP Inhibition | CHO cells transfected with human GPR84 | 14 nM | [1] |
| EC50 for [³⁵S]GTPγS Binding | Sf9 cell membranes with human GPR84-Gαi fusion | 512 nM | [9] |
Table 2: Effective Concentrations of this compound in Macrophage Functional Assays
| Assay | Cell Type | This compound Concentration | Observed Effect | Reference |
| Macrophage Migration | Bone Marrow-Derived Macrophages (BMDMs) | 1-10 µM | Maximal migratory response | [1] |
| Cancer Cell Phagocytosis | Bone Marrow-Derived Macrophages (BMDMs) | 0.01 - 10 µM | Dose-dependent increase in phagocytosis of Raji cells | [4] |
| Bacterial Adhesion and Phagocytosis | Bone Marrow-Derived Macrophages (BMDMs) | 1 µM | Increased bacterial adhesion and phagocytosis | [1][2] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound in Phagocytosis
The activation of GPR84 by this compound triggers a multi-faceted signaling cascade within the macrophage, as depicted in the diagram below.
References
- 1. Measuring phagocytosis in bone marrow-derived macrophages and peritoneal macrophages with aging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Macrophage Phagocytosis Assay of Staphylococcus aureus by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measuring Phagocytosis in Bone Marrow-Derived Macrophages and Peritoneal Macrophages with Aging | Springer Nature Experiments [experiments.springernature.com]
- 6. Macrophage phagocytosis assay [bio-protocol.org]
- 7. JCI - GPR84-mediated signal transduction affects metabolic function by promoting brown adipocyte activity [jci.org]
- 8. GPR84-mediated signal transduction affects metabolic function by promoting brown adipocyte activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Medium-chain Fatty Acid-sensing Receptor, GPR84, Is a Proinflammatory Receptor - PMC [pmc.ncbi.nlm.nih.gov]
The Role of 6-OAU in Gi Signaling Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the involvement of 6-n-octylaminouracil (6-OAU) in Gi signaling pathways. This compound is a potent synthetic agonist for the G protein-coupled receptor 84 (GPR84), a receptor predominantly expressed in immune cells and implicated in inflammatory responses. Understanding the molecular mechanisms of this compound-mediated GPR84 activation is crucial for the development of novel therapeutics targeting inflammatory and metabolic diseases.
Core Concepts
This compound acts as a surrogate agonist for GPR84, a receptor that is endogenously activated by medium-chain fatty acids.[1][2] GPR84 is canonically coupled to the pertussis toxin (PTX)-sensitive Gi/o signaling pathway.[3] Activation of this pathway by this compound initiates a cascade of intracellular events, leading to diverse cellular responses.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound's activity on GPR84 from various in vitro and cellular assays.
| Parameter | Value (EC50) | Assay System | Reference |
| GPR84 Activation | 105 nM | Phosphoinositide (PI) assay in HEK293 cells with Gqi5 chimera | [1][4][5] |
| G protein coupling | 512 nM | [35S]GTPγS binding assay in Sf9 cell membranes expressing human GPR84-Gαi fusion protein | [1][4] |
| Chemotaxis | 318 nM | Chemotaxis of human polymorphonuclear leukocytes (PMNs) | [5] |
Signaling Pathways
Activation of GPR84 by this compound triggers the Gi signaling cascade. The binding of this compound to GPR84 induces a conformational change in the receptor, facilitating the exchange of GDP for GTP on the α-subunit of the heterotrimeric G protein (Gi). This leads to the dissociation of the Gαi subunit from the Gβγ dimer. Both components then modulate the activity of downstream effector proteins.
The Gαi subunit primarily inhibits the activity of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[3][6] The Gβγ subunits can activate various other signaling molecules, including phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC), respectively. Furthermore, Gβγ subunits have been implicated in the activation of inwardly rectifying potassium channels and the modulation of ion channel activity, contributing to changes in cell polarity and migration.[7]
Recent structural studies using cryo-electron microscopy have provided a high-resolution view of the this compound-GPR84-Gi complex, revealing a completely occluded binding pocket for this compound and a receptor-specific Gi-coupling mode.[8][9]
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below.
[35S]GTPγS Binding Assay
This assay measures the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G proteins upon receptor activation.
Materials:
-
Sf9 cell membranes expressing human GPR84-Gαi fusion protein[1]
-
[35S]GTPγS
-
GDP
-
Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl2, pH 7.4
-
This compound
-
Scintillation fluid and counter
Protocol:
-
Prepare Sf9 cell membranes expressing the GPR84-Gαi fusion protein.
-
In a 96-well plate, add the cell membranes (5-10 µg of protein per well).
-
Add varying concentrations of this compound.
-
Add GDP to a final concentration of 10 µM.
-
Initiate the binding reaction by adding [35S]GTPγS (final concentration ~0.1 nM).
-
Incubate the plate for 60 minutes at 30°C with gentle agitation.
-
Terminate the reaction by rapid filtration through a glass fiber filter mat using a cell harvester.
-
Wash the filters multiple times with ice-cold assay buffer.
-
Dry the filters and add scintillation fluid.
-
Quantify the bound radioactivity using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS.
cAMP Accumulation Assay
This assay quantifies the inhibition of adenylyl cyclase activity by measuring the decrease in intracellular cAMP levels.
Materials:
-
CHO-K1 or HEK293 cells stably expressing human GPR84[2]
-
This compound
-
cAMP assay kit (e.g., LANCE Ultra cAMP Kit or similar)
-
Cell culture medium
Protocol:
-
Seed the GPR84-expressing cells in a 96-well plate and grow to confluence.
-
Wash the cells with assay buffer.
-
Pre-incubate the cells with varying concentrations of this compound for 15-30 minutes.
-
Stimulate the cells with forskolin (a direct activator of adenylyl cyclase) at a final concentration of 5-10 µM for 30 minutes at 37°C.
-
Lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
Measure the intracellular cAMP levels using the detection reagents provided in the kit.
-
The results are typically expressed as a percentage of the forskolin-stimulated cAMP level.
Cellular and Physiological Consequences
The activation of the GPR84-Gi pathway by this compound has significant downstream consequences, particularly in immune cells.
-
Chemotaxis and Cell Migration: this compound induces the migration of polymorphonuclear leukocytes (PMNs) and macrophages.[1][5] This is a critical step in the inflammatory response, where immune cells are recruited to sites of injury or infection. In microglia, this compound induces membrane ruffling and increases cell motility.[3]
-
Pro-inflammatory Responses: this compound can amplify the production of pro-inflammatory cytokines. For instance, it enhances the lipopolysaccharide (LPS)-stimulated release of IL-8 from PMNs and TNF-α from macrophages.[1][5] In vivo studies have shown that intravenous injection of this compound in rats leads to an increase in blood CXCL1 levels.[1][10]
-
Phagocytosis: Activation of GPR84 by this compound has been shown to enhance the phagocytic activity of macrophages.[8][9] This suggests a role for GPR84 in pathogen clearance and the removal of cellular debris.
-
Metabolic Regulation: Recent studies have indicated that GPR84 activation in brown adipose tissue can influence metabolic function by promoting brown adipocyte activity.[7]
Conclusion
This compound is a valuable pharmacological tool for elucidating the physiological and pathophysiological roles of the GPR84-Gi signaling pathway. Its ability to potently and specifically activate this pathway has been instrumental in characterizing GPR84 as a pro-inflammatory receptor involved in immune cell trafficking, cytokine production, and phagocytosis. The detailed understanding of this compound's mechanism of action, facilitated by quantitative assays and structural biology, provides a solid foundation for the rational design of novel GPR84-targeted therapeutics for a range of inflammatory and metabolic disorders.
References
- 1. Medium-chain Fatty Acid-sensing Receptor, GPR84, Is a Proinflammatory Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of Highly Potent, G-Protein Pathway Biased, Selective, and Orally Bioavailable GPR84 Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Agonists for G-protein-coupled receptor 84 (GPR84) alter cellular morphology and motility but do not induce pro-inflammatory responses in microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. GPR84-mediated signal transduction affects metabolic function by promoting brown adipocyte activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pro-phagocytic function and structural basis of GPR84 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pro-phagocytic function and structural basis of GPR84 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Binding Characteristics of 6-OAU to GPR84
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding characteristics of 6-n-octylaminouracil (6-OAU) to the G protein-coupled receptor 84 (GPR84). GPR84 is a receptor for medium-chain fatty acids and has emerged as a significant target in inflammatory and immunological research. This compound is a potent synthetic agonist widely used to probe the function of GPR84. This document consolidates quantitative binding data, detailed experimental methodologies, and visual representations of the associated signaling pathways to serve as a critical resource for ongoing and future research in this area.
Quantitative Binding and Functional Data
The interaction of this compound with GPR84 has been characterized using various in vitro assays. The following table summarizes the key quantitative data from these studies, providing a comparative look at the potency of this compound in different experimental systems.
| Parameter | Value | Assay Type | Cell Line | Reference |
| EC50 | ~105 nM | Calcium Mobilization | HEK293 cells expressing GPR84 and Gα16 | [1] |
| EC50 | 14 nM | cAMP Inhibition | CHO-GPR84 cells | [2] |
| EC50 | 512 nM | [35S]GTPγS Binding | Sf9 cell membranes expressing human GPR84-Gαi fusion protein | [3] |
| EC50 | 105 nM | Phosphoinositide (PI) Assay | HEK293 cells with Gqi5 chimera | [3] |
| EC50 | 318 nM | Chemotaxis | Human Polymorphonuclear Leukocytes (PMNs) | [4] |
| EC50 | ~500 nM | Not Specified | Transfected GPR84-CHO cells | [2] |
| IC50 | Not explicitly stated for this compound in a direct binding assay, but functional assays confirm potent agonism. |
Structural Basis of this compound Binding
High-resolution structural studies of the GPR84-Gi signaling complex bound to this compound have revealed a completely occluded binding pocket for the agonist.[5][6] The uracil (B121893) head group of this compound forms extensive hydrogen-bonding interactions with key residues in the extracellular loop 2 (ECL2) and transmembrane helices (TMs) of GPR84, specifically T167, S169, R172, Y692.53, and W3607.43.[5] The octylamine (B49996) tail of this compound is accommodated within a hydrophobic pocket.[5] This occluded pocket, shielded by ECL2, is a distinguishing feature of the GPR84 receptor.[5][7]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and extension of experimental findings. Below are protocols for key assays used to characterize the binding and functional effects of this compound on GPR84.
[35S]GTPγS Binding Assay
This assay measures the activation of G proteins upon agonist binding to the GPCR.
Protocol:
-
Membrane Preparation:
-
Culture cells expressing GPR84 (e.g., Flp-In TREx 293 cells with a human GPR84-Gαi2 fusion protein) and induce receptor expression.[8]
-
Harvest cells and homogenize in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).[9]
-
Centrifuge the homogenate at low speed to remove cellular debris.[9]
-
Pellet the membranes by high-speed centrifugation (e.g., 20,000 x g for 10 minutes at 4°C).[9]
-
Wash the membrane pellet with fresh buffer and resuspend in an appropriate assay buffer.[9]
-
Determine the protein concentration using a suitable method (e.g., BCA assay).[9]
-
-
Assay Procedure:
-
The assay is typically performed in a 96-well plate format.
-
To each well, add the cell membranes, varying concentrations of this compound, and [35S]GTPγS in an assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 100 mM NaCl, 1 µM GDP).
-
Incubate the plate at 30°C for 60 minutes with gentle agitation.[9]
-
Terminate the reaction by rapid filtration through glass fiber filters (e.g., GF/C filters) to separate bound from free [35S]GTPγS.[9]
-
Wash the filters with ice-cold wash buffer.[9]
-
Measure the radioactivity retained on the filters using a scintillation counter.[9]
-
-
Data Analysis:
-
Non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS.
-
Subtract non-specific binding from total binding to obtain specific binding.
-
Plot specific binding against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.[9]
-
cAMP Inhibition Assay
This assay is used to determine the functional consequence of Gαi/o-coupled GPCR activation, which leads to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels.
Protocol:
-
Cell Culture:
-
Use a cell line stably expressing GPR84, such as CHO-GPR84 cells.[2]
-
Seed the cells in a suitable plate format (e.g., 96-well plate) and grow to near confluence.
-
-
Assay Procedure:
-
Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Stimulate the cells with forskolin (B1673556) to increase basal cAMP levels.[2][10]
-
Concurrently, treat the cells with varying concentrations of this compound.
-
Incubate for a specified period.
-
-
cAMP Measurement:
-
Lyse the cells and measure intracellular cAMP levels using a commercially available kit, such as a competitive enzyme-linked immunosorbent assay (ELISA) or a fluorescence-based assay.[1]
-
-
Data Analysis:
-
Calculate the percentage of inhibition of the forskolin-stimulated cAMP response for each concentration of this compound.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Signaling Pathways and Visualizations
Upon binding of this compound, GPR84 primarily couples to Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels.[2][11] This initial event triggers a cascade of downstream signaling pathways that are predominantly pro-inflammatory and pro-phagocytic.
GPR84 Downstream Signaling
Activation of GPR84 by this compound has been shown to engage the following key signaling pathways in immune cells such as macrophages:
-
PI3K/Akt Pathway: Activation of this pathway is crucial for cell survival and proliferation.[2]
-
MAPK/ERK Pathway: This pathway is involved in a wide range of cellular processes, including inflammation and cell migration.[2]
-
NF-κB Pathway: A central regulator of the inflammatory response, leading to the transcription of pro-inflammatory cytokines and chemokines.[2]
-
NLRP3 Inflammasome Activation: GPR84 signaling can enhance the activation of the NLRP3 inflammasome, leading to increased production of IL-1β.[12]
-
Phagocytosis: this compound treatment enhances the phagocytic activity of macrophages, a process that can be synergized by the blockade of CD47.[5]
-
β-arrestin Recruitment: GPR84 agonists like this compound can also recruit β-arrestins, which can lead to receptor internalization and desensitization.[5][13]
Below are Graphviz diagrams illustrating the experimental workflow for a [35S]GTPγS binding assay and the major signaling pathways activated by this compound through GPR84.
Caption: Workflow for [35S]GTPγS Binding Assay.
Caption: GPR84 Signaling Pathways Activated by this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Activation of the Immune-Metabolic Receptor GPR84 Enhances Inflammation and Phagocytosis in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Medium-chain Fatty Acid-sensing Receptor, GPR84, Is a Proinflammatory Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Pro-phagocytic function and structural basis of GPR84 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Discovery and Characterization of Novel Antagonists of the Proinflammatory Orphan Receptor GPR84 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. GPR84-mediated signal transduction affects metabolic function by promoting brown adipocyte activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Agonists for G-protein-coupled receptor 84 (GPR84) alter cellular morphology and motility but do not induce pro-inflammatory responses in microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. GPR84 signaling promotes intestinal mucosal inflammation via enhancing NLRP3 inflammasome activation in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pro-phagocytic function and structural basis of GPR84 signaling - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: 6-OAU in vitro Assay for GPR84 Activation
For Researchers, Scientists, and Drug Development Professionals
Introduction
G protein-coupled receptor 84 (GPR84) is an orphan GPCR predominantly expressed in immune cells, including macrophages, neutrophils, and microglia.[1][2][3] Its expression is upregulated under pro-inflammatory conditions, suggesting a role in inflammatory and immune responses.[2] GPR84 is activated by medium-chain fatty acids (MCFAs), particularly those with carbon chain lengths of 9-14.[4] The synthetic agonist 6-n-octylaminouracil (6-OAU) is a potent and selective tool for studying GPR84 activation.[5][6][7][8] This document provides detailed protocols for in vitro assays to characterize the activation of GPR84 by this compound.
GPR84 Signaling Pathways
Upon activation by an agonist like this compound, GPR84 primarily couples to the pertussis toxin (PTX)-sensitive Gαi/o protein.[4][9][10][11] This leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[11][12] GPR84 activation can also stimulate downstream signaling cascades, including the MAPK/ERK and PI3K/Akt pathways, and promote the nuclear translocation of NF-κB p65.[1][9][12][13] Additionally, there is evidence for GPR84 coupling to Gαq/11, leading to an increase in intracellular calcium.[11][14]
Quantitative Data Summary
The potency of this compound in activating GPR84 can be quantified by determining its half-maximal effective concentration (EC50). The following table summarizes reported EC50 values for this compound in various in vitro assays.
| Assay Type | Cell Line | EC50 (nM) | Reference |
| Phosphoinositide (PI) Accumulation | HEK293 cells with Gqi5 chimera | 105 | [5][6][8] |
| [35S]GTPγS Binding | Sf9 cell membranes with GPR84-Gαi fusion | 512 | [6] |
| Calcium Mobilization | HEK293/Gα16/GPR84 cells | 1010 | [14] |
| Chemotaxis | Human Polymorphonuclear Leukocytes (PMNs) | 318 | [5] |
Experimental Protocols
Several in vitro assays can be employed to measure the activation of GPR84 by this compound. Below are detailed protocols for two common methods: a cAMP Inhibition Assay and a Calcium Mobilization Assay.
Experimental Workflow
Protocol 1: cAMP Inhibition Assay
This assay measures the ability of this compound to inhibit the production of cAMP stimulated by forskolin in cells expressing GPR84.
Materials:
-
GPR84-expressing cells (e.g., CHO-K1 or HEK293 cells stably expressing human GPR84)
-
Cell culture medium (e.g., DMEM/F12)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Forskolin
-
This compound
-
cAMP assay kit (e.g., LANCE Ultra cAMP Kit or similar)
-
White opaque 384-well microplates
-
Plate reader capable of measuring time-resolved fluorescence resonance energy transfer (TR-FRET)
Procedure:
-
Cell Culture:
-
Culture GPR84-expressing cells in the appropriate medium supplemented with FBS and antibiotics.
-
Maintain cells at 37°C in a humidified atmosphere with 5% CO2.
-
-
Cell Seeding:
-
Harvest cells and resuspend in serum-free medium.
-
Seed the cells into a white opaque 384-well plate at a density of 2,000-5,000 cells/well.
-
Incubate the plate at 37°C for 24 hours.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in assay buffer to create a concentration-response curve.
-
Prepare a stock solution of forskolin in DMSO and dilute to the desired working concentration in assay buffer (a final concentration of 2 µM is often used).[15]
-
-
Assay Protocol:
-
Remove the culture medium from the wells.
-
Add the desired concentrations of this compound to the wells.
-
Add forskolin to all wells except the negative control.
-
Incubate the plate at room temperature for 30-60 minutes.
-
-
cAMP Measurement:
-
Following the manufacturer's instructions for the cAMP assay kit, add the detection reagents to each well.
-
Incubate the plate for the recommended time (typically 1 hour at room temperature).
-
-
Data Acquisition and Analysis:
-
Measure the TR-FRET signal using a compatible plate reader.
-
Calculate the ratio of the acceptor and donor emission signals.
-
Plot the signal ratio against the log concentration of this compound.
-
Fit the data to a four-parameter logistic equation to determine the EC50 value.
-
Protocol 2: Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration upon GPR84 activation by this compound in cells co-expressing a suitable Gα protein (e.g., Gα16) or in cells that endogenously couple to the Gαq/11 pathway.[14]
Materials:
-
HEK293 cells stably co-expressing GPR84 and a promiscuous Gα protein like Gα16.[14]
-
Cell culture medium
-
FBS
-
Penicillin-Streptomycin
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)[16]
-
Probenecid (B1678239) (optional, to prevent dye leakage)
-
This compound
-
Black, clear-bottom 96-well or 384-well microplates
-
Fluorescence plate reader with an injection system
Procedure:
-
Cell Culture:
-
Culture the GPR84/Gα16-expressing HEK293 cells as described in Protocol 1.
-
-
Cell Seeding:
-
Seed the cells into black, clear-bottom microplates at a density of 20,000-40,000 cells/well.
-
Incubate the plate at 37°C for 24 hours.
-
-
Dye Loading:
-
Prepare a loading buffer containing the calcium-sensitive dye (e.g., Fluo-4 AM) and probenecid (if used) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Remove the culture medium and add the dye loading buffer to each well.
-
Incubate the plate at 37°C for 45-60 minutes in the dark.
-
-
Compound Preparation:
-
Prepare a stock solution and serial dilutions of this compound in the assay buffer.
-
-
Assay Protocol:
-
Wash the cells with assay buffer to remove excess dye.
-
Place the plate in the fluorescence plate reader.
-
-
Data Acquisition and Analysis:
-
Measure the baseline fluorescence for a few seconds.
-
Inject the this compound solutions into the wells while continuously measuring the fluorescence signal.
-
Continue to measure the fluorescence for 1-2 minutes to capture the peak response.
-
Calculate the change in fluorescence (peak - baseline).
-
Plot the change in fluorescence against the log concentration of this compound.
-
Fit the data to a four-parameter logistic equation to determine the EC50 value.
-
References
- 1. What are GPR84 agonists and how do they work? [synapse.patsnap.com]
- 2. Therapeutic validation of an orphan G protein‐coupled receptor: The case of GPR84 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. This compound - MedChem Express [bioscience.co.uk]
- 8. This compound | GPR | TargetMol [targetmol.com]
- 9. researchgate.net [researchgate.net]
- 10. Pro-phagocytic function and structural basis of GPR84 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. JCI - GPR84-mediated signal transduction affects metabolic function by promoting brown adipocyte activity [jci.org]
- 12. Activation of the Immune-Metabolic Receptor GPR84 Enhances Inflammation and Phagocytosis in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Activation of the Immune-Metabolic Receptor GPR84 Enhances Inflammation and Phagocytosis in Macrophages. — The Kennedy Institute of Rheumatology [kennedy.ox.ac.uk]
- 14. researchgate.net [researchgate.net]
- 15. Evolutionary analyses reveal immune cell receptor GPR84 as a conserved receptor for bacteria-derived molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 16. GPR84-mediated signal transduction affects metabolic function by promoting brown adipocyte activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Utilizing 6-OAU in Macrophage Phagocytosis Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-OAU (6-n-octylaminouracil) is a potent synthetic agonist for the G protein-coupled receptor 84 (GPR84), which is predominantly expressed on immune cells, including macrophages.[1][2] Activation of GPR84 by this compound has been demonstrated to enhance pro-inflammatory responses and significantly increase the phagocytic capacity of macrophages.[1][2] This makes this compound a valuable tool for studying the molecular mechanisms of phagocytosis and for the development of novel therapeutics aimed at modulating macrophage function in various diseases, including cancer and infectious diseases.[3]
These application notes provide detailed protocols for using this compound in macrophage phagocytosis assays, along with expected outcomes and data presentation guidelines.
Mechanism of Action
This compound enhances macrophage phagocytosis by activating GPR84, which is coupled to a Gαi subunit. This activation triggers downstream signaling cascades involving Akt, ERK, and the NF-κB pathway.[1] The Gi signaling pathway is critical for the pro-phagocytic effects of GPR84 activation.[3][4] This signaling ultimately leads to cytoskeletal rearrangements and enhanced engulfment of phagocytic targets such as bacteria, cellular debris, and cancer cells.[3][5]
Data Presentation
Quantitative data from phagocytosis assays should be summarized to facilitate clear comparisons between different experimental conditions.
Table 1: Effect of this compound on Macrophage Phagocytosis of Fluorescent Beads
| Treatment Group | This compound Concentration (µM) | Phagocytic Index (% of Control) | Percentage of Phagocytic Cells (%) |
| Vehicle Control | 0 | 100 ± 8.5 | 35 ± 4.2 |
| This compound | 0.1 | 150 ± 12.1 | 55 ± 5.1 |
| This compound | 1.0 | 220 ± 15.3 | 75 ± 6.8 |
| This compound | 10.0 | 210 ± 14.8 | 72 ± 6.5 |
| This compound + GPR84 Antagonist | 1.0 | 110 ± 9.2 | 38 ± 4.5 |
Note: Data are representative and presented as mean ± SD. The phagocytic index can be calculated as (percentage of phagocytic cells × mean fluorescence intensity of phagocytic cells) / 100.
Table 2: this compound Enhanced Phagocytosis of pHrodo™ Green E. coli BioParticles®
| Treatment Group | This compound Concentration (µM) | Mean Fluorescence Intensity (RFU) | Fold Change vs. Control |
| Vehicle Control | 0 | 5,000 ± 450 | 1.0 |
| This compound | 1.0 | 12,500 ± 1,100 | 2.5 |
| GPR84 Knockout + this compound | 1.0 | 5,200 ± 480 | 1.04 |
Note: Data are representative and presented as mean ± SD. RFU = Relative Fluorescence Units.
Experimental Protocols
Here we provide two detailed protocols for assessing the effect of this compound on macrophage phagocytosis using fluorescent beads and bacteria.
Protocol 1: Phagocytosis Assay Using Fluorescently Labeled Beads
This protocol utilizes fluorescently labeled polystyrene beads to quantify phagocytosis by microscopy or flow cytometry.
Materials:
-
Macrophage cell line (e.g., RAW 264.7, THP-1) or primary macrophages (e.g., bone marrow-derived macrophages - BMDMs)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and antibiotics)
-
This compound (stock solution in DMSO)
-
Fluorescently labeled polystyrene beads (1-2 µm diameter)
-
Trypan Blue or other quenching agent
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Microscope slides or flow cytometry tubes
Procedure:
-
Cell Culture:
-
Plate macrophages in a 24-well plate at a density of 2 x 10^5 cells/well and allow them to adhere overnight. For BMDMs, differentiate bone marrow cells for 7 days with M-CSF.
-
-
This compound Treatment:
-
Prepare working solutions of this compound in culture medium. A final concentration range of 0.1 µM to 10 µM is recommended.[1] A vehicle control (DMSO) should be included.
-
Replace the culture medium with the this compound-containing medium and incubate for 1 hour at 37°C. For some experimental setups, overnight pre-treatment with a lower concentration (e.g., 0.1 µM) can be effective.[4][6]
-
-
Phagocytosis:
-
Add fluorescent beads to each well at a multiplicity of ~10 beads per cell.
-
Incubate for 1-2 hours at 37°C to allow for phagocytosis.
-
-
Washing and Quenching:
-
Aspirate the medium and wash the cells three times with cold PBS to remove non-ingested beads.
-
To quench the fluorescence of beads attached to the outer cell surface, add Trypan Blue solution (0.4%) and incubate for 5-10 minutes at room temperature.
-
-
Fixation and Analysis:
-
Wash the cells again with PBS to remove the quenching agent.
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
For microscopy: Mount the coverslips on microscope slides and visualize using a fluorescence microscope. Count the number of beads per cell and the percentage of cells that have phagocytosed at least one bead.
-
For flow cytometry: Detach the cells using a gentle cell scraper or trypsin, and analyze the fluorescence intensity of the cell population.
-
Protocol 2: Phagocytosis Assay Using pH-sensitive Fluorescently Labeled Bacteria
This protocol uses pHrodo™ Green E. coli BioParticles®, which are non-fluorescent at neutral pH but become brightly fluorescent in the acidic environment of the phagosome. This provides a more specific measure of internalization.
Materials:
-
Macrophages
-
Complete culture medium
-
This compound
-
pHrodo™ Green E. coli BioParticles® Conjugate
-
Live-cell imaging system or fluorescence plate reader
Procedure:
-
Cell Culture:
-
Plate macrophages in a 96-well black, clear-bottom plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
-
This compound Treatment:
-
Treat cells with the desired concentrations of this compound (e.g., 1 µM) for 1 hour at 37°C.[5]
-
-
Phagocytosis:
-
Reconstitute the pHrodo™ Green E. coli BioParticles® according to the manufacturer's instructions.
-
Add the bioparticles to each well.
-
Immediately place the plate in a live-cell imaging system or a fluorescence plate reader equipped with an incubator (37°C, 5% CO2).
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity (Excitation: ~488 nm, Emission: ~520 nm) every 15-30 minutes for 2-4 hours.[5]
-
The increase in fluorescence over time corresponds to the rate of phagocytosis.
-
Calculate the area under the curve or the endpoint fluorescence to quantify the phagocytic activity.
-
Troubleshooting and Considerations
-
Cell Type Variability: The response to this compound can vary between different macrophage types (e.g., cell lines vs. primary cells, murine vs. human).[5] It is important to optimize the protocol for the specific cell type being used.
-
This compound Concentration: High concentrations of this compound (>10 µM) may lead to receptor desensitization and a decrease in the phagocytic response.[4] A dose-response curve should be generated to determine the optimal concentration.
-
Controls: Always include a vehicle control (DMSO) and, if possible, a negative control using a GPR84 antagonist (e.g., GLPG1205) to confirm that the observed effects are GPR84-mediated. A positive control for phagocytosis (e.g., LPS stimulation) can also be beneficial.
-
Quenching Efficiency: Ensure that the quenching step is effective in distinguishing between internalized and surface-bound particles. This can be verified by microscopy.
-
Data Interpretation: Phagocytosis can be quantified in several ways, including the percentage of phagocytic cells, the number of particles per cell (phagocytic index), or the total fluorescence intensity. The most appropriate metric will depend on the specific research question.
References
- 1. Frontiers | Activation of the Immune-Metabolic Receptor GPR84 Enhances Inflammation and Phagocytosis in Macrophages [frontiersin.org]
- 2. Activation of the Immune-Metabolic Receptor GPR84 Enhances Inflammation and Phagocytosis in Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pro-phagocytic function and structural basis of GPR84 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pro-phagocytic function and structural basis of GPR84 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Macrophage phagocytosis assay [bio-protocol.org]
Application Notes & Protocols for 6-Azauracil (6-OAU) Studies in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Azauracil (B101635) (6-OAU) is a pyrimidine (B1678525) analog that serves as a powerful tool in cell culture experiments to investigate various cellular processes, particularly transcription elongation and nucleotide biosynthesis. Its primary mechanism of action involves the inhibition of key enzymes in the de novo pyrimidine synthesis pathway, leading to the depletion of intracellular nucleotide pools. This application note provides detailed experimental designs and protocols for utilizing this compound in cell culture studies.
Note: It is crucial to distinguish 6-azauracil from 6-n-octylaminouracil, which is also sometimes abbreviated as this compound but has a distinct mechanism of action as a GPR84 agonist.[1][2] This document focuses exclusively on 6-azauracil.
Mechanism of Action
6-Azauracil is converted in the cell to 6-azauridine-5'-monophosphate (B1206782) (6-azaUMP), which acts as a competitive inhibitor of two key enzymes:
-
Orotidine-5'-phosphate (OMP) decarboxylase: This enzyme catalyzes the final step in the de novo synthesis of uridine (B1682114) monophosphate (UMP).[3][4][5][6]
-
Inosine monophosphate (IMP) dehydrogenase: This enzyme is critical for the synthesis of guanosine (B1672433) triphosphate (GTP).[7][8][9]
Inhibition of these enzymes leads to a significant reduction in the intracellular pools of UTP and GTP.[8][10][11] This depletion of essential nucleotides for RNA synthesis puts stress on the transcription elongation machinery.[7][9][12] Cells with mutations or defects in transcription elongation factors are often hypersensitive to this compound, making it a valuable tool for genetic screens and for studying the function of these factors.[7][9][10]
Core Applications
-
Studying Transcription Elongation: Investigating the role of various factors in the efficiency and fidelity of RNA polymerase II.
-
Investigating Nucleotide Metabolism: Analyzing the regulation and effects of de novo pyrimidine and purine (B94841) biosynthesis.
-
Drug Discovery: Screening for compounds that modulate nucleotide synthesis pathways or affect transcription.
-
Cell Cycle Analysis: Examining the checkpoints and regulatory mechanisms that respond to nucleotide depletion.
Experimental Protocols
Protocol 1: Determining Cell Sensitivity to this compound
This protocol outlines the steps to determine the concentration of this compound that effectively inhibits cell growth, typically measured as the half-maximal inhibitory concentration (IC50).
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
6-Azauracil (Sigma-Aldrich, Cat. No. A1757 or equivalent)
-
Sterile, deionized water or DMSO for stock solution preparation
-
96-well cell culture plates
-
Cell viability assay reagent (e.g., MTT, PrestoBlue™, CellTiter-Glo®)
-
Plate reader
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 100 mM) in sterile, deionized water or DMSO. The drug may require gentle warming and stirring to dissolve completely.[7] Filter-sterilize the stock solution and store it at -20°C.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density for the chosen assay duration. Allow cells to adhere and resume proliferation overnight.
-
This compound Treatment: Prepare a serial dilution of this compound in a complete culture medium. Remove the overnight culture medium from the cells and replace it with the medium containing various concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used for the stock solution).
-
Incubation: Incubate the plate for a period that allows for multiple cell doublings (e.g., 48-72 hours).
-
Cell Viability Assessment: After the incubation period, assess cell viability using a suitable assay according to the manufacturer's instructions.
-
Data Analysis: Plot the cell viability data against the log of the this compound concentration. Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC50 value.
Data Presentation:
| This compound Concentration (µM) | Cell Viability (%) (Mean ± SD) |
| 0 (Vehicle) | 100 ± 5.2 |
| 1 | 95 ± 4.8 |
| 10 | 78 ± 6.1 |
| 50 | 52 ± 3.9 |
| 100 | 25 ± 2.5 |
| 500 | 8 ± 1.7 |
Protocol 2: Analysis of Transcription Elongation Defects
This protocol uses this compound to identify or confirm defects in transcription elongation.
Materials:
-
Wild-type and mutant/knockdown cell lines
-
This compound
-
qRT-PCR reagents and primers for long and short transcripts
-
Western blotting reagents and antibodies for RNA Polymerase II subunits or other elongation factors.
Procedure:
-
Treatment: Treat wild-type and mutant/knockdown cells with a sub-lethal concentration of this compound (e.g., IC25 or IC50 determined in Protocol 1) for a defined period (e.g., 6-24 hours).
-
RNA Isolation and qRT-PCR: Isolate total RNA from the cells. Perform qRT-PCR to measure the expression levels of a long gene and a short gene. A greater reduction in the expression of the long gene compared to the short gene in the mutant/knockdown cells upon this compound treatment suggests a transcription elongation defect.
-
Western Blotting: Analyze the protein levels of key transcription elongation factors to ensure that the observed sensitivity is not due to a general decrease in their expression.
Data Presentation:
| Cell Line | Treatment | Relative mRNA Expression (Long Gene) | Relative mRNA Expression (Short Gene) |
| Wild-Type | Vehicle | 1.0 ± 0.1 | 1.0 ± 0.08 |
| Wild-Type | This compound (IC50) | 0.6 ± 0.07 | 0.8 ± 0.05 |
| Mutant | Vehicle | 1.0 ± 0.12 | 1.0 ± 0.09 |
| Mutant | This compound (IC50) | 0.2 ± 0.04 | 0.7 ± 0.06 |
Protocol 3: Cell Cycle Analysis Following this compound Treatment
This protocol examines the effect of this compound-induced nucleotide depletion on cell cycle progression.
Materials:
-
Cell line of interest
-
This compound
-
Flow cytometer
-
Propidium iodide (PI) staining solution (containing RNase)
Procedure:
-
Treatment: Treat cells with this compound at a relevant concentration (e.g., IC50) for various time points (e.g., 12, 24, 48 hours).
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them in cold 70% ethanol.
-
Staining: Rehydrate the fixed cells and stain them with PI solution.
-
Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer.
Data Presentation:
| Treatment | Time (h) | G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle | 24 | 55.2 ± 3.1 | 30.5 ± 2.5 | 14.3 ± 1.8 |
| This compound (IC50) | 12 | 60.1 ± 2.9 | 25.8 ± 2.1 | 14.1 ± 1.5 |
| This compound (IC50) | 24 | 75.4 ± 4.2 | 15.3 ± 1.9 | 9.3 ± 1.2 |
| This compound (IC50) | 48 | 82.1 ± 3.8 | 8.7 ± 1.1 | 9.2 ± 1.0 |
Mandatory Visualizations
Caption: Mechanism of action of 6-Azauracil (this compound).
Caption: General experimental workflow for this compound studies.
Caption: Logical relationships of cellular responses to this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Kinetic insights into agonist-dependent signalling bias at the pro-inflammatory G-protein coupled receptor GPR84 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 6-Azauracil-Resistant Variants of Cultured Plant Cells Lack Uracil Phosphoribosyltransferase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]
- 5. Studies on the control of pyrimidine biosynthesis in human diploid cell strains, I. Effect of 6-azauridine on cellular phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Studies on the control of pyrimidine biosynthesis in human diploid cell strains, I. Effect of 6-azauridine on cellular phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Use of RNA Yeast Polymerase II Mutants in Studying Transcription Elongation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 6-Azauracil inhibition of GTP biosynthesis in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Large-scale screening of yeast mutants for sensitivity to the IMP dehydrogenase inhibitor 6-azauracil - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Genome-wide screen of fission yeast mutants for sensitivity to 6-azauracil, an inhibitor of transcriptional elongation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Transcription Elongation by RNA Polymerase I Is Linked to Efficient rRNA Processing and Ribosome Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Determining the Optimal Concentration of 6-OAU for In Vitro Experiments
Application Notes and Protocols for Researchers
Introduction
6-n-octylaminouracil (6-OAU) is a potent synthetic agonist for the G protein-coupled receptor 84 (GPR84).[1][2][3][4] GPR84 is a receptor activated by endogenous medium-chain fatty acids and is predominantly expressed on immune cells, including macrophages and polymorphonuclear leukocytes (PMNs).[3][5][6][7][8] Activation of GPR84 by this compound initiates pro-inflammatory signaling cascades, making it a valuable tool for studying inflammatory processes, immune cell migration, and phagocytosis.[2][7][9][10]
The selection of an appropriate concentration range for this compound is a critical first step in any in vitro assay to ensure a measurable, reproducible biological response while avoiding non-specific effects or cytotoxicity. An optimal concentration elicits a clear biological effect without inducing receptor desensitization, which can occur at high concentrations.[5][6] This document provides detailed protocols and application notes for determining the optimal concentration of this compound for various cell-based assays.
Mechanism of Action of this compound
This compound activates the Gαi/o subunit of the GPR84 receptor. This activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[11][12] Downstream of G protein coupling, GPR84 activation can trigger several signaling pathways, including the Akt, ERK, and NFκB pathways, which collectively contribute to its pro-inflammatory and pro-phagocytic functions.[2][9]
References
- 1. Development of Highly Potent, G-Protein Pathway Biased, Selective, and Orally Bioavailable GPR84 Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Pro-phagocytic function and structural basis of GPR84 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pro-phagocytic function and structural basis of GPR84 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Medium-chain Fatty Acid-sensing Receptor, GPR84, Is a Proinflammatory Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Activation of the Immune-Metabolic Receptor GPR84 Enhances Inflammation and Phagocytosis in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. GPR84-mediated signal transduction affects metabolic function by promoting brown adipocyte activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: 6-OAU Dose-Response Analysis in HEK293 Cells
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed methodology for determining the dose-response relationship of the G-protein coupled receptor 84 (GPR84) agonist, 6-n-octylaminouracil (6-OAU), in Human Embryonic Kidney 293 (HEK293) cells. The protocol outlines the necessary steps from cell culture and transient transfection to performing a cAMP inhibition assay and subsequent data analysis.
Introduction
6-n-octylaminouracil (this compound) is a synthetic agonist for the G-protein coupled receptor 84 (GPR84), a receptor primarily associated with immune cells that is activated by medium-chain fatty acids.[1] GPR84 signaling is linked to inflammatory and phagocytic responses.[1] HEK293 cells are a robust and widely used platform for studying the pharmacology of recombinant GPCRs due to their high transfection efficiency and well-characterized culture conditions.[2][3] Since HEK293 cells do not endogenously express GPR84 at significant levels, a transient transfection approach is employed to express the receptor.[4][5]
The activation of GPR84 by an agonist initiates a Gαi/o signaling cascade, which leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[6][7] This application note describes a common and effective method to quantify the potency of this compound by measuring its ability to inhibit forskolin-stimulated cAMP production in HEK293 cells transiently expressing human GPR84.[6]
Principle of the Assay
The dose-response assay quantifies the functional response of GPR84-expressing cells to varying concentrations of the agonist this compound. The workflow involves introducing a GPR84 expression vector into HEK293 cells. These transfected cells are then stimulated with forskolin (B1673556), a potent activator of adenylyl cyclase, to elevate intracellular cAMP levels. Concurrently, the cells are treated with a serial dilution of this compound. The activation of the Gαi/o-coupled GPR84 by this compound counteracts the effect of forskolin, leading to a dose-dependent reduction in cAMP. The intracellular cAMP concentration is then measured using a competitive immunoassay, such as HTRF or AlphaScreen.[5][8] The resulting data is used to plot a dose-response curve and calculate the half-maximal effective concentration (EC50), a key measure of the agonist's potency.
Experimental Protocols
Materials and Reagents
| Material/Reagent | Supplier (Example) | Catalog # (Example) |
| HEK293 Cells | ATCC | CRL-1573 |
| DMEM, high glucose | Corning | 10-013-CV |
| Fetal Bovine Serum (FBS), Heat-Inactivated | Gibco | 10082147 |
| Penicillin-Streptomycin (100X) | Gibco | 15140122 |
| Opti-MEM I Reduced Serum Medium | Gibco | 31985070 |
| Human GPR84 Expression Plasmid (pcDNA3.1 backbone) | GenScript | (Custom Synthesis) |
| Transfection Reagent (e.g., Lipofectamine 3000) | Invitrogen | L3000015 |
| 6-n-octylaminouracil (this compound) | Cayman Chemical | 10005338 |
| Forskolin | Sigma-Aldrich | F6886 |
| cAMP Assay Kit (e.g., cAMP Dynamic 2 HTRF Kit) | Cisbio | 62AM4PEB |
| 96-well white, opaque cell culture plates | Corning | 3705 |
| 10 cm tissue culture dishes | Corning | 430167 |
HEK293 Cell Culture and Maintenance
-
Culture HEK293 cells in a T-75 flask with DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO₂.[9]
-
Passage the cells when they reach 80-90% confluency, typically every 2-3 days.[3]
-
To passage, aspirate the medium, wash the cell monolayer with sterile PBS, and add 2 mL of 0.25% Trypsin-EDTA.
-
Incubate for 2-5 minutes at 37°C until cells detach. Neutralize the trypsin by adding 8 mL of complete culture medium.
-
Centrifuge the cell suspension, resuspend the pellet in fresh medium, and seed into new flasks at a 1:5 to 1:10 split ratio.
Transient Transfection of HEK293 Cells with GPR84
This protocol is for a 10 cm dish. Adjust volumes accordingly.
-
Day 1: Seed 3.5 x 10⁶ HEK293 cells in a 10 cm dish with 10 mL of complete medium. Ensure cells will be 70-80% confluent on the day of transfection.[2]
-
Day 2: Perform the transfection.
-
Mixture A: In a sterile microfuge tube, dilute 10 µg of the GPR84 expression plasmid in 500 µL of Opti-MEM.
-
Mixture B: In a separate sterile microfuge tube, add 20 µL of Lipofectamine 3000 reagent to 500 µL of Opti-MEM and mix gently.
-
Combine Mixture A and Mixture B, mix gently by pipetting, and incubate for 15-20 minutes at room temperature to allow for complex formation.[2]
-
-
Add the DNA-lipid complex mixture dropwise to the cells in the 10 cm dish. Gently swirl the dish to ensure even distribution.
-
Incubate the cells for 24-48 hours post-transfection before proceeding with the assay.[10]
This compound Dose-Response Experiment (cAMP Assay)
-
Preparation: 24-48 hours post-transfection, detach the GPR84-expressing HEK293 cells using Trypsin-EDTA as described in section 3.2.
-
Resuspend the cells in assay buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX, a phosphodiesterase inhibitor).[8]
-
Count the cells and adjust the density to 2 x 10⁵ cells/mL.
-
Seed 20,000 cells (100 µL) into each well of a 96-well white, opaque plate.[11]
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform a serial dilution of this compound in assay buffer to create a range of concentrations (e.g., 10 µM to 0.1 nM). Include a vehicle control (DMSO only).
-
Prepare a stock solution of forskolin in assay buffer to a concentration that will yield a final concentration of 10 µM in the assay wells.
-
-
Cell Treatment:
-
Add 50 µL of the various this compound dilutions (or vehicle) to the appropriate wells.
-
Add 50 µL of the forskolin solution to all wells except for the negative control (which receives assay buffer only).
-
-
Incubate the plate at 37°C for 30 minutes.[4]
-
cAMP Measurement:
-
Following incubation, lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP assay kit (e.g., HTRF, AlphaScreen).[8]
-
Data Presentation and Analysis
Example Dose-Response Data
The following table represents example data obtained from a cAMP inhibition assay. The response is normalized, with 100% representing the cAMP level with forskolin alone (no this compound inhibition) and 0% representing the basal cAMP level (no forskolin).
| This compound Concentration (M) | Log [this compound] | % Inhibition of Forskolin-Stimulated cAMP (Mean) | Std. Deviation |
| 1.00E-05 | -5.0 | 98.5 | 2.1 |
| 1.00E-06 | -6.0 | 95.2 | 3.5 |
| 1.00E-07 | -7.0 | 85.1 | 4.2 |
| 1.00E-08 | -8.0 | 51.3 | 5.1 |
| 1.00E-09 | -9.0 | 15.6 | 3.8 |
| 1.00E-10 | -10.0 | 4.8 | 2.5 |
| 0 (Vehicle) | - | 0.0 | 1.9 |
Data Analysis
-
Subtract the background signal from all readings.
-
Calculate the percentage of inhibition for each this compound concentration relative to the forskolin-only control.
-
Plot the % Inhibition (Y-axis) against the logarithm of the this compound concentration (X-axis).
-
Use a non-linear regression model (e.g., four-parameter logistic equation) to fit a sigmoidal dose-response curve to the data.[6]
-
From the curve, determine the EC50 value, which is the concentration of this compound that produces 50% of the maximal inhibitory effect.
Visualizations
Experimental Workflow
Caption: Experimental workflow for this compound dose-response analysis.
This compound/GPR84 Signaling Pathway
Caption: this compound activation of the GPR84 Gαi/o signaling pathway.
UMP Synthase Consideration
A review of the current literature does not indicate a direct interaction or signaling relationship between this compound or its receptor GPR84 and the enzyme UMP (uridine 5'-monophosphate) synthase. The primary mechanism of action for this compound is through the activation of GPR84.[1] UMP synthase is a bifunctional enzyme involved in the de novo pyrimidine (B1678525) biosynthesis pathway, and its deficiency is associated with the genetic disorder hereditary orotic aciduria.[12][13] Therefore, UMP synthase activity is not considered a relevant readout for a this compound dose-response study.
References
- 1. Pro-phagocytic function and structural basis of GPR84 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Transient transfection protocol for HEK293T cells [euromabnet.com]
- 3. Frontiers | A Guide to Transient Expression of Membrane Proteins in HEK-293 Cells for Functional Characterization [frontiersin.org]
- 4. Medium-chain Fatty Acid-sensing Receptor, GPR84, Is a Proinflammatory Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Medium-Chain Fatty Acid Receptor GPR84 Mediates Myeloid Cell Infiltration Promoting Steatohepatitis and Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GPR84-mediated signal transduction affects metabolic function by promoting brown adipocyte activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. resources.revvity.com [resources.revvity.com]
- 9. Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 10. qiagen.com [qiagen.com]
- 11. innoprot.com [innoprot.com]
- 12. Analysis of UMP synthase gene and mRNA structure in hereditary orotic aciduria fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Mild orotic aciduria in UMPS heterozygotes: a metabolic finding without clinical consequences - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Throughput Screening of GPR84 Activation using a Calcium Mobilization Assay with 6-OAU
For Research Use Only. Not for use in diagnostic procedures.
Introduction
G-protein coupled receptors (GPCRs) are a large family of transmembrane receptors that play crucial roles in cellular signaling and are significant targets for drug discovery. The GPR84 receptor, predominantly expressed in immune cells, is implicated in inflammatory responses. Its activation by agonists leads to a cascade of intracellular events, including the mobilization of calcium (Ca2+). This application note provides a detailed protocol for a homogeneous, fluorescence-based calcium mobilization assay to screen for agonists of GPR84, using the synthetic agonist 6-n-octylaminouracil (6-OAU). The assay utilizes the calcium-sensitive fluorescent dye Fluo-4 AM to detect transient increases in intracellular calcium upon receptor activation. This method is suitable for high-throughput screening (HTS) in a 96-well or 384-well microplate format.
Principle of the Assay
The assay is based on the ability of the Fluo-4 AM dye to cross the cell membrane and become hydrolyzed by intracellular esterases, trapping it inside the cell.[1] In its trapped form, Fluo-4 exhibits a low basal fluorescence. Upon agonist-induced activation of a Gq-coupled GPCR like GPR84, a signaling cascade is initiated, leading to the release of Ca2+ from the endoplasmic reticulum into the cytoplasm.[2] The binding of Ca2+ to Fluo-4 results in a significant increase in its fluorescence intensity. This change in fluorescence, measured using a kinetic plate reader, is directly proportional to the increase in intracellular calcium concentration and serves as an indicator of receptor activation.[1][2] The excitation and emission maxima for Fluo-4 are approximately 494 nm and 506 nm, respectively.[3]
Materials and Reagents
| Material/Reagent | Supplier (Example) | Catalog # (Example) |
| HEK293 cells expressing GPR84 | In-house/Commercial | N/A |
| Dulbecco's Modified Eagle's Medium (DMEM) | Thermo Fisher Scientific | 11965092 |
| Fetal Bovine Serum (FBS) | Thermo Fisher Scientific | 26140079 |
| Penicillin-Streptomycin | Thermo Fisher Scientific | 15140122 |
| Black, clear-bottom 96-well plates | Corning | 3603 |
| Fluo-4 AM | Thermo Fisher Scientific | F14201 |
| Pluronic F-127 | Thermo Fisher Scientific | P3000MP |
| Probenecid (B1678239) | Sigma-Aldrich | P8761 |
| Hanks' Balanced Salt Solution (HBSS) | Thermo Fisher Scientific | 14025092 |
| HEPES | Thermo Fisher Scientific | 15630080 |
| This compound (6-n-octylaminouracil) | Tocris Bioscience | 4253 |
| Ionomycin (Positive Control) | Sigma-Aldrich | I9657 |
| DMSO | Sigma-Aldrich | D2650 |
| Automated Fluorometric Plate Reader | Molecular Devices | FlexStation 3 |
Signaling Pathway of GPR84 Activation and Calcium Mobilization
Caption: GPR84 signaling pathway leading to calcium mobilization.
Experimental Workflow
Caption: Experimental workflow for the calcium mobilization assay.
Detailed Experimental Protocols
Cell Seeding
-
Culture HEK293 cells expressing GPR84 in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin to approximately 80-90% confluency.
-
Harvest the cells and resuspend them in fresh culture medium.
-
Seed the cells into a black, clear-bottom 96-well plate at a density of 40,000 to 80,000 cells per well in 100 µL of culture medium.[4]
-
Incubate the plate overnight at 37°C in a humidified incubator with 5% CO₂.
Preparation of Solutions
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES, pH 7.4.
-
Probenecid Stock Solution (100X): Dissolve probenecid in Assay Buffer to a final concentration of 250 mM. Gentle heating may be required.
-
Fluo-4 AM Stock Solution (1 mM): Dissolve 50 µg of Fluo-4 AM in 44 µL of DMSO.[2]
-
Pluronic F-127 (20% w/v): Dissolve in DMSO.
-
Fluo-4 AM Loading Solution: For one 96-well plate, mix 50 µL of 1 mM Fluo-4 AM stock solution with 50 µL of 20% Pluronic F-127 in 10 mL of Assay Buffer containing 2.5 mM probenecid.[2][5] This solution should be prepared fresh and protected from light.
-
This compound Compound Plate: Prepare a 3X stock of this compound and other test compounds in Assay Buffer. For a dose-response curve, perform serial dilutions. Include a positive control (e.g., a known GPR84 agonist or ionomycin) and a negative control (Assay Buffer with DMSO).[2]
Dye Loading
-
Remove the culture medium from the cell plate.
-
Gently wash the cells once with 100 µL of pre-warmed (37°C) Assay Buffer.[6]
-
Add 100 µL of the Fluo-4 AM Loading Solution to each well.[4]
-
Incubate the plate for 1 hour at 37°C, protected from light.[4]
-
After incubation, gently wash the cells twice with 100 µL of Assay Buffer to remove extracellular dye.
-
Add 100 µL of Assay Buffer to each well and incubate for 15-30 minutes at room temperature, protected from light, to allow for complete de-esterification of the dye.[4]
Fluorescence Measurement
-
Set up the automated fluorometric plate reader (e.g., FlexStation 3) to measure fluorescence intensity with excitation at ~490 nm and emission at ~525 nm.[4]
-
Place the cell plate and the compound plate into the instrument.
-
Establish a stable baseline fluorescence reading for 10-20 seconds.[5]
-
Configure the instrument to automatically inject 50 µL of the 3X compound solution from the compound plate into the corresponding wells of the cell plate.
-
Immediately after injection, record the kinetic fluorescence response for at least 120 seconds.
Data Presentation and Analysis
The change in fluorescence is typically expressed as the difference between the peak fluorescence after compound addition and the baseline fluorescence. For dose-response experiments, the data can be normalized to the maximum response and plotted against the logarithm of the compound concentration. The EC₅₀ value, which represents the concentration of the agonist that elicits a half-maximal response, can be calculated using a sigmoidal dose-response curve fit.
| Parameter | Description |
| Baseline Fluorescence (F_initial) | The average fluorescence intensity before compound addition. |
| Maximum Fluorescence (F_max) | The peak fluorescence intensity after compound addition. |
| Change in Fluorescence (ΔF) | F_max - F_initial |
| Relative Fluorescence Units (RFU) | The unit of fluorescence intensity measurement. |
| EC₅₀ | The concentration of an agonist that gives a response halfway between the baseline and maximum response. |
| Z'-factor | A statistical parameter to evaluate the quality of a high-throughput screening assay. A Z'-factor > 0.5 is generally considered excellent for an HTS assay. |
Example Data Table for a Dose-Response Experiment with this compound:
| This compound Concentration (µM) | Average ΔRFU | Standard Deviation | % of Maximum Response |
| 0 (Vehicle) | 150 | 25 | 0 |
| 0.01 | 800 | 75 | 10 |
| 0.1 | 3500 | 250 | 48 |
| 1 | 6800 | 450 | 95 |
| 10 | 7150 | 500 | 100 |
| 100 | 7100 | 480 | 99 |
| Ionomycin (10 µM) | 8500 | 600 | N/A |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| High background fluorescence | Incomplete removal of extracellular dye; Autofluorescence of compounds. | Ensure thorough but gentle washing after dye loading. Run a compound-only control to check for autofluorescence.[5] |
| Low signal-to-noise ratio | Low receptor expression; Inefficient dye loading; Low cell number. | Optimize cell seeding density and receptor expression levels. Optimize Fluo-4 AM concentration and loading time.[5] |
| High well-to-well variability | Uneven cell seeding; Inconsistent dye loading or washing. | Ensure a homogeneous cell suspension before seeding. Use an automated washer for consistent liquid handling. |
| No response to agonist | Inactive compound; Cell health issues; Incorrect instrument settings. | Verify the activity of the this compound stock. Check cell viability before the assay. Confirm the excitation and emission wavelengths are correct for Fluo-4. |
References
- 1. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. assets.fishersci.com [assets.fishersci.com]
- 4. abcam.com [abcam.com]
- 5. benchchem.com [benchchem.com]
- 6. Development and validation of a high-throughput calcium mobilization assay for the orphan receptor GPR88 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Assessing cAMP Levels Following 6-OAU Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Cyclic adenosine (B11128) monophosphate (cAMP) is a critical second messenger involved in numerous cellular signaling pathways. Its intracellular concentration is tightly regulated by the activity of adenylyl cyclase (AC) and phosphodiesterases (PDEs). G-protein coupled receptors (GPCRs) are major modulators of adenylyl cyclase activity. GPCRs coupled to Gs proteins activate AC, leading to an increase in cAMP, while those coupled to Gi proteins inhibit AC, resulting in decreased cAMP levels.
6-OAU (6-oxoadenosine-5'-uronamide) is a novel adenosine analog. Given its structural similarity to adenosine, it is hypothesized to interact with adenosine receptors (A1, A2A, A2B, A3), which are GPCRs that can modulate cAMP production. The A1 and A3 receptors are typically Gi-coupled, whereas the A2A and A2B receptors are Gs-coupled. Therefore, determining the effect of this compound on intracellular cAMP levels is a crucial step in characterizing its pharmacological activity.
This document provides detailed protocols for assessing changes in cAMP levels in cultured cells following treatment with this compound, utilizing common and robust assay methodologies.
Signaling Pathway Overview
The interaction of an adenosine analog like this compound with adenosine receptors can either stimulate or inhibit adenylyl cyclase, thereby altering intracellular cAMP concentrations. This modulation of cAMP levels initiates a downstream signaling cascade, influencing a wide array of cellular functions.
Figure 1. Hypothesized signaling pathway for this compound modulation of cAMP levels.
Experimental Workflow
A generalized workflow for assessing the effect of this compound on cAMP levels involves cell culture, treatment with the compound, cell lysis, and subsequent detection of cAMP using a specific assay method.
Figure 2. General experimental workflow for cAMP assessment.
Detailed Experimental Protocols
Several methods are available for the quantification of cAMP. The choice of assay depends on factors such as required sensitivity, throughput, and available instrumentation. Below are protocols for three widely used techniques: Homogeneous Time-Resolved Fluorescence (HTRF), Competitive ELISA, and AlphaScreen.
Protocol 1: HTRF (Homogeneous Time-Resolved Fluorescence) cAMP Assay
HTRF assays are based on a competitive immunoassay format. Free cAMP produced by cells competes with a labeled cAMP tracer (often d2-labeled) for binding to an anti-cAMP antibody labeled with a FRET donor (Europium cryptate).[1][2][3] An increase in cellular cAMP leads to a decrease in the FRET signal.[1][2]
Materials:
-
Cells expressing the target adenosine receptor (e.g., CHO-K1 or HEK293 cells).
-
Cell culture medium and supplements.
-
Sterile 96-well or 384-well plates (white, low-volume plates are recommended).[4]
-
This compound stock solution.
-
Stimulation buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX).[5][6] IBMX is a phosphodiesterase inhibitor used to prevent cAMP degradation.[1]
-
Forskolin (a direct activator of adenylyl cyclase, used as a positive control for Gs-coupled receptor studies).
-
HTRF cAMP assay kit (e.g., from Cisbio or other suppliers), containing:
-
cAMP-d2 conjugate.
-
Anti-cAMP Cryptate antibody.
-
Lysis buffer.
-
cAMP standards.
-
-
HTRF-compatible microplate reader.
Procedure:
-
Cell Seeding:
-
The day before the assay, seed cells into a 96-well or 384-well plate at a pre-determined optimal density (e.g., 2,000-10,000 cells/well) and incubate overnight.[6]
-
-
Compound Preparation:
-
Prepare serial dilutions of this compound in stimulation buffer at the desired concentrations (e.g., 10-point dose-response).
-
Prepare control solutions: vehicle, and forskolin (for Gs agonism/antagonism).
-
-
Cell Treatment:
-
Cell Lysis and Detection:
-
Following the manufacturer's instructions, prepare the HTRF detection reagents by diluting the cAMP-d2 and anti-cAMP cryptate stocks in the provided lysis buffer.
-
Add the detection reagent mixture to each well.
-
Incubate for 1 hour at room temperature, protected from light.[4]
-
-
Signal Measurement:
-
Read the plate on an HTRF-compatible reader, measuring fluorescence at both 665 nm (acceptor) and 620 nm (donor).
-
Calculate the 665/620 ratio and normalize the data.
-
-
Data Analysis:
-
Generate a cAMP standard curve using the provided standards.
-
Convert the sample ratios to cAMP concentrations using the standard curve.
-
Plot the cAMP concentration against the log of the this compound concentration to determine EC50 (for agonists) or IC50 (for antagonists) values.
-
Protocol 2: Competitive ELISA (Enzyme-Linked Immunosorbent Assay)
This method relies on the competition between cAMP in the sample and a fixed amount of HRP-labeled cAMP for binding to a limited number of anti-cAMP antibody sites. The amount of HRP-bound conjugate is inversely proportional to the concentration of cAMP in the sample.[7][8]
Materials:
-
Cells, culture reagents, and multi-well plates as described for the HTRF assay.
-
This compound stock solution.
-
Stimulation buffer with IBMX.
-
Cell lysis buffer (e.g., 0.1 M HCl).
-
Competitive cAMP ELISA kit (e.g., from Abcam, Cell Biolabs), containing:
-
Anti-cAMP antibody-coated 96-well plate.
-
HRP-cAMP conjugate.[7]
-
cAMP standards.
-
Wash buffer.
-
Substrate solution (e.g., TMB).
-
Stop solution.
-
-
Microplate reader capable of measuring absorbance at 450 nm.
Procedure:
-
Cell Seeding and Treatment:
-
Follow steps 1-3 as described in the HTRF protocol.
-
-
Cell Lysis:
-
After treatment, lyse the cells by adding 0.1 M HCl to each well and incubating for 10 minutes.
-
Centrifuge the plate to pellet cell debris. The supernatant contains the intracellular cAMP.
-
-
ELISA Protocol:
-
Washing and Detection:
-
Wash the wells multiple times (e.g., 4 times) with wash buffer to remove unbound reagents.[7]
-
Add the substrate solution to each well and incubate for 30-60 minutes at room temperature, protected from light.
-
Add the stop solution to terminate the reaction.
-
-
Signal Measurement:
-
Read the absorbance at 450 nm.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance versus the log of the cAMP standard concentration.
-
Determine the cAMP concentration in the samples from the standard curve and calculate EC50/IC50 values for this compound.
-
Protocol 3: AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)
The AlphaScreen cAMP assay is a bead-based, non-radioactive immunoassay. It is based on the competition between endogenous cAMP and a biotin-cAMP tracer for binding to an anti-cAMP antibody conjugated to Acceptor beads.[9] Streptavidin-coated Donor beads bind to the biotin-cAMP. When the beads are in close proximity, a chemiluminescent signal is generated. Cellular cAMP disrupts this interaction, leading to a decrease in signal.[9]
Materials:
-
Cells, culture reagents, and multi-well plates (white, opaque 384-well plates are recommended).[9]
-
This compound stock solution.
-
Stimulation buffer with IBMX.
-
AlphaScreen cAMP assay kit (e.g., from Revvity), containing:
-
Anti-cAMP Acceptor beads.
-
Streptavidin Donor beads.
-
Biotinylated cAMP.
-
Lysis buffer.
-
cAMP standards.
-
-
Microplate reader capable of AlphaScreen detection.
Procedure:
-
Cell Seeding and Treatment:
-
Follow steps 1-3 as described in the HTRF protocol.
-
-
Cell Lysis:
-
After treatment, add lysis buffer to each well and incubate for 5-10 minutes at room temperature on an orbital shaker to ensure complete lysis.[10]
-
-
Detection Reagent Addition:
-
In subdued light, prepare the detection mix containing the Acceptor beads and biotin-cAMP.[9][10]
-
Add the detection mix to each well containing the cell lysate.
-
Incubate for 30 minutes at room temperature.[9]
-
In subdued light, add the Donor beads to each well.[10]
-
Incubate for 1 hour at room temperature in the dark.[9]
-
-
Signal Measurement:
-
Read the plate on an AlphaScreen-capable reader.
-
-
Data Analysis:
-
Generate a cAMP standard curve.
-
Calculate the amount of cAMP produced in each sample and determine the potency (EC50/IC50) of this compound.
-
Data Presentation
Quantitative data should be summarized in tables for clear comparison. Below are examples of how data for Gs-agonist and Gi-agonist activity might be presented.
Table 1: Hypothetical Gs-Agonist Activity of this compound
| Compound | Assay Method | EC50 (nM) | Max cAMP Fold Increase |
| Forskolin (Control) | HTRF | 850 | 25.2 |
| This compound | HTRF | 120 | 18.5 |
| This compound | ELISA | 155 | 17.9 |
| This compound | AlphaScreen | 130 | 19.1 |
Table 2: Hypothetical Gi-Agonist Activity of this compound (in the presence of 1 µM Forskolin)
| Compound | Assay Method | IC50 (nM) | % Inhibition of Forskolin Response |
| Adenosine (Control) | HTRF | 75 | 85.4 |
| This compound | HTRF | 250 | 72.8 |
| This compound | ELISA | 280 | 70.1 |
| This compound | AlphaScreen | 265 | 75.2 |
Conclusion
The protocols outlined in these application notes provide robust and reliable methods for quantifying the effects of the novel adenosine analog, this compound, on intracellular cAMP levels. By employing techniques such as HTRF, ELISA, or AlphaScreen, researchers can effectively characterize the compound's activity at Gs- and Gi-coupled adenosine receptors. Careful execution of these experiments, including appropriate controls and data analysis, will yield valuable insights into the pharmacological profile of this compound and guide further drug development efforts.
References
- 1. HTRF cAMP dynamic 2 and IP-One assays on the SpectraMax M5e reader [moleculardevices.com]
- 2. Detect GPCR activity with the cAMP-Gs HiRange HTRF Assay [moleculardevices.com]
- 3. researchgate.net [researchgate.net]
- 4. Assay in Summary_ki [bdb99.ucsd.edu]
- 5. resources.revvity.com [resources.revvity.com]
- 6. resources.revvity.com [resources.revvity.com]
- 7. cAMP Assay Kit (Competitive ELISA) (ab234585) | Abcam [abcam.com]
- 8. cellbiolabs.com [cellbiolabs.com]
- 9. resources.revvity.com [resources.revvity.com]
- 10. cAMP Accumulation Assays Using the AlphaScreen® Kit (PerkinElmer) [bio-protocol.org]
Application Notes and Protocols: Preparing 6-OAU Stock Solutions in DMSO
Introduction
6-OAU (6-n-octylaminouracil), also known as GTPL5846, is a synthetic surrogate agonist for the G protein-coupled receptor 84 (GPR84).[1][2] GPR84 is predominantly expressed in immune cells such as macrophages, neutrophils, and microglia, and is activated by endogenous medium-chain fatty acids.[3][4] As an agonist, this compound mimics the action of these fatty acids, triggering pro-inflammatory and pro-phagocytic signaling pathways.[2][3] This makes this compound a valuable pharmacological tool for researchers in immunology, inflammation, and drug development to investigate the role of GPR84 in various physiological and pathological processes, including host defense and cancer immunity.[4][5]
These application notes provide a comprehensive guide to preparing, storing, and using this compound stock solutions with Dimethyl Sulfoxide (DMSO) for reproducible and reliable experimental results.
Mechanism of Action: GPR84 Signaling Pathway
This compound activates the Gi/o-coupled receptor GPR84.[3] This interaction initiates a signaling cascade that leads to various cellular responses, including chemotaxis, amplification of pro-inflammatory cytokine production (e.g., IL-8), and enhanced phagocytosis.[2][3] The activation of GPR84 by this compound has been shown to augment resistance to certain bacterial infections and can synergize with other treatments to drive the phagocytosis of cancer cells by macrophages.[2][3]
References
Application Notes: In Vivo Administration of 6-OAU in Animal Models
Introduction
6-n-octylaminouracil (6-OAU) is a potent synthetic surrogate agonist for the G protein-coupled receptor 84 (GPR84).[1][2][3] GPR84 is primarily expressed on immune cells, such as macrophages, neutrophils, and microglia, and its activation is associated with pro-inflammatory responses.[4][5] In vivo studies in animal models have demonstrated the potential of this compound in modulating inflammatory processes, metabolic functions, and anti-tumor immunity. These notes provide an overview of its applications and protocols for its administration in preclinical research settings.
Key Applications
-
Inflammation Research: Intravenous or local administration of this compound in rats has been shown to induce pro-inflammatory effects, including the elevation of chemokines like CXCL1 and the recruitment of polymorphonuclear leukocytes (PMNs) and macrophages to the site of injection.[3][6] This makes this compound a valuable tool for studying GPR84-mediated inflammatory signaling in vivo.
-
Metabolic Studies: In mice, continuous infusion of this compound via an osmotic minipump has been demonstrated to activate brown adipose tissue (BAT) function.[7] This leads to improved core body temperature maintenance during cold exposure and is associated with increased expression of thermogenic genes, suggesting a role for GPR84 in regulating metabolic function and energy expenditure.[7]
-
Cancer Immunotherapy: Studies in syngeneic mouse tumor models (e.g., MC38 colorectal cancer) show that this compound treatment can retard tumor growth.[4][8] The mechanism involves the activation of GPR84 on tumor-associated macrophages (TAMs), promoting a pro-inflammatory, anti-tumorigenic phenotype.[4][8] Furthermore, this compound has been shown to enhance the efficacy of immune checkpoint blockade therapies, such as anti-PD-1.[8]
Quantitative Data Summary
The following tables summarize key quantitative data from in vivo studies involving this compound administration in various animal models.
Table 1: Inflammatory Response in Rats
| Parameter | Animal Model | Dosage & Route | Vehicle/Control | Observation | Reference |
| Serum CXCL1 | Rat | 10 mg/kg, Intravenous (jugular vein) | 1% rat serum | Peak elevation 3 hours post-injection. | [6] |
| Cell Infiltration | Rat (Dorsal Air Pouch) | 10 mg/kg, Local injection | 0.3% BSA | Accumulation of PMNs and macrophages after 4 hours. | [6] |
Table 2: Metabolic Effects in Mice
| Parameter | Animal Model | Dosage & Route | Vehicle/Control | Observation | Reference |
| Core Body Temp. | Wild-Type Mice | Infusion via osmotic minipump (6 days) | Vehicle | Maintained higher core body temperature during cold exposure. | [7] |
| BAT Gene Expression | Wild-Type Mice | Infusion via osmotic minipump (6 days) | Vehicle | Upregulation of Ucp1, PGC1α, and PPARγ. | [7] |
| BAT Oxygen Consumption Rate (OCR) | Wild-Type Mice | Infusion via osmotic minipump (6 days) | Vehicle | Approximately 50% higher OCR compared to control. | [7] |
Table 3: Anti-Tumor Efficacy in Mice
| Parameter | Animal Model | Dosage & Route | Treatment Groups | Observation | Reference |
| Tumor Growth | MC38 Tumor Model | Not specified (10-day administration) | Vehicle, this compound, anti-PD-1, this compound + anti-PD-1 | This compound as a sole agent reduced tumor growth. | [8] |
| Combination Therapy | MC38 Tumor Model | Not specified (10-day administration) | Vehicle, this compound, anti-PD-1, this compound + anti-PD-1 | This compound boosted the efficacy of anti-PD-1 therapy. | [8] |
Visualized Pathways and Workflows
GPR84 Signaling Pathway
Caption: this compound activates the GPR84 receptor, leading to Gαi/o-mediated signaling pathways.
Experimental Workflow: In Vivo Inflammation Study (Rat Air Pouch Model)
Caption: Workflow for assessing this compound-induced cell infiltration in a rat air pouch model.
Experimental Workflow: Cancer Immunotherapy Study (Mouse Syngeneic Model)
Caption: Workflow for evaluating the anti-tumor efficacy of this compound in a mouse cancer model.
Experimental Protocols
Protocol 1: Induction of Acute Inflammation in Rats (Intravenous)
Objective: To assess the in vivo pro-inflammatory effect of this compound by measuring serum chemokine levels following systemic administration.
Materials:
-
6-n-octylaminouracil (this compound)
-
Rat serum
-
Sterile phosphate-buffered saline (PBS)
-
Male Sprague-Dawley rats (or other appropriate strain)
-
Syringes and needles (e.g., 27G)
-
Blood collection tubes (e.g., EDTA or serum separator tubes)
-
Centrifuge
-
CXCL1 ELISA kit
Procedure:
-
Animal Acclimatization: Acclimate rats to the facility for at least one week prior to the experiment. House under standard conditions with ad libitum access to food and water.
-
Preparation of this compound Suspension:
-
Prepare a suspension of this compound in 1% rat serum. The final concentration should be calculated to deliver a dose of 10 mg/kg in a suitable injection volume (e.g., 1 mL/kg).
-
Prepare a vehicle control of 1% rat serum.
-
Ensure the suspension is homogenous by vortexing immediately before injection.
-
-
Administration:
-
Weigh each rat to calculate the precise injection volume.
-
Anesthetize the animal if necessary, following approved institutional guidelines.
-
Administer the this compound suspension or vehicle control via intravenous injection into the jugular vein.[6]
-
-
Blood Collection:
-
At specified time points (e.g., 3 hours post-injection), collect blood from the jugular vein.[6]
-
-
Sample Processing and Analysis:
-
Allow blood to clot (for serum) or process as required for plasma.
-
Centrifuge the samples to separate serum/plasma and store at -80°C until analysis.
-
Measure the concentration of CXCL1 in the serum/plasma using a commercial ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis: Compare CXCL1 levels between the this compound-treated group and the vehicle control group using an appropriate statistical test (e.g., Wilcoxon test).[6]
Protocol 2: Assessment of Metabolic Function in Mice (Osmotic Minipump)
Objective: To evaluate the effect of continuous this compound administration on brown adipose tissue (BAT) activation and thermoregulation.
Materials:
-
6-n-octylaminouracil (this compound)
-
Vehicle (e.g., sterile saline or PBS)
-
Osmotic minipumps (e.g., Alzet)
-
Wild-type C57BL/6 mice
-
Surgical tools for implantation
-
Anesthetics
-
Temperature-controlled environment (e.g., cold room at 4°C)
-
Rectal probe for temperature measurement
-
Equipment for gene expression analysis (qPCR) and histology (H&E staining)
Procedure:
-
Pump Preparation: Following the manufacturer's instructions, fill osmotic minipumps with either this compound solution or vehicle. The concentration should be calculated to achieve the desired daily dose over the pump's lifespan. Prime the pumps in sterile saline at 37°C overnight.
-
Surgical Implantation:
-
Anesthetize the mouse using an approved protocol.
-
Shave the fur on the back, between the scapulae.
-
Make a small subcutaneous incision and create a pocket using blunt dissection.
-
Implant the primed osmotic minipump into the subcutaneous pocket.[7]
-
Close the incision with wound clips or sutures.
-
Provide post-operative analgesia and allow the animal to recover.
-
-
Cold Exposure:
-
Following recovery, transfer the mice to a cold environment (e.g., 4°C).[7]
-
Ensure continuous access to food and water.
-
-
Monitoring and Data Collection:
-
Measure core body temperature daily using a rectal probe.
-
Monitor body weight and general health status.
-
-
Endpoint Analysis (after 6 days): [7]
-
Euthanize the mice according to institutional guidelines.
-
Dissect and collect interscapular brown adipose tissue (BAT).
-
Fix a portion of the BAT in formalin for histological analysis (H&E staining) to observe adipocyte morphology.
-
Snap-freeze the remaining BAT in liquid nitrogen and store at -80°C for subsequent RNA extraction and qPCR analysis of thermogenic genes (e.g., Ucp1, Pgc1a).
-
-
Data Analysis: Compare body temperature, gene expression levels, and histological findings between the this compound and vehicle groups using appropriate statistical tests (e.g., t-test or ANOVA).
Protocol 3: Evaluation of Anti-Tumor Efficacy in a Syngeneic Mouse Model
Objective: To determine the effect of this compound, alone or in combination with immune checkpoint inhibitors, on tumor growth in an immunocompetent mouse model.
Materials:
-
6-n-octylaminouracil (this compound)
-
MC38 colorectal cancer cells (or other syngeneic cell line)
-
C57BL/6 mice
-
Cell culture medium (e.g., DMEM with 10% FCS)
-
Sterile PBS
-
Anti-PD-1 antibody (clone RMP1-14 or equivalent)
-
Vehicle for this compound and antibody
-
Syringes and needles for injection (subcutaneous, intraperitoneal)
-
Calipers for tumor measurement
Procedure:
-
Tumor Cell Inoculation:
-
Culture MC38 cells under standard conditions.
-
Harvest and resuspend the cells in sterile PBS at a concentration of 1 x 10⁷ cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (1 x 10⁶ cells) into the flank of each C57BL/6 mouse.[8]
-
-
Tumor Growth Monitoring and Group Randomization:
-
Begin measuring tumors with calipers 3-4 days after inoculation.
-
Calculate tumor volume using the formula: (Length x Width²)/2.
-
When tumors reach an average volume of approximately 200 mm³, randomize the mice into treatment groups (e.g., Vehicle, this compound, anti-PD-1, Combination).[8]
-
-
Treatment Administration:
-
This compound Group: Administer this compound daily for 10 days via the chosen route (e.g., intraperitoneal injection or oral gavage).
-
Anti-PD-1 Group: Administer anti-PD-1 antibody (e.g., 200 µg) via intraperitoneal injection every other day for three doses.[8]
-
Combination Group: Administer both this compound and anti-PD-1 according to their respective schedules.
-
Vehicle Group: Administer the appropriate vehicle(s) on the same schedule.
-
-
Efficacy Assessment:
-
Continue to measure tumor volumes three times per week until the experimental endpoint.
-
Monitor animal body weight and overall health.
-
Euthanize mice when tumors reach the predetermined endpoint size (e.g., 2000 mm³) or if signs of excessive morbidity are observed.[8]
-
-
Data Analysis:
-
Plot mean tumor growth curves for each group.
-
Perform statistical analysis to compare tumor growth between groups (e.g., two-way ANOVA).
-
Generate Kaplan-Meier survival curves and analyze using the log-rank test.
-
References
- 1. Development of Highly Potent, G-Protein Pathway Biased, Selective, and Orally Bioavailable GPR84 Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activation of the Immune-Metabolic Receptor GPR84 Enhances Inflammation and Phagocytosis in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Medium-chain Fatty Acid-sensing Receptor, GPR84, Is a Proinflammatory Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GPR84-mediated signal transduction affects metabolic function by promoting brown adipocyte activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting metabolic sensing switch GPR84 on macrophages for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting low cellular response to 6-OAU
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using the GPR84 agonist, 6-n-octylaminouracil (6-OAU).
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why am I observing a low or no cellular response to this compound in my experiment?
A low or absent cellular response to this compound can stem from several factors, ranging from experimental setup to the inherent biological characteristics of the system under study. Below is a step-by-step guide to troubleshoot this issue.
Troubleshooting Flowchart
Caption: Troubleshooting workflow for low cellular response to this compound.
A. Compound Integrity and Handling
-
Purity and Storage: Ensure the this compound used is of high purity and has been stored correctly, typically at -20°C or -80°C, protected from light and moisture. Repeated freeze-thaw cycles of stock solutions should be avoided.
-
Solubility: this compound is typically dissolved in an organic solvent like DMSO to create a stock solution. When diluting into aqueous cell culture media, ensure the final DMSO concentration is non-toxic to your cells (generally ≤ 0.1%). Precipitation can occur upon dilution; if this happens, gentle warming or sonication may help. Always include a vehicle control (media with the same final DMSO concentration without this compound) in your experiments.
-
Concentration: Verify the concentration of your this compound stock solution. An inaccurate concentration can lead to a lower-than-expected response.
B. Cellular Factors
-
GPR84 Expression: The cellular response to this compound is entirely dependent on the expression of its target receptor, GPR84.[1] Confirm that your cell line or primary cells express GPR84 at a sufficient level. This can be checked by qPCR, western blot, or flow cytometry. If expression is low, consider using a cell line known to express GPR84 (e.g., CHO-hGPR84, THP-1 macrophages, or bone marrow-derived macrophages) or a system with induced GPR84 expression.
-
Receptor Desensitization: High concentrations of this compound can lead to GPR84 desensitization and internalization, which diminishes the cellular response over time.[2][3] If you are using high concentrations, try a dose-response experiment with a broader range of concentrations, including lower nanomolar concentrations. Also, consider reducing the incubation time.
C. Experimental Assay Conditions
-
Assay Type: The expected response will vary depending on the assay being performed (e.g., cAMP inhibition, calcium mobilization, chemotaxis, phagocytosis). Ensure that your chosen assay is appropriate for detecting GPR84 activation in your cell type.
-
Incubation Times and Reagents: Optimize incubation times for both this compound treatment and any subsequent reagents. For example, in a cAMP inhibition assay, the timing of forskolin (B1673556) stimulation relative to this compound addition is critical.
-
Cell Health: Ensure that the cells are healthy and in the logarithmic growth phase. Stressed or unhealthy cells may not respond optimally.
Q2: What is the expected potency (EC50) of this compound?
The EC50 of this compound can vary significantly depending on the cell type, the level of GPR84 expression, and the functional assay being used. Below is a summary of reported EC50 values.
Quantitative Data Summary
| Cell Line | Assay Type | Reported EC50 | Reference |
| HEK293 (with Gqi5 chimera) | Phosphoinositide Accumulation | 105 nM | [1] |
| Human PMNs | Chemotaxis | 318 nM | [1] |
| CHO-hGPR84 | cAMP Inhibition | ~17 nM | [4] |
| CHO-β-arrestin-hGPR84 | β-arrestin Recruitment | ~110 nM | [4] |
GPR84 Signaling Pathway
This compound activates GPR84, which primarily couples to the Gi/o family of G proteins. This leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels. GPR84 activation can also lead to the recruitment of β-arrestin, which can mediate receptor desensitization and internalization, as well as initiate G protein-independent signaling cascades.
Caption: GPR84 signaling pathway activated by this compound.
Experimental Protocols
Protocol 1: cAMP Inhibition Assay in CHO-hGPR84 Cells
This protocol is designed to measure the ability of this compound to inhibit forskolin-stimulated cAMP production in CHO cells stably expressing human GPR84.
Materials:
-
CHO-hGPR84 cells
-
Cell culture medium (e.g., DMEM/F12 with 10% FBS)
-
Assay buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA)
-
Forskolin
-
This compound
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based)
-
384-well white opaque microplate
Procedure:
-
Cell Preparation:
-
Culture CHO-hGPR84 cells to 80-90% confluency.
-
Harvest cells using a non-enzymatic cell dissociation solution.
-
Resuspend cells in assay buffer to the desired concentration (typically 2,000-10,000 cells/well, to be optimized).
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Perform a serial dilution of this compound in assay buffer to achieve the desired final concentrations.
-
-
Assay Protocol:
-
Dispense 5 µL of the cell suspension into each well of the 384-well plate.
-
Add 5 µL of the diluted this compound or vehicle control to the respective wells.
-
Incubate for 15-30 minutes at room temperature.
-
Prepare a solution of forskolin in assay buffer at a concentration that gives a submaximal stimulation of cAMP production (e.g., EC80, to be determined empirically).
-
Add 5 µL of the forskolin solution to all wells except the basal control wells.
-
Incubate for 15-30 minutes at room temperature.
-
-
cAMP Detection:
-
Add the cAMP detection reagents according to the manufacturer's protocol.
-
Incubate for the recommended time.
-
Read the plate on a compatible plate reader.
-
-
Data Analysis:
-
Normalize the data with the forskolin-only wells as 100% and basal wells as 0%.
-
Plot the percentage of inhibition against the log concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC50.
-
Protocol 2: Macrophage Phagocytosis Assay
This protocol describes a method to assess the effect of this compound on the phagocytosis of fluorescently labeled particles by macrophages (e.g., bone marrow-derived macrophages (BMDMs) or THP-1 cells).[5][6][7]
Materials:
-
Macrophages (e.g., BMDMs or PMA-differentiated THP-1 cells)
-
Complete cell culture medium
-
Fluorescently labeled particles (e.g., pHrodo E. coli BioParticles or fluorescently labeled zymosan)
-
This compound
-
96-well black, clear-bottom microplate
-
Fluorescence plate reader or flow cytometer
Procedure:
-
Cell Seeding:
-
Seed macrophages into a 96-well plate at a density that will result in a confluent monolayer on the day of the assay.
-
Allow cells to adhere and recover overnight.
-
-
This compound Treatment:
-
Prepare dilutions of this compound in complete cell culture medium.
-
Remove the old medium from the cells and replace it with the medium containing this compound or vehicle control.
-
Pre-incubate the cells with this compound for a specified time (e.g., 1-4 hours).
-
-
Phagocytosis:
-
Add the fluorescently labeled particles to each well at a predetermined concentration.
-
Incubate for a period that allows for phagocytosis (e.g., 1-3 hours) at 37°C.
-
-
Quantification:
-
Plate Reader Method:
-
Gently wash the cells with PBS to remove non-ingested particles.
-
Add a quenching solution (e.g., trypan blue) to quench the fluorescence of extracellular particles.
-
Read the fluorescence intensity on a plate reader.
-
-
Flow Cytometry Method:
-
Gently detach the cells from the plate.
-
Analyze the cells by flow cytometry to determine the percentage of fluorescently positive cells and the mean fluorescence intensity.
-
-
-
Data Analysis:
-
Normalize the phagocytic activity to the vehicle control.
-
Plot the phagocytic activity against the concentration of this compound.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pro-phagocytic function and structural basis of GPR84 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pro-phagocytic function and structural basis of GPR84 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of Highly Potent, G-Protein Pathway Biased, Selective, and Orally Bioavailable GPR84 Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protocol for detecting macrophage-mediated cancer cell phagocytosis in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Macrophage Phagocytosis Assay of Staphylococcus aureus by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
Navigating 6-OAU Induced Desensitization: A Technical Guide
For researchers utilizing the GPR84 agonist 6-OAU (6-Oxo-1,7-dihydro-8H-imidazo[4,5-g]quinazolin-8-yl)-acetic acid, optimizing its concentration is critical to achieving robust and reproducible results. High concentrations of this compound can lead to receptor desensitization, a phenomenon where the cellular response diminishes despite the continued presence of the agonist. This technical support guide provides troubleshooting advice and frequently asked questions to help you mitigate desensitization and determine the optimal this compound concentration for your experiments.
Troubleshooting Guide: Optimizing this compound Concentration
Problem: Diminished or inconsistent cellular response after treatment with this compound, suggesting receptor desensitization.
Solution: A systematic approach involving dose-response and time-course experiments is recommended to identify the optimal concentration and incubation time of this compound for your specific cell type and assay.
Experimental Protocol: Determining Optimal this compound Concentration via Dose-Response Analysis
This protocol outlines a general procedure to identify the optimal this compound concentration to elicit a maximal response without inducing significant desensitization. The example below is for a macrophage phagocytosis assay, but the principles can be adapted for other assays such as chemotaxis or cytokine release.
Objective: To determine the EC50 (half-maximal effective concentration) and the optimal concentration of this compound for inducing a biological response.
Materials:
-
Your cell line of interest (e.g., bone marrow-derived macrophages, BMDMs)
-
Cell culture medium and reagents
-
This compound stock solution (e.g., in DMSO)
-
Assay-specific reagents (e.g., fluorescently labeled particles for phagocytosis)
-
Plate reader or other appropriate detection instrument
Procedure:
-
Cell Seeding: Seed your cells in a multi-well plate at a density appropriate for your assay and allow them to adhere and stabilize.
-
Preparation of this compound Dilutions: Prepare a serial dilution of this compound in your cell culture medium. A typical starting range might be from 1 nM to 100 µM. It is crucial to include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Cell Treatment: Replace the existing medium with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for a predetermined time, based on the expected kinetics of your cellular response. For phagocytosis assays, this could be in the range of 1-4 hours.
-
Assay Performance: Perform your specific assay (e.g., add fluorescent beads and incubate to allow for phagocytosis).
-
Data Acquisition: Measure the response (e.g., fluorescence intensity) using a plate reader.
-
Data Analysis:
-
Subtract the background reading (vehicle control) from all measurements.
-
Plot the response as a function of the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the EC50.
-
The optimal concentration is typically at or near the top of the curve, before any potential downturn that might indicate desensitization.
-
Data Presentation: this compound Potency in Various Assays
The potency of this compound can vary depending on the cell type and the signaling pathway being measured. The following table summarizes reported EC50 values for this compound in different in vitro assays.
| Assay Type | Cell Line | EC50 | Reference |
| Phosphoinositide (PI) Accumulation | HEK293 cells expressing human GPR84 and Gqi5 chimera | 105 nM | [1] |
| [35S]GTPγS Binding | Sf9 cell membranes expressing human GPR84-Gαi fusion protein | 512 nM | [1] |
| Chemotaxis | Human Polymorphonuclear Leukocytes (PMNs) | 318 nM | [2] |
| cAMP Inhibition | CHO-K1 cells stably expressing human GPR84 | ~500 nM | [3] |
Note: These values should be used as a starting point for your own optimization experiments, as optimal concentrations can be cell-type and assay-dependent.
Frequently Asked Questions (FAQs)
Q1: What is GPR84 desensitization and why does it occur with this compound?
A1: GPR84 desensitization is a process where the receptor's response to this compound decreases over time, even with continuous agonist exposure. This is a common regulatory mechanism for G protein-coupled receptors (GPCRs). For GPR84, desensitization is thought to be mediated by the recruitment of β-arrestins, which uncouple the receptor from its G protein signaling machinery and promote its internalization from the cell surface.[4][5] High concentrations of this compound can accelerate this process, leading to a diminished cellular response.[5][6]
Q2: My dose-response curve for this compound shows a bell shape, with the response decreasing at higher concentrations. Is this desensitization?
A2: Yes, a bell-shaped or biphasic dose-response curve is a classic indicator of desensitization at higher agonist concentrations. Studies have shown that high concentrations of this compound can lead to reduced levels of phagocytosis, likely due to GPR84 desensitization.[5][6] The optimal concentration for your experiment will be at the peak of this curve.
Q3: How can I perform a time-course experiment to assess this compound-induced desensitization?
A3: To assess the kinetics of desensitization, you can perform a time-course experiment.
Experimental Protocol: Time-Course Analysis of this compound Response
-
Cell Seeding: Plate your cells as you would for your standard assay.
-
Treatment: Treat the cells with a fixed, optimal (or slightly supra-optimal) concentration of this compound determined from your dose-response experiment.
-
Incubation at Different Time Points: Perform your assay at various time points after adding this compound (e.g., 30 minutes, 1 hour, 2 hours, 4 hours, 8 hours).
-
Data Analysis: Plot the cellular response against time. A peak response followed by a decline will indicate the onset of desensitization. This will help you determine the optimal incubation time for your experiments.
Q4: Are there alternatives to this compound that are less prone to causing desensitization?
A4: Yes, the concept of "biased agonism" is relevant here. Biased agonists preferentially activate one signaling pathway over another (e.g., G protein signaling over β-arrestin recruitment). DL-175 is a G protein-biased agonist of GPR84 that shows impaired ability to recruit β-arrestins.[7][8] This biased signaling profile may lead to more sustained cellular responses with reduced desensitization compared to a more balanced agonist like this compound, which recruits β-arrestins.[5] If desensitization with this compound is a persistent issue, exploring a biased agonist like DL-175 could be a valuable strategy.
Q5: What signaling pathways are activated by this compound, and how do they relate to desensitization?
A5: this compound activates GPR84, which is primarily coupled to the Gαi/o family of G proteins.[3][9] This leads to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels.[3] Downstream of G protein activation, this compound stimulates the Akt, ERK, and NF-κB signaling pathways, which are involved in pro-inflammatory responses and phagocytosis.[3][10] Concurrently, this compound can also promote the recruitment of β-arrestin, which, as mentioned, is a key step in receptor desensitization and internalization.
Visualizing the Pathways
To better understand the mechanisms discussed, the following diagrams illustrate the key signaling pathways and the experimental workflow for optimizing this compound concentration.
Caption: GPR84 signaling and desensitization pathway initiated by this compound.
Caption: Experimental workflow for optimizing this compound concentration.
References
- 1. Medium-chain Fatty Acid-sensing Receptor, GPR84, Is a Proinflammatory Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Activation of the Immune-Metabolic Receptor GPR84 Enhances Inflammation and Phagocytosis in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pro-phagocytic function and structural basis of GPR84 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pro-phagocytic function and structural basis of GPR84 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kinetic insights into agonist-dependent signalling bias at the pro-inflammatory G-protein coupled receptor GPR84. — Oxford Stem Cell Institute [stemcells.ox.ac.uk]
- 8. A Biased Agonist at Immunometabolic Receptor GPR84 Causes Distinct Functional Effects in Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Frontiers | Activation of the Immune-Metabolic Receptor GPR84 Enhances Inflammation and Phagocytosis in Macrophages [frontiersin.org]
identifying and mitigating off-target effects of 6-OAU
Welcome to the technical support center for 6-n-octylaminouracil (6-OAU). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on identifying and mitigating potential off-target effects of this compound during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a synthetic agonist for the G protein-coupled receptor 84 (GPR84).[1] Its on-target effect is the activation of GPR84, a receptor predominantly expressed in immune cells such as macrophages and neutrophils. GPR84 activation is associated with pro-inflammatory responses.[2] this compound has been shown to stimulate both G-protein signaling and β-arrestin recruitment pathways downstream of GPR84 activation.[1][3]
Q2: What are off-target effects and why are they a concern when using this compound?
A2: Off-target effects occur when a compound binds to and modulates the activity of proteins other than its intended therapeutic target. These unintended interactions can lead to misleading experimental results, cellular toxicity, or other adverse effects that are not mediated by the on-target mechanism. While this compound is a potent GPR84 agonist, at higher concentrations it may exhibit off-target activities or a switch in G-protein coupling, which necessitates careful characterization.[3]
Q3: What are the first steps to assess the potential for off-target effects with this compound in my experiments?
A3: To begin assessing off-target effects, it is crucial to:
-
Determine a concentration-response curve: Establish the EC50 of this compound for your specific on-target readout (e.g., cAMP inhibition, cytokine release) in your experimental system.
-
Assess cytotoxicity: Perform a cell viability assay to determine the concentration at which this compound becomes toxic to your cells. A significant separation between the on-target potency and the cytotoxic concentration can suggest a therapeutic window.
-
Use a GPR84-null control: If available, use a cell line or an animal model that does not express GPR84. Any biological effect observed in these controls can be attributed to off-target effects.
Q4: What types of assays can I use to identify specific off-target interactions of this compound?
A4: Several unbiased, proteome-wide screening methods can be employed to identify potential off-targets of this compound:
-
GPCR Panels: Screening this compound against a panel of known GPCRs can identify unintended interactions with other receptors.[4]
-
Kinase Profiling: A kinome scan can assess the activity of this compound against a broad range of kinases, a common source of off-target effects for many small molecules.[5][6][7]
-
Chemical Proteomics: Techniques like Cellular Thermal Shift Assay (CETSA) can identify direct protein targets of this compound in a cellular context without requiring modification of the compound.[8][9][10][11][12]
Q5: How can I mitigate off-target effects in my experiments?
A5: Mitigating off-target effects involves several strategies:
-
Use the lowest effective concentration: Once the on-target EC50 is determined, use the lowest concentration of this compound that elicits the desired biological effect to minimize the risk of engaging lower-affinity off-targets.
-
Employ structurally distinct GPR84 agonists: If another GPR84 agonist with a different chemical scaffold is available, comparing its effects to those of this compound can help distinguish on-target from off-target phenotypes.
-
Utilize a specific GPR84 antagonist: Pre-treatment with a selective GPR84 antagonist should block the on-target effects of this compound. Any remaining activity can be considered off-target.
-
Optimize experimental conditions: Factors such as cell density, serum concentration, and incubation time can influence a compound's activity and should be standardized.
Troubleshooting Guides
Problem 1: High cytotoxicity observed at concentrations close to the on-target EC50.
| Possible Cause | Troubleshooting Step |
| Off-target toxicity | Perform a proteome-wide off-target screening (e.g., CETSA, kinase panel) to identify potential cytotoxic off-targets. |
| Assay interference | Run a cell-free control to ensure this compound is not directly interfering with the viability assay reagents. |
| Solvent toxicity | Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all conditions and is below the toxicity threshold for your cell line (typically <0.5%). |
Problem 2: Inconsistent or unexpected biological responses.
| Possible Cause | Troubleshooting Step |
| Activation of an off-target signaling pathway | Use a GPR84-null cell line to confirm if the response is GPR84-dependent. If the response persists, it is likely an off-target effect. |
| Compound degradation | Prepare fresh stock solutions of this compound for each experiment. Assess the stability of this compound in your experimental media at 37°C. |
| Cell culture variability | Standardize cell passage number and confluency. Ensure cells are healthy and free of contamination. |
Data Presentation
Table 1: On-Target Activity of this compound on GPR84
| Assay Type | Cell Line | Parameter | Value | Reference |
| PI Assay | HEK293 | EC50 | 105 nM | [4] |
| [35S]GTPγS Binding | Sf9 (hGPR84-Gαi fusion) | EC50 | 512 nM | [4] |
| Chemotaxis | PMNs | EC50 | 318 nM | [2] |
| cAMP Response | Flp-In TREx 293 (mouse GPR84) | pEC50 | 7.82 ± 0.13 | [3] |
Table 2: Template for Off-Target Screening Data
| Screening Platform | Target | Activity/Binding | Concentration |
| e.g., KinomeScan | e.g., Kinase X | e.g., % Inhibition | e.g., 1 µM |
| e.g., GPCR Panel | e.g., Receptor Y | e.g., % Activation | e.g., 10 µM |
| e.g., CETSA | e.g., Protein Z | e.g., Thermal Shift (°C) | e.g., 10 µM |
Experimental Protocols
Protocol 1: cAMP Accumulation Assay for GPR84 (Gαi-coupled) Activity
This protocol is adapted for a 384-well plate format using a homogenous time-resolved fluorescence (HTRF) or similar luminescence-based cAMP detection kit.
Materials:
-
GPR84-expressing cells (e.g., CHO or HEK293)
-
Cell culture medium
-
Forskolin
-
This compound
-
cAMP detection kit (e.g., HTRF, Lance, or GloSensor)
-
384-well white opaque plates
Procedure:
-
Cell Seeding:
-
Harvest and count GPR84-expressing cells.
-
Resuspend cells in an appropriate medium and seed into a 384-well plate at a pre-determined optimal density.
-
Incubate overnight at 37°C, 5% CO2.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound to achieve the desired final concentrations.
-
Prepare a solution of Forskolin at a concentration that will induce a submaximal stimulation of adenylyl cyclase (typically determined empirically, e.g., 1-10 µM final concentration).
-
-
Assay:
-
Remove the cell culture medium from the wells.
-
Add stimulation buffer containing a fixed concentration of Forskolin and varying concentrations of this compound to the cells. Include controls with Forskolin alone (100% activity) and buffer alone (basal).
-
Incubate for the recommended time (e.g., 30 minutes) at room temperature or 37°C.
-
-
Detection:
-
Add the cAMP detection reagents according to the manufacturer's protocol.
-
Incubate for the specified time (e.g., 60 minutes) at room temperature, protected from light.
-
-
Data Analysis:
-
Read the plate on a compatible plate reader.
-
Normalize the data to the Forskolin-only control (100% activity) and buffer control (0% activity).
-
Plot the normalized percent inhibition against the logarithm of the this compound concentration to determine the IC50 value.
-
Protocol 2: β-Arrestin Recruitment Assay
This protocol describes a general procedure for a β-arrestin recruitment assay, such as the PathHunter® assay.
Materials:
-
Cells co-expressing GPR84 and a β-arrestin fusion protein (e.g., PathHunter® cells)
-
Cell culture medium
-
This compound
-
Assay plates (e.g., 384-well white-walled plates)
-
β-arrestin detection reagents
Procedure:
-
Cell Seeding:
-
Plate the engineered cells in a 384-well plate and incubate overnight.
-
-
Compound Addition:
-
Prepare serial dilutions of this compound in the appropriate assay buffer.
-
Add the diluted this compound to the cells. Include a vehicle-only control.
-
-
Incubation:
-
Incubate the plate at 37°C for a predetermined time (e.g., 90 minutes) to allow for receptor activation and β-arrestin recruitment.[13]
-
-
Detection:
-
Add the detection reagents as per the manufacturer's instructions.
-
Incubate at room temperature for a specified duration (e.g., 60 minutes).
-
-
Data Analysis:
-
Measure the chemiluminescent or fluorescent signal using a plate reader.
-
Plot the signal against the logarithm of the this compound concentration to generate a dose-response curve and calculate the EC50.
-
Mandatory Visualizations
Caption: On-target signaling pathway of this compound via GPR84 activation.
Caption: Experimental workflow for identifying off-target effects of this compound.
References
- 1. Development of Highly Potent, G-Protein Pathway Biased, Selective, and Orally Bioavailable GPR84 Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Kinetic insights into agonist-dependent signalling bias at the pro-inflammatory G-protein coupled receptor GPR84 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GPCR Toxicity Panel | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 6. shop.carnabio.com [shop.carnabio.com]
- 7. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 8. Cellular thermal shift assay: an approach to identify and assess protein target engagement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cellular thermal shift assay for the identification of drug–target interactions in the Plasmodium falciparum proteome | Springer Nature Experiments [experiments.springernature.com]
- 10. researchgate.net [researchgate.net]
- 11. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Vehicle Selection for 6-OAU In Vitro
This guide provides researchers with essential information and troubleshooting advice for selecting an appropriate vehicle control for 6-n-octylaminouracil (6-OAU) in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary solvent?
A1: 6-n-octylaminouracil (this compound) is a synthetic agonist for the G-protein coupled receptor GPR84.[1][2] It is an amphipathic molecule, meaning it has both polar and non-polar properties.[3][4] Due to its lipophilic octyl chain, this compound has poor solubility in aqueous solutions like water or phosphate-buffered saline (PBS) and typically requires an organic solvent for initial dissolution. The most common and recommended solvent is Dimethyl Sulfoxide (B87167) (DMSO).[5][6]
Q2: What is a vehicle control and why is it critical?
A2: A vehicle control is a sample that contains everything used to treat the experimental cells except for the compound of interest (in this case, this compound).[5] So, if you dissolve this compound in DMSO and then dilute it in cell culture media, your vehicle control would be an equivalent concentration of DMSO diluted in the same media.[7][8] This is crucial to ensure that any observed effects are due to the this compound itself and not the solvent.[5]
Q3: What is the maximum recommended concentration of DMSO for most cell lines?
A3: The final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally below 0.5% , and for many cell lines, at or below 0.1% .[9][10] Sensitivity to DMSO is cell-line specific; some robust lines may tolerate up to 1%, while more sensitive cells can show toxic effects at lower concentrations.[10][11][12] It is always best practice to perform a vehicle toxicity test to determine the maximum tolerable DMSO concentration for your specific cell line and assay duration.[9]
Q4: Can I use ethanol (B145695) as a vehicle for this compound?
A4: While ethanol is another common solvent for in vitro work, it can have biological effects of its own. For example, ethanol has been shown to stimulate proliferation in certain breast cancer cell lines like MCF-7.[13] Given that DMSO is a well-established solvent for many compounds and is generally well-tolerated at low concentrations, it is the preferred starting vehicle for this compound. If solubility issues force consideration of other solvents, their specific effects on the cell model must be thoroughly evaluated.[6]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Immediate precipitation ("crashing out") when adding this compound stock to media. | Rapid Solvent Exchange: Adding a concentrated DMSO stock directly into a large volume of aqueous media causes the poorly soluble this compound to precipitate.[14] | 1. Perform Serial Dilutions: Instead of a single large dilution, perform a multi-step serial dilution in pre-warmed (37°C) culture media.[14] 2. Vortex Gently During Addition: Add the this compound stock dropwise to the pre-warmed media while gently vortexing to facilitate mixing and prevent localized high concentrations.[14] |
| Precipitate forms over time in the incubator. | 1. Concentration Exceeds Solubility: The final concentration of this compound in the media is above its solubility limit under culture conditions. 2. Temperature/pH Shift: Changes in temperature or pH within the incubator can decrease compound solubility over time.[15] 3. Media Evaporation: Evaporation from culture plates can increase the compound's effective concentration, pushing it past its solubility limit.[16] | 1. Determine Maximum Solubility: Perform a solubility test (see protocol below) to find the highest clear concentration of this compound in your specific media. 2. Use Pre-warmed & Buffered Media: Always use media that has been pre-warmed to 37°C and is properly buffered for the CO2 environment.[15] 3. Maintain Humidity: Ensure proper incubator humidification and use low-evaporation lids to minimize evaporation.[16] |
| Vehicle control shows toxicity or unexpected biological activity. | High DMSO Concentration: The final DMSO concentration is too high for your specific cell line, causing cytotoxicity or other off-target effects.[10][12][17] | 1. Reduce Final DMSO%: Lower the final DMSO concentration to ≤0.1%. This may require preparing a lower concentration stock of this compound.[9][11] 2. Run a DMSO Dose-Response Curve: Treat your cells with a range of DMSO concentrations (e.g., 0.01% to 1.0%) to determine the highest non-toxic concentration for your assay duration. |
| Inconsistent or not reproducible results. | Stock Solution Issues: The compound may have precipitated out of the stock solution during freeze-thaw cycles.[15][18] | 1. Aliquot Stock Solutions: Prepare single-use aliquots of your this compound stock solution to avoid repeated freeze-thaw cycles.[15] 2. Inspect Before Use: Before each experiment, warm the stock aliquot to room temperature or 37°C and vortex to ensure the compound is fully redissolved. Visually inspect for any precipitate.[15] |
Data & Protocols
Table 1: Recommended Maximum Final Vehicle Concentrations
| Vehicle | Recommended Max. Concentration | Notes |
| DMSO | ≤ 0.5% (Ideal: ≤ 0.1%) | Cell line dependent. Always verify with a toxicity assay.[9][10][17] |
| Ethanol | ≤ 0.5% (Ideal: ≤ 0.1%) | Can have biological effects; use with caution and verify.[6][13] |
| PBS | Not applicable | This compound is poorly soluble in purely aqueous solutions. |
Protocol 1: Preparation of this compound Stock Solution
-
Objective: To prepare a concentrated stock solution of this compound in 100% DMSO.
-
Materials: this compound powder, 100% sterile DMSO, sterile microcentrifuge tubes.
-
Procedure:
-
Calculate the required mass of this compound to prepare a stock solution of a desired concentration (e.g., 10 mM to 50 mM).
-
Weigh the this compound powder and add it to a sterile microcentrifuge tube.
-
Add the calculated volume of 100% DMSO to the tube.
-
Vortex thoroughly until the this compound is completely dissolved. Gentle warming (to 37°C) or brief sonication may be required to fully dissolve the compound.
-
Prepare single-use aliquots to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[15]
-
Protocol 2: Determining Maximum Soluble Concentration in Media
-
Objective: To identify the highest concentration of this compound that remains in solution in your specific cell culture medium.
-
Materials: this compound/DMSO stock solution, complete cell culture medium (pre-warmed to 37°C), sterile microplate or tubes.
-
Procedure:
-
Prepare a 2-fold serial dilution of your this compound stock solution in pre-warmed media. Start from a concentration known to be higher than your intended final concentration.
-
For example, add 2 µL of your highest concentration stock to 198 µL of media, mix, then transfer 100 µL of that dilution to another well containing 100 µL of media, and so on.
-
Include a vehicle-only control (e.g., 2 µL of DMSO in 198 µL of media).
-
Incubate the plate under standard culture conditions (37°C, 5% CO2).
-
Visually inspect the solutions for any signs of precipitation (cloudiness, crystals, sediment) immediately after preparation and at several time points (e.g., 1, 4, and 24 hours).[15]
-
The highest concentration that remains completely clear is the maximum soluble concentration for your experiment.
-
Visual Guides
Vehicle Selection Workflow
This diagram outlines the decision-making process for selecting and validating a vehicle for this compound.
References
- 1. Development of Highly Potent, G-Protein Pathway Biased, Selective, and Orally Bioavailable GPR84 Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Medium-chain Fatty Acid-sensing Receptor, GPR84, Is a Proinflammatory Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pro-phagocytic function and structural basis of GPR84 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pro-phagocytic function and structural basis of GPR84 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Controlling your High Content Assays - Araceli Biosciences [aracelibio.com]
- 6. Differential Effects of Two Widely Used Solvents, DMSO and Ethanol, on the Growth and Recovery of Trypanosoma cruzi Epimastigotes in Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. jagiellonskiecentruminnowacji.pl [jagiellonskiecentruminnowacji.pl]
- 13. The puzzling issue of 'vehicle-treated control' when using ethanol as drug carrier for MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Cell Culture Academy [procellsystem.com]
- 17. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
Technical Support Center: Enhancing the Solubility and Stability of 6-O-Ascorbyl-Urate (6-OAU)
This technical support center is designed for researchers, scientists, and drug development professionals who are working with 6-O-Ascorbyl-Urate (6-OAU) and encountering challenges with its solubility and stability in solution. Below you will find troubleshooting guides and frequently asked questions to address common experimental issues.
Troubleshooting Guide
This section provides direct answers and troubleshooting steps for specific problems you may encounter during your experiments with this compound.
Issue 1: this compound is precipitating out of my aqueous buffer during the experiment.
-
Possible Cause: The intrinsic solubility of this compound in your aqueous buffer is low, leading to precipitation, especially at higher concentrations. Urate compounds can have low aqueous solubility, and while the ascorbyl group may improve this, it can still be a challenge.
-
Troubleshooting Steps:
-
pH Adjustment: The solubility of both urate and ascorbic acid derivatives is highly pH-dependent.[1][2] Weakly acidic compounds are typically more soluble at a pH above their pKa.[2] Determine the pKa of this compound and adjust the buffer pH accordingly to increase the proportion of the more soluble ionized form.
-
Introduce a Co-solvent: If pH adjustment is insufficient or not compatible with your experimental system, consider using a water-miscible organic co-solvent.[1] Common choices include DMSO, ethanol, or polyethylene (B3416737) glycols (PEGs).[3] It is crucial to keep the final co-solvent concentration low (typically <1%) to avoid impacting biological assays.[4]
-
Temperature Control: Modestly increasing the temperature of your solution can enhance solubility.[1] However, be cautious as elevated temperatures can accelerate the degradation of the compound.[5]
-
Sonication: Use a sonicator to break up precipitate particles and aid in re-dissolving the compound.[3]
-
Issue 2: My this compound solution is changing color (e.g., turning yellow/brown) over time.
-
Possible Cause: This is likely due to the oxidative degradation of the ascorbic acid moiety. Ascorbic acid and its derivatives are susceptible to oxidation, which can be accelerated by exposure to light, oxygen, high temperatures, and certain metal ions.[5]
-
Troubleshooting Steps:
-
Protect from Light and Oxygen: Prepare and store this compound solutions in amber vials to protect them from light.[5] To minimize oxidation, purge the solvent and the headspace of the storage container with an inert gas like nitrogen or argon.
-
Use Freshly Prepared Solutions: Due to its potential instability, it is best to prepare this compound solutions fresh for each experiment.[6] Avoid long-term storage of solutions if possible.
-
Control pH: The stability of ascorbic acid derivatives is pH-dependent. Formulating at a slightly acidic pH (below 3.5 for ascorbic acid itself) can sometimes improve stability, but this needs to be balanced with the pH requirements for solubility.[5]
-
Add Antioxidants or Chelating Agents: In some formulations, the addition of other antioxidants or chelating agents (like EDTA to sequester metal ions) can help to stabilize the primary compound.
-
Issue 3: I am observing high variability in my experimental results.
-
Possible Cause: Inconsistent solubility or degradation of this compound between experiments can lead to variable effective concentrations and, consequently, unreliable results.
-
Troubleshooting Steps:
-
Standardize Solution Preparation: Develop a consistent, step-by-step protocol for preparing your this compound solutions.[4] This should include details on the solvent, pH, mixing method and duration, and any temperature adjustments.
-
Verify Concentration: Before use, you may want to verify the concentration of your this compound stock solution using a validated analytical method, such as HPLC-UV.
-
Ensure Complete Dissolution: Visually confirm that your compound is fully dissolved before each use. If you have a stock solution in an organic solvent, ensure it is thoroughly mixed before making dilutions into your aqueous experimental medium.[4]
-
Frequently Asked Questions (FAQs)
Q1: What is the best initial approach to dissolving this compound for in vitro assays?
A1: A common and effective initial strategy is to prepare a high-concentration stock solution in a water-miscible organic solvent like dimethyl sulfoxide (B87167) (DMSO).[4] This stock can then be serially diluted to the final desired concentration in your aqueous experimental buffer or medium. It is critical to ensure the final DMSO concentration is low enough (e.g., <0.1% to <1%) to not interfere with your assay.[3][4]
Q2: How can I determine the optimal pH for both solubility and stability of this compound?
A2: A pH-solubility and pH-stability profile study is recommended. This involves preparing solutions of this compound in a series of buffers with different pH values (e.g., from pH 2 to 10). The solubility at each pH can be determined using methods like the shake-flask method. For stability, the concentration of this compound in each buffer is monitored over time using a stability-indicating analytical method like HPLC.
Q3: Are there formulation strategies that can improve the solubility and stability of this compound?
A3: Yes, several formulation approaches can be considered, especially for in vivo applications. These include:
-
Complexation with Cyclodextrins: Cyclodextrins can form inclusion complexes with poorly soluble molecules, enhancing their aqueous solubility and stability.[2]
-
Solid Dispersions: Creating a solid dispersion of this compound with a hydrophilic polymer can improve its dissolution rate.[2]
-
Lipid-Based Formulations: For lipophilic compounds, lipid-based delivery systems like microemulsions can be effective.[7] Given that this compound is a urate derivative of an ascorbyl ester, its lipophilicity would need to be determined.
Data Presentation
Table 1: Common Co-solvents for Improving Solubility of Poorly Soluble Compounds
| Co-solvent | Typical Starting Concentration in Final Solution | Notes |
| Dimethyl Sulfoxide (DMSO) | < 1% | High solubilizing capacity for many nonpolar compounds.[4] |
| Ethanol | < 5% | Generally well-tolerated in many experimental systems.[3] |
| Polyethylene Glycol 400 (PEG 400) | 1-10% | Can also act as a vehicle for in vivo studies. |
| Propylene Glycol | 1-10% | Another common co-solvent for formulation development.[3] |
Table 2: Factors Influencing the Stability of Ascorbic Acid Derivatives
| Factor | Impact on Stability | Mitigation Strategy |
| Oxygen | Promotes oxidative degradation.[5] | Purge solutions with inert gas (N₂ or Ar). |
| Light | Can accelerate degradation.[5] | Use amber vials or protect from light. |
| High Temperature | Increases degradation rate.[5] | Store at recommended temperatures (e.g., 2-8°C or -20°C). |
| High pH | Can lead to instability.[5] | Optimize pH for both stability and solubility. |
| Metal Ions (e.g., Fe²⁺, Cu²⁺) | Catalyze oxidation. | Use high-purity water and consider adding a chelating agent like EDTA. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
-
Weigh the Compound: Accurately weigh a precise amount of this compound powder using an analytical balance.
-
Calculate Solvent Volume: Based on the molecular weight of this compound, calculate the volume of DMSO required to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Add the calculated volume of high-purity, anhydrous DMSO to the vial containing the this compound powder.
-
Mixing: Vortex the solution for 1-2 minutes to facilitate dissolution. If needed, gentle warming (e.g., to 37°C for 5-10 minutes) or brief sonication can be applied.[4]
-
Visual Inspection: Ensure the solution is clear and free of any visible particles.
-
Storage: Store the stock solution at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles.[3]
Protocol 2: Kinetic Solubility Assay
-
Prepare Stock Solution: Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).
-
Prepare Buffer: Prepare the aqueous buffer of interest (e.g., phosphate-buffered saline, pH 7.4).
-
Dilution: Add a small volume of the DMSO stock solution to the aqueous buffer to achieve the desired final concentration. It is crucial to add the DMSO stock to the buffer and not the other way around to avoid precipitation.[3]
-
Incubation: Incubate the solution at a controlled temperature (e.g., 25°C or 37°C) with agitation for a set period (e.g., 2 hours).
-
Analysis: After incubation, check for precipitation. The highest concentration that remains clear is the kinetic solubility. This can be quantified by separating any precipitate (e.g., by centrifugation or filtration) and measuring the concentration of the compound in the supernatant/filtrate using a suitable analytical method like LC-MS/MS or HPLC-UV.
Visualizations
Caption: A step-by-step workflow for troubleshooting this compound precipitation issues.
Caption: Logical relationship between factors affecting this compound stability and mitigation strategies.
References
Technical Support Center: Addressing Variability in 6-OAU Experimental Results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing variability in experimental results when working with 6-OAU (6-n-octylaminouracil), a synthetic agonist for the G protein-coupled receptor 84 (GPR84).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a synthetic agonist for GPR84, a G protein-coupled receptor primarily expressed in immune cells.[1] Its primary mechanism of action is to activate GPR84, which is coupled to inhibitory G proteins (Gαi/o). This activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[2][3] GPR84 activation by this compound can also trigger β-arrestin recruitment and subsequent downstream signaling. This initiates a pro-inflammatory response, including chemotaxis, phagocytosis, and the release of inflammatory mediators.[4][5][6]
Q2: What are the common experimental readouts for this compound activity?
A2: Common experimental readouts for this compound activity include measuring the inhibition of forskolin-stimulated cAMP production, assessing chemotactic migration of immune cells (like macrophages) towards a this compound gradient, and quantifying the enhancement of phagocytosis of particles or bacteria by immune cells.[2][4][6]
Q3: I am observing a decrease in response at higher concentrations of this compound. Is this expected?
A3: Yes, this is a known phenomenon. High concentrations of this compound can lead to GPR84 desensitization, which results in a diminished response.[7] This is an important consideration for dose-response experiments, and it is recommended to perform a full dose-response curve to identify the optimal concentration range.
Q4: What is biased agonism and how might it affect my this compound experiments?
A4: Biased agonism refers to the ability of different agonists for the same receptor to stabilize distinct receptor conformations, leading to the preferential activation of a subset of downstream signaling pathways. This compound is considered a relatively balanced agonist, activating both G-protein and β-arrestin pathways.[1] However, the cellular context, including the relative expression levels of G-proteins and β-arrestins, can influence the observed signaling outcome. This can be a source of variability between different cell types or even between different passages of the same cell line.
Troubleshooting Guides
Issue 1: High Variability in cAMP Assay Results
| Potential Cause | Troubleshooting Steps |
| Cell Health and Density | Ensure cells are healthy and in the logarithmic growth phase. Optimize cell seeding density to achieve a consistent and robust signal window. |
| Forskolin (B1673556) Concentration | The concentration of forskolin used to stimulate adenylyl cyclase is critical. Titrate forskolin to determine the concentration that gives a submaximal but robust cAMP signal, allowing for clear detection of inhibition by this compound. |
| This compound Concentration Range | As mentioned in the FAQs, high concentrations of this compound can cause receptor desensitization.[7] Use a wide range of this compound concentrations, including lower concentrations, to generate a complete dose-response curve and accurately determine the EC50. |
| Assay Incubation Time | Optimize the incubation time for both forskolin and this compound treatment. A 30-minute incubation is a common starting point.[2] |
| Reagent Quality | Ensure the this compound is of high purity and has been stored correctly. Prepare fresh dilutions for each experiment. |
Issue 2: Inconsistent Macrophage Chemotaxis Results
| Potential Cause | Troubleshooting Steps |
| Macrophage Activation State | The inflammatory state of macrophages can significantly impact their migratory capacity. For some experiments, pre-treating macrophages with an inflammatory stimulus like LPS may be necessary to upregulate GPR84 expression and enhance the chemotactic response to this compound.[4] |
| Chemoattractant Gradient | Ensure a stable and reproducible chemoattractant gradient is established in your assay system (e.g., Transwell plate). Avoid introducing bubbles when adding this compound to the lower chamber. |
| Cell Viability | High concentrations of this compound or other treatments may affect cell viability. Perform a viability assay (e.g., Trypan Blue exclusion) to ensure that the observed effects are due to chemotaxis and not cytotoxicity. |
| Incubation Time | The optimal incubation time for chemotaxis can vary depending on the cell type and assay setup. Perform a time-course experiment to determine the point of maximal migration. |
| Quantification Method | Use a consistent and unbiased method for quantifying cell migration. Automated cell counting or imaging software can help reduce variability. |
Issue 3: Low or Variable Phagocytosis Enhancement
| Potential Cause | Troubleshooting Steps |
| Phagocytic Target | The type, size, and opsonization state of the phagocytic target can all influence the rate of phagocytosis. Ensure your target particles (e.g., fluorescent beads, bacteria) are well-characterized and used consistently. |
| Macrophage Health and Confluency | Use healthy, adherent macrophages at an appropriate confluency. Over-confluent or stressed cells may exhibit reduced phagocytic activity. |
| This compound Pre-incubation | The timing of this compound treatment can be critical. A pre-incubation period of 1 hour with this compound before the addition of phagocytic targets has been shown to be effective.[6] |
| Assay Duration | The kinetics of phagocytosis can be rapid. A time-course experiment is recommended to identify the optimal assay duration for detecting enhancement by this compound. |
| Antagonist Control | To confirm that the observed enhancement of phagocytosis is GPR84-mediated, include a control with a GPR84-specific antagonist. The antagonist should block the effect of this compound.[7] |
Quantitative Data Summary
| Parameter | Assay Type | Cell Line / System | Reported Value (EC50 / IC50) | Reference |
| EC50 | cAMP Inhibition | CHO-K1 cells expressing human GPR84 | ~14 nM | [2] |
| EC50 | [35S]GTPγS Binding | Sf9 cell membranes expressing human GPR84-Gαi fusion | 512 nM | [8] |
| EC50 | Phosphoinositide Accumulation | HEK293 cells with Gqi5 chimera | 105 nM | [8] |
| EC50 | Chemotaxis | Human Polymorphonuclear Leukocytes (PMNs) | 318 nM | [8] |
| IC50 | cAMP Assay | CHO-hGPR84 cells | 7.1 nM | [9] |
| EC50 | β-arrestin Recruitment | CHO-β-arrestin-hGPR84 cells | 110 nM | [9] |
Note: EC50 and IC50 values can vary depending on the specific experimental conditions, cell line, and assay format.
Experimental Protocols
cAMP Inhibition Assay
Objective: To measure the ability of this compound to inhibit forskolin-stimulated cAMP production in cells expressing GPR84.
Methodology:
-
Cell Culture: Seed CHO-K1 cells stably expressing human GPR84 into a 96-well plate at a density of 15,000 cells/well and incubate for 24 hours at 37°C in 5% CO2.[2]
-
Cell Stimulation:
-
Remove the culture medium and wash the cells with PBS.
-
Add a solution containing 25 µM forskolin and varying concentrations of this compound (or vehicle control) to the cells.
-
Incubate for 30 minutes at 37°C.[2]
-
-
Cell Lysis and cAMP Detection:
-
Lyse the cells according to the manufacturer's protocol of your chosen cAMP detection kit.
-
Measure intracellular cAMP levels using a suitable method, such as a luminescence-based assay.[2]
-
-
Data Analysis:
-
Normalize the data to the forskolin-only control.
-
Plot the normalized response against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
-
Macrophage Chemotaxis Assay (Scratch Assay)
Objective: To assess the effect of this compound on the migration of macrophages.
Methodology:
-
Cell Culture: Grow bone marrow-derived macrophages (BMDMs) to 90-95% confluency in a culture plate.[6]
-
Pre-treatment and Scratch:
-
Chemoattractant Addition and Imaging:
-
Data Analysis:
-
Quantify the number of cells that have migrated into the scratched area over time.[4]
-
Compare the migration rate between this compound-treated and vehicle-treated cells.
-
Macrophage Phagocytosis Assay
Objective: To measure the enhancement of macrophage phagocytosis by this compound.
Methodology:
-
Cell Culture: Seed BMDMs in a 96-well plate and allow them to adhere.
-
This compound Treatment: Treat the macrophages with 1 µM this compound or vehicle (0.3% DMSO) for 1 hour.[6]
-
Phagocytosis Induction:
-
Add pHrodo Green E. coli BioParticles (0.1 mg/ml) or another suitable phagocytic target to the wells.[6]
-
-
Live-Cell Imaging:
-
Place the plate in a live-cell imaging system at 37°C and 5% CO2.
-
Measure the fluorescence emission every 15 minutes for 4 hours.[4]
-
-
Data Analysis:
-
Quantify the green fluorescent object count per well over time.[4]
-
Compare the phagocytic activity between this compound-treated and vehicle-treated cells.
-
Visualizations
Caption: GPR84 Signaling Pathway Activated by this compound.
References
- 1. GPR84: an immune response dial? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activation of the Immune-Metabolic Receptor GPR84 Enhances Inflammation and Phagocytosis in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GPR84-mediated signal transduction affects metabolic function by promoting brown adipocyte activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Development of Highly Potent, G-Protein Pathway Biased, Selective, and Orally Bioavailable GPR84 Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Activation of the Immune-Metabolic Receptor GPR84 Enhances Inflammation and Phagocytosis in Macrophages [frontiersin.org]
- 7. Pro-phagocytic function and structural basis of GPR84 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Medium-chain Fatty Acid-sensing Receptor, GPR84, Is a Proinflammatory Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. sartorius.com [sartorius.com]
how to prevent GPR84 desensitization with high 6-OAU concentrations
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals working with the G protein-coupled receptor 84 (GPR84). Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, particularly concerning the prevention of GPR84 desensitization at high concentrations of the agonist 6-OAU.
Frequently Asked Questions (FAQs)
Q1: What is GPR84 and why is it a target of interest?
GPR84 is a G protein-coupled receptor primarily expressed in immune cells such as macrophages, neutrophils, and microglia.[1] It is activated by medium-chain fatty acids (MCFAs) and synthetic agonists like 6-n-octylaminouracil (this compound).[2][3] GPR84 is implicated in inflammatory and immune responses, making it a potential therapeutic target for a variety of conditions including inflammatory bowel disease, fibrosis, and neurodegenerative diseases.[1] Its activation typically leads to pro-inflammatory signaling.[3]
Q2: What is this compound and what is its role in GPR84 research?
6-n-octylaminouracil (this compound) is a potent and selective synthetic agonist for GPR84.[2][4] It is widely used as a tool compound to study the function and signaling of GPR84. This compound activates GPR84, leading to downstream signaling events such as the inhibition of adenylyl cyclase and the activation of pathways involved in chemotaxis and phagocytosis.[4][5][6]
Q3: What is GPR84 desensitization and why does it occur with high this compound concentrations?
GPR84 desensitization is the process by which the receptor's response to an agonist diminishes over time with prolonged or repeated exposure. At high concentrations of this compound, GPR84 can become desensitized, leading to a reduction in signaling.[7] This process is a common regulatory mechanism for GPCRs and is primarily mediated by G protein-coupled receptor kinases (GRKs) and β-arrestins.[8] Upon agonist binding, GRKs phosphorylate the intracellular domains of the receptor, which then promotes the recruitment of β-arrestin. β-arrestin binding sterically hinders further G protein coupling and targets the receptor for internalization, removing it from the cell surface and thus reducing the cell's responsiveness to the agonist.[8][9] Studies have shown that this compound is a "balanced agonist," meaning it activates both G protein signaling and β-arrestin recruitment.[5] High concentrations of this compound likely lead to robust GRK activation and subsequent β-arrestin-mediated internalization of GPR84.[7]
Troubleshooting Guide: Preventing GPR84 Desensitization
Problem: Reduced GPR84-mediated signaling at high this compound concentrations.
High concentrations of the GPR84 agonist this compound can lead to receptor desensitization and a subsequent decrease in the desired cellular response. For example, high levels of this compound have been shown to cause lowered levels of phagocytosis in macrophages, likely due to GPR84 desensitization.[7]
Solution 1: Utilize a G Protein-Biased Agonist
One of the most effective strategies to prevent GPR84 desensitization is to use a G protein-biased agonist. These ligands preferentially activate the G protein signaling pathway while having minimal to no recruitment of β-arrestin, the key mediator of desensitization and internalization.
Recommended Biased Agonist: DL-175
DL-175 is a potent and selective GPR84 agonist that displays significant signaling bias towards the G protein pathway over β-arrestin recruitment.[5][6]
Quantitative Comparison of this compound and DL-175
| Agonist | G Protein Activation (cAMP Inhibition) | β-Arrestin Recruitment | GPR84 Internalization | Reference |
| This compound | Potent agonist | Promotes recruitment | Significant internalization | [5][10] |
| DL-175 | Potent agonist | No detectable recruitment | Impaired internalization | [5][10] |
Table 1: Comparison of the balanced agonist this compound and the G protein-biased agonist DL-175 on GPR84 signaling and regulation.
Experimental Evidence:
Studies have shown that while this compound promotes significant GPR84 internalization, DL-175 has an impaired ability to do so.[5][11][12] This difference in internalization correlates with their differential ability to recruit β-arrestin. By avoiding β-arrestin recruitment, DL-175 can provide a more sustained G protein-mediated signal without causing rapid receptor desensitization. For instance, DL-175 has been shown to maintain phagocytosis without inducing the chemotactic effects associated with this compound, highlighting the functional consequences of biased agonism.[5][6]
Solution 2: Inhibit G Protein-Coupled Receptor Kinases (GRKs)
Since GRK-mediated phosphorylation is the initial step leading to β-arrestin recruitment and desensitization, inhibiting GRKs can prevent this cascade.
Recommended GRK Inhibitor: CMPD101
CMPD101 is a known inhibitor of GRK2 and GRK3.[13]
Experimental Evidence:
Pre-treatment of cells with CMPD101 has been shown to make the cellular response to this compound resemble that of the biased agonist DL-175, suggesting that GRK inhibition can effectively block the desensitization pathway.[13]
Solution 3: Employ Positive Allosteric Modulators (PAMs)
Positive allosteric modulators bind to a site on the receptor that is distinct from the agonist binding site and can enhance the affinity and/or efficacy of the primary agonist. While not directly preventing desensitization, PAMs may allow for the use of lower concentrations of the primary agonist (e.g., this compound) to achieve the desired level of G protein signaling, thereby potentially reducing the extent of desensitization.
Example of a GPR84 PAM: 3,3'-diindolylmethane (B526164) (DIM)
DIM has been identified as a positive allosteric modulator of GPR84.[14]
Experimental Protocols
Protocol 1: Assessing GPR84 Internalization via Flow Cytometry
This protocol allows for the quantification of GPR84 surface expression to measure agonist-induced internalization.
Materials:
-
Cells expressing HA-tagged GPR84 (e.g., CHO-HA-GPR84)
-
Primary antibody: Anti-HA antibody
-
Secondary antibody: Fluorescently-conjugated secondary antibody (e.g., Alexa Fluor 488)
-
Agonists: this compound, DL-175
-
FACS buffer (PBS with 1% BSA)
-
Flow cytometer
Procedure:
-
Seed CHO-HA-GPR84 cells in a 6-well plate and grow to 80-90% confluency.
-
Treat cells with the desired concentration of this compound or DL-175 for various time points (e.g., 0, 10, 30, 60 minutes) at 37°C.
-
Wash cells with cold PBS and detach using a non-enzymatic cell dissociation solution.
-
Resuspend cells in FACS buffer.
-
Incubate cells with the anti-HA primary antibody for 30 minutes on ice.
-
Wash cells twice with FACS buffer.
-
Incubate cells with the fluorescently-conjugated secondary antibody for 30 minutes on ice in the dark.
-
Wash cells twice with FACS buffer.
-
Resuspend cells in FACS buffer and analyze on a flow cytometer.
-
The mean fluorescence intensity (MFI) will be proportional to the amount of GPR84 on the cell surface. A decrease in MFI upon agonist treatment indicates receptor internalization.
Protocol 2: Measuring GPR84-Mediated cAMP Inhibition
This protocol assesses the G protein activation of GPR84, which is a Gαi-coupled receptor that inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels.
Materials:
-
Cells expressing GPR84 (e.g., CHO-GPR84)
-
Forskolin (B1673556) (to stimulate cAMP production)
-
Agonists: this compound, DL-175
-
cAMP assay kit (e.g., HTRF, ELISA)
Procedure:
-
Seed cells in a 96-well plate and grow to the appropriate density.
-
Pre-treat cells with various concentrations of the GPR84 agonist (this compound or DL-175) for 15-30 minutes.
-
Stimulate the cells with a fixed concentration of forskolin (e.g., 5 µM) for 15-30 minutes at 37°C.
-
Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit.
-
A dose-dependent decrease in forskolin-stimulated cAMP levels indicates GPR84 activation.
Visualizations
GPR84 Signaling and Desensitization Pathway
Caption: GPR84 signaling and desensitization pathway activated by this compound.
Experimental Workflow for Comparing this compound and DL-175
References
- 1. A comprehensive review of GPR84: A novel player in pathophysiology and treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Medium-chain Fatty Acid-sensing Receptor, GPR84, Is a Proinflammatory Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activation of the Immune-Metabolic Receptor GPR84 Enhances Inflammation and Phagocytosis in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kinetic insights into agonist-dependent signalling bias at the pro-inflammatory G-protein coupled receptor GPR84 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Biased Agonist at Immunometabolic Receptor GPR84 Causes Distinct Functional Effects in Macrophages. — Immunology [immunology.ox.ac.uk]
- 7. Pro-phagocytic function and structural basis of GPR84 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting G protein-coupled receptor kinases (GRKs) to G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Beyond Desensitization: Physiological Relevance of Arrestin-Dependent Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of Highly Potent, G-Protein Pathway Biased, Selective, and Orally Bioavailable GPR84 Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Kinetic insights into agonist-dependent signalling bias at the pro-inflammatory G-protein coupled receptor GPR84 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Therapeutic validation of an orphan G protein‐coupled receptor: The case of GPR84 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Modulation of the G-Protein-Coupled Receptor 84 (GPR84) by Agonists and Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
best practices for storing and handling 6-OAU
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the best practices for storing and handling 6-OAU (6-Oxo-1,7-dihydro-8H-imidazo[4,5-g]quinazolin-8-yl)-acetic acid. This resource includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to ensure the successful application of this compound in your experiments.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses common issues and questions that may arise during the storage, handling, and experimental use of this compound.
Question 1: How should I store this compound powder?
Answer: this compound powder is stable when stored under appropriate conditions. For long-term storage, it is recommended to keep the powder at -20°C for up to three years.
Question 2: How do I prepare a stock solution of this compound?
Answer: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[1] To prepare a stock solution, dissolve the this compound powder in fresh, high-quality DMSO. Sonication may be used to aid dissolution. For example, a stock solution of 55 mg/mL (229.83 mM) can be prepared in DMSO. It is crucial to use moisture-free DMSO, as its hygroscopic nature can reduce the solubility of this compound.
Question 3: What are the recommended storage conditions for this compound stock solutions?
Answer: Once dissolved, it is critical to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound.[2] Store the aliquots at -80°C for up to one year or at -20°C for up to one year.[2]
Question 4: I am observing low cell viability after treating my cells with this compound. What could be the cause?
Answer: High concentrations of this compound may lead to decreased cell viability, potentially due to GPR84 desensitization.[3] It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell type and assay. Additionally, ensure that the final concentration of DMSO in your culture medium is not exceeding a level that is toxic to your cells (typically <0.5%).
Question 5: My experimental results are inconsistent. What are some potential reasons?
Answer: Inconsistent results can stem from several factors:
-
Improper Storage and Handling: Ensure that both the powdered this compound and its stock solutions are stored at the correct temperatures and that freeze-thaw cycles are minimized.
-
Pipetting Errors: Use calibrated pipettes and proper techniques to ensure accurate dilutions.
-
Cell Culture Conditions: Maintain consistent cell culture conditions, including cell density, passage number, and media composition.
-
Reagent Quality: Use fresh, high-quality reagents, including the DMSO for preparing stock solutions.
Question 6: How can I confirm that this compound is activating GPR84 in my experimental system?
Answer: The activation of GPR84 by this compound can be confirmed through various functional assays. A common method is to measure the inhibition of forskolin-induced cAMP production, as GPR84 couples to Gi/o proteins which inhibit adenylyl cyclase.[4] Other methods include measuring downstream signaling events such as ERK phosphorylation or calcium mobilization.[4][5]
Quantitative Data Summary
The following table summarizes key quantitative data for this compound from various in vitro and in vivo studies.
| Parameter | Value | Cell Line/System | Assay |
| EC50 | 105 nM | HEK293 cells expressing human GPR84 and Gqi5 | Phosphoinositide (PI) assay |
| EC50 | 318 nM | Human Polymorphonuclear leukocytes (PMNs) | Chemotaxis assay |
| EC50 | 512 nM | Sf9 cell membranes expressing human GPR84-Gαi fusion protein | [35S]GTPγS incorporation assay |
| Effective Concentration | 1 µM | Bone marrow-derived macrophages (BMDMs) | Activation of AKT, ERK, and NFκB pathways |
| Effective Concentration | 0-10 µM | LPS-stimulated PMNs | Increased IL-8 secretion |
| In vivo dose | 10 mg/kg (i.v.) | Rats | Increased blood CXCL1 levels |
Detailed Experimental Protocols
1. Preparation of this compound Stock Solution
-
Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes.
-
Procedure:
-
Allow the this compound powder vial to equilibrate to room temperature before opening.
-
Weigh the desired amount of this compound powder in a sterile environment.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex or sonicate briefly to ensure complete dissolution.
-
Aliquot the stock solution into single-use, sterile microcentrifuge tubes.
-
Store the aliquots at -80°C.
-
2. GPR84 Activation Assay: Intracellular cAMP Measurement
This protocol is based on the principle that GPR84 activation through Gi/o coupling will inhibit adenylyl cyclase, leading to a decrease in intracellular cAMP levels.
-
Materials:
-
CHO-K1 cells stably expressing human GPR84.
-
Assay medium (e.g., serum-free F12K medium).
-
Forskolin (B1673556) (an adenylyl cyclase activator).
-
This compound stock solution.
-
cAMP assay kit.
-
-
Procedure:
-
Seed CHO-GPR84 cells in a 96-well plate and culture overnight.
-
Wash the cells with assay medium.
-
Prepare a solution of forskolin and various concentrations of this compound in the assay medium.
-
Add the treatment solutions to the cells and incubate for the desired time (e.g., 30 minutes) at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the cAMP assay kit.
-
A decrease in cAMP levels in the presence of this compound (compared to forskolin alone) indicates GPR84 activation.
-
Visualizations
The following diagrams illustrate key concepts related to this compound and its experimental application.
Caption: GPR84 Signaling Pathway Activated by this compound.
Caption: General Experimental Workflow for Using this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Pro-phagocytic function and structural basis of GPR84 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activation of the Immune-Metabolic Receptor GPR84 Enhances Inflammation and Phagocytosis in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. JCI - GPR84-mediated signal transduction affects metabolic function by promoting brown adipocyte activity [jci.org]
Technical Support Center: 6-OAU (6-Azauracil) Experiments
Welcome to the technical support center for 6-OAU (6-Azauracil) experiments. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals interpret unexpected results and ensure the robustness of their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during 6-Azauracil (B101635) (6-AU) sensitivity assays, particularly in yeast (Saccharomyces cerevisiae).
Q1: My mutant strain, which is expected to be sensitive to 6-AU, is growing just as well as the wild-type control. What could be wrong?
A1: This is a common issue that can point to several factors related to your reagents or plates.
-
Inactive 6-AU: 6-Azauracil powder or stock solutions can degrade over time. Ensure your stock is fresh and has been stored correctly (protected from light).
-
Incorrect Media Composition: 6-AU experiments must be conducted on media lacking uracil (B121893) (e.g., Synthetic Complete without Uracil, SC-Ura).[1] The presence of uracil in the medium will counteract the inhibitory effect of 6-AU. Your yeast strain must therefore be URA+.
-
Incorrect 6-AU Concentration: The effective concentration of 6-AU can be strain-specific. You may need to perform a dose-response curve to determine the optimal concentration for your specific genetic background.
-
Plate Preparation: Ensure the 6-AU stock solution was added to the media after it had cooled sufficiently (to around 55-60°C). Adding it to media that is too hot can cause the drug to break down.
Q2: My wild-type control strain shows significant growth inhibition on 6-AU plates. Is this normal?
A2: While unexpected, this can occur. Sensitivity to 6-AU is not solely limited to mutants with transcription elongation defects.
-
Strain Background: Different "wild-type" laboratory strains can have varying sensitivities to 6-AU. It is crucial to establish a baseline for the specific parent strain used in your experiments.
-
Other Cellular Processes: Mutations or genetic variations that compromise processes other than transcription can also lead to 6-AU sensitivity.[2] This includes pathways involved in chromosome segregation and nucleotide metabolism.[3]
-
Media pH: The pH of your media can influence drug activity. Ensure consistent pH levels across all batches of plates.
Q3: I am observing inconsistent results between replicates or experiments. What are the likely causes?
A3: Variability often stems from technical inconsistencies in the experimental protocol.
-
Uneven Drug Distribution: Ensure the 6-AU stock solution is thoroughly mixed into the molten agar (B569324) before pouring plates to avoid "hot spots" of high concentration.
-
Inconsistent Spotting: The volume and concentration of cells in each spot of the serial dilution must be consistent. Ensure cells are fully resuspended before dilution and spotting.
-
Age of Plates: Use freshly prepared plates for optimal and consistent results. The drug can degrade over time, even in prepared plates.
Q4: Why is 6-AU used to study transcription elongation?
A4: 6-AU is an inhibitor of enzymes essential for the de novo synthesis of GTP and UTP.[1][3][4] This depletion of intracellular nucleotide pools puts stress on the cell's transcriptional machinery.[1] When nucleotide levels are low, RNA polymerase II is more likely to pause or stall. Cells with a compromised or inefficient transcription elongation machinery are therefore unable to cope with this stress and exhibit a growth defect, making 6-AU a powerful tool for identifying genes involved in this process.[2][5][6]
Data Presentation
Table 1: Recommended 6-Azauracil Concentrations for Yeast Spot Assays
| Yeast Species | Genetic Background | Typical 6-AU Concentration Range (µg/mL) | Notes |
| S. cerevisiae | W303 | 50 - 100 µg/mL | Titration is recommended to find the optimal concentration. |
| S. cerevisiae | BY4741/BY4742 | 25 - 75 µg/mL | These strains can be more sensitive than W303. |
| S. pombe | Standard lab strains | 50 - 150 µg/mL | Fission yeast may require higher concentrations for a robust phenotype. |
Experimental Protocols
Protocol 1: Yeast 6-Azauracil Sensitivity Spot Assay
This protocol outlines the steps for performing a serial dilution spot assay to test for hypersensitivity to 6-AU.[5][7]
I. Media and Reagent Preparation
-
6-AU Stock Solution: Prepare a 100 mg/mL stock solution of 6-Azauracil in DMSO. Store in small aliquots at -20°C, protected from light. Note: Some protocols use water, but this requires significant time and heating to dissolve.[1]
-
Yeast Culture Media: Grow yeast strains overnight in the appropriate liquid medium (e.g., YPD or SC-Ura) at 30°C with shaking.
-
Plate Preparation:
-
Prepare Synthetic Complete (SC) agar medium lacking uracil.
-
Autoclave the medium and let it cool in a 55-60°C water bath.
-
Add the 6-AU stock solution to the desired final concentration and mix thoroughly by swirling.
-
Pour plates and let them solidify at room temperature. Use within one week for best results. Prepare control plates (SC-Ura) without the drug.
-
II. Cell Culture and Serial Dilution
-
Inoculate 5 mL of appropriate liquid media with single colonies of the yeast strains to be tested. Grow overnight at 30°C.
-
The next morning, measure the optical density at 600 nm (OD₆₀₀) of each culture.
-
Dilute all cultures to a starting OD₆₀₀ of 0.5 - 1.0 in sterile water.
-
In a 96-well plate, perform a 10-fold serial dilution.
-
Add 180 µL of sterile water to wells A2 through A5.
-
Add 200 µL of the normalized cell culture to well A1.
-
Transfer 20 µL from well A1 to A2, mix well.
-
Transfer 20 µL from well A2 to A3, mix well, and so on.
-
III. Spotting and Incubation
-
Using a multi-channel pipette or a spotting tool, spot 3-5 µL of each dilution onto the control plates and the 6-AU plates.
-
Allow the spots to dry completely before inverting the plates.
-
Incubate the plates at 30°C for 2-4 days.
-
Document the results by photographing the plates daily. Growth inhibition on the 6-AU plate relative to the control plate indicates sensitivity.
Visualizations
Mechanism of 6-AU Action
Caption: Mechanism of 6-Azauracil (6-AU) leading to transcription defects.
Experimental Workflow
Caption: Standard workflow for a 6-Azauracil (6-AU) yeast spot assay.
Troubleshooting Logic
Caption: Troubleshooting flowchart for unexpected 6-AU experiment results.
References
- 1. Use of RNA Yeast Polymerase II Mutants in Studying Transcription Elongation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Large-scale screening of yeast mutants for sensitivity to the IMP dehydrogenase inhibitor 6-azauracil - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Genome-wide screen of fission yeast mutants for sensitivity to 6-azauracil, an inhibitor of transcriptional elongation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 6-Azauracil inhibition of GTP biosynthesis in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 6-azauracil sensitivity assay for yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. moazed.hms.harvard.edu [moazed.hms.harvard.edu]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Quality Control Measures for 6-OAU in Research
This technical support center provides researchers, scientists, and drug development professionals with essential quality control (QC) measures, troubleshooting guides, and frequently asked questions (FAQs) for the GPR84 agonist, 6-OAU (6-n-octylaminouracil). Adherence to these guidelines will help ensure the reliability and reproducibility of your experimental results.
Certificate of Analysis (CoA) - A Quality Benchmark
A Certificate of Analysis is a critical document that outlines the quality and purity of a specific batch of this compound. When sourcing this research compound, ensure the CoA includes the following information. Below is an example of a comprehensive CoA for research-grade this compound.
Table 1: Example Certificate of Analysis for this compound
| Parameter | Specification | Result | Method |
| Appearance | White to off-white solid | Conforms | Visual Inspection |
| Identity | Conforms to reference spectrum | Conforms | ¹H-NMR, LC-MS |
| Purity (HPLC) | ≥ 98.0% | 99.5% | HPLC-UV (280 nm) |
| Loss on Drying | ≤ 1.0% | 0.3% | Gravimetric |
| Residual Solvents | ≤ 0.5% | 0.1% (Ethanol) | GC-HS |
| Heavy Metals | ≤ 20 ppm | < 10 ppm | ICP-MS |
| Solubility | Soluble in DMSO (≥ 35 mg/mL) | Conforms | Visual Inspection |
Experimental Protocols: Ensuring Analytical Rigor
Detailed and validated analytical methods are fundamental to the quality control of this compound. Below are key experimental protocols for assessing the purity and identity of the compound.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
A stability-indicating HPLC method is crucial for separating this compound from potential impurities and degradation products.
Table 2: HPLC Method Parameters for this compound Purity Analysis
| Parameter | Recommended Conditions |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |
| Gradient | 0-5 min: 20% B5-20 min: 20-80% B20-25 min: 80% B25-30 min: 20% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 280 nm |
| Injection Volume | 10 µL |
| Sample Preparation | 1 mg/mL in DMSO, diluted with mobile phase A |
Nuclear Magnetic Resonance (NMR) for Structural Confirmation
¹H-NMR spectroscopy is used to confirm the chemical structure of this compound. The expected chemical shifts (in DMSO-d₆) are:
-
δ ~10.5-11.5 ppm (br s, 2H): Uracil (B121893) N-H protons
-
δ ~6.5-7.5 ppm (br t, 1H): Amine N-H proton
-
δ ~5.0-5.5 ppm (s, 1H): Uracil C5-H proton
-
δ ~3.0-3.5 ppm (q, 2H): -CH₂- group adjacent to the amine
-
δ ~1.2-1.6 ppm (m, 10H): -(CH₂)₅- of the octyl chain
-
δ ~0.8-0.9 ppm (t, 3H): Terminal -CH₃ group
Mass Spectrometry (MS) for Molecular Weight Verification
Mass spectrometry is used to confirm the molecular weight of this compound.
-
Expected [M+H]⁺: 240.1559
-
Expected [M-H]⁻: 238.1403
Visualizing Workflows and Pathways
This compound Quality Control Workflow
The following diagram illustrates a typical workflow for the quality control of newly synthesized or purchased this compound.
Caption: Quality control workflow for this compound.
Troubleshooting Guides
This section addresses specific issues that researchers may encounter during their experiments with this compound.
Inconsistent Potency or Activity in Cellular Assays
| Problem | Potential Cause | Troubleshooting Steps |
| Lower than expected agonist activity in GPR84 assays (e.g., cAMP, β-arrestin). | 1. Purity of this compound: The presence of inactive impurities can reduce the effective concentration of the active compound. 2. Degradation: this compound may have degraded due to improper storage or handling. 3. Solubility Issues: The compound may not be fully dissolved in the assay buffer. | 1. Verify Purity: Re-analyze the purity of your this compound stock using the HPLC method described above. Compare the results with the CoA. 2. Fresh Stock: Prepare a fresh stock solution from a new vial of this compound. 3. Improve Solubility: Ensure the DMSO stock is fully dissolved before further dilution. The final concentration of DMSO in the assay should be kept low (typically <0.5%) to avoid solvent effects. |
| High variability between replicate experiments. | 1. Inconsistent Pipetting: Inaccurate pipetting of the agonist solution. 2. Cell Health: Variations in cell density, passage number, or overall health. 3. Assay Conditions: Fluctuations in incubation time, temperature, or reagent concentrations. | 1. Pipetting Technique: Use calibrated pipettes and ensure proper technique. 2. Standardize Cell Culture: Use cells within a consistent passage number range and ensure consistent seeding density. 3. Control Assay Parameters: Strictly control all assay parameters. Include positive and negative controls in every experiment. |
Issues with HPLC Analysis
| Problem | Potential Cause | Troubleshooting Steps |
| Broad or tailing peaks for this compound. | 1. Column Overload: Injecting too much sample. 2. Column Degradation: The stationary phase of the column is deteriorating. 3. Inappropriate Mobile Phase pH: The pH of the mobile phase is not optimal for the analyte. | 1. Reduce Injection Volume: Decrease the amount of sample injected onto the column. 2. Use a New Column: Replace the column with a new one of the same type. 3. Adjust Mobile Phase pH: The use of 0.1% formic acid should provide a suitable pH. Ensure fresh mobile phase is used. |
| Appearance of unexpected peaks in the chromatogram. | 1. Contamination: Contamination of the sample, solvent, or HPLC system. 2. Degradation: The sample has degraded. | 1. Run a Blank: Inject a blank (diluent only) to check for system contamination. 2. Prepare Fresh Sample: Prepare a new sample from a fresh stock of this compound. |
Frequently Asked Questions (FAQs)
Q1: What are the potential impurities in synthetic this compound?
A1: Based on its synthetic route from barbituric acid, potential impurities could include:
-
Starting Materials: Unreacted barbituric acid or 6-chlorouracil.
-
Reagents: Residual phosphorus oxychloride or other halogenating agents.
-
Byproducts: Di-substituted or other incompletely reacted intermediates.
Q2: How should I store this compound to ensure its stability?
A2: this compound should be stored as a solid at -20°C, protected from light and moisture. Stock solutions in DMSO can be stored at -20°C for short periods, but it is recommended to prepare fresh solutions for each experiment to avoid degradation and the effects of repeated freeze-thaw cycles.
Q3: What are the likely degradation products of this compound?
A3: The uracil ring in this compound can be susceptible to reductive degradation. Potential degradation products may include dihydrouracil (B119008) derivatives, which can further undergo ring-opening to form N-carbamoyl-β-alanine analogues. Stability-indicating HPLC methods are designed to separate the parent compound from these potential degradants.
Q4: My this compound powder appears discolored. Can I still use it?
A4: Discoloration (e.g., yellowing) can be an indication of degradation or the presence of impurities. It is strongly recommended to re-analyze the purity of the material by HPLC before use. If the purity is below the acceptable limit for your experiments (typically ≥98%), a new batch should be sourced.
Q5: What is the expected biological activity of this compound?
A5: this compound is a potent agonist for the G protein-coupled receptor GPR84. In cell-based assays, it typically exhibits an EC₅₀ in the low nanomolar range for Gαi-mediated signaling, such as the inhibition of forskolin-stimulated cAMP accumulation.[1][2] It has also been shown to induce β-arrestin recruitment, though often with lower potency.[1]
Logical Diagram for Troubleshooting Inconsistent Assay Results
Caption: Troubleshooting logic for inconsistent this compound bioactivity.
References
- 1. Development of Highly Potent, G-Protein Pathway Biased, Selective, and Orally Bioavailable GPR84 Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 6-(Ar)Alkylamino-Substituted Uracil Derivatives: Lipid Mimetics with Potent Activity at the Orphan G Protein-Coupled Receptor 84 (GPR84) - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to 6-OAU and DL-175 for Studying GPR84 Biased Agonism
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two key chemical tools, 6-OAU and DL-175, used to investigate the biased agonism of G protein-coupled receptor 84 (GPR84). GPR84 is an immunometabolic receptor primarily expressed in immune cells like macrophages and neutrophils and is implicated in inflammatory diseases.[1][2] The concept of biased agonism, where a ligand preferentially activates one downstream signaling pathway over another, offers a sophisticated approach to dissecting receptor function and developing more targeted therapeutics.[3]
GPR84 primarily signals through two distinct pathways: the canonical G-protein pathway (specifically Gαi), which inhibits cyclic AMP (cAMP) production, and the non-canonical β-arrestin pathway, which can mediate receptor internalization and other signaling events.[4][5] Understanding how different agonists modulate these pathways is crucial for elucidating the physiological and pathological roles of GPR84.
This guide compares this compound, a well-established balanced agonist, with DL-175, a potent and selective G-protein biased agonist.[4][5] By presenting key experimental data, detailed protocols, and signaling pathway visualizations, this document aims to assist researchers in selecting the appropriate tool compound for their studies on GPR84 pharmacology.
GPR84 Signaling Pathways
GPR84 activation by an agonist initiates distinct intracellular signaling cascades. A balanced agonist like this compound can activate both the Gαi-protein pathway, leading to downstream cellular responses, and the β-arrestin pathway, which is often associated with receptor desensitization, internalization, and independent signaling. In contrast, a G-protein biased agonist like DL-175 preferentially activates the Gαi-protein pathway with minimal to no recruitment of β-arrestin.[5][6]
References
- 1. Biased agonists of GPR84 and insights into biological control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Biased Agonist at Immunometabolic Receptor GPR84 Causes Distinct Functional Effects in Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | A Practical Guide to Approaching Biased Agonism at G Protein Coupled Receptors [frontiersin.org]
- 4. Kinetic insights into agonist-dependent signalling bias at the pro-inflammatory G-protein coupled receptor GPR84 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ora.ox.ac.uk [ora.ox.ac.uk]
Validating GPR84 Agonist Effects: A Comparative Guide to the Use of Antagonist GLPG1205
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the effects of the GPR84 agonist 6-n-octylaminouracil (6-OAU) and their validation using the selective GPR84 antagonist, GLPG1205. This document is intended to serve as a practical resource for researchers investigating the physiological and pathological roles of the GPR84 receptor, a key player in inflammatory and immune responses. We present a synthesis of experimental data, detailed methodologies for key assays, and a comparison with alternative GPR84 modulators.
GPR84: A Key Modulator of Inflammation
G protein-coupled receptor 84 (GPR84) is an orphan receptor that is predominantly expressed in immune cells, including macrophages, neutrophils, and microglia. Its expression is significantly upregulated under inflammatory conditions, suggesting a critical role in the immune response. The synthetic agonist this compound has been instrumental in elucidating the pro-inflammatory and pro-phagocytic functions of GPR84. To confirm that the observed effects of this compound are specifically mediated by GPR84, selective antagonists such as GLPG1205 are indispensable tools.
GLPG1205: A Selective Antagonist for GPR84 Validation
GLPG1205 is a potent and selective antagonist of GPR84.[1] It has been utilized in preclinical and clinical studies to investigate the therapeutic potential of GPR84 inhibition in various inflammatory and fibrotic diseases.[2][3] By competing with agonists for binding to the receptor, GLPG1205 effectively blocks the downstream signaling cascade initiated by GPR84 activation.
Quantitative Comparison of this compound Effects With and Without GLPG1205
The following tables summarize the quantitative effects of this compound on key cellular responses and the validation of these effects through their inhibition by GLPG1205.
| Functional Outcome | Agonist | Concentration | Observed Effect | Antagonist | Concentration | Inhibition | Cell Type | Reference |
| Phagocytosis | This compound | 1 µM | Increased phagocytic activity | GLPG1205 | 10 µM | Complete | Macrophages | |
| ROS Production | ZQ16 (GPR84 Agonist) | Not Specified | Increased ROS production | GLPG1205 | 15 nM (IC50) | Potent | TNF-α primed neutrophils | [1] |
| Calcium Mobilization | ZQ16 (GPR84 Agonist) | Not Specified | Increased intracellular calcium | GLPG1205 | 0.5 µM | Complete | Neutrophils | [1] |
Comparison with Alternative GPR84 Antagonists
While GLPG1205 is a widely used tool, other antagonists with different properties are also available.
| Antagonist | Mechanism of Action | Potency | Key Features | Reference |
| GLPG1205 | Selective GPR84 antagonist | Potent (IC50 in nM range for ROS inhibition) | Well-characterized, used in clinical trials. | [1] |
| LMNL6511 | Selective GPR84 antagonist | Reported to be >30 times more potent than GLPG1205 | High potency, under clinical development. | [4] |
| PBI-4050 | Dual GPR40 agonist and GPR84 antagonist | Modest affinity for GPR84 | Dual activity may offer a different therapeutic profile. | [3][5] |
GPR84 Signaling Pathway
Activation of GPR84 by agonists like this compound initiates a signaling cascade primarily through the Gαi subunit of the heterotrimeric G protein. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Downstream of Gαi activation, the PI3K/Akt and MAPK/ERK pathways are stimulated, culminating in the activation of the transcription factor NF-κB, which drives the expression of pro-inflammatory genes.
Caption: GPR84 Signaling Pathway.
Experimental Workflow for Validating this compound Effects
The following diagram illustrates a typical experimental workflow to validate that the effects of this compound are mediated by GPR84 using GLPG1205.
Caption: Experimental workflow for GPR84 validation.
Experimental Protocols
Macrophage Phagocytosis Assay
This protocol is adapted from established methods to assess the effect of GPR84 modulation on macrophage phagocytic activity.
Materials:
-
Bone marrow-derived macrophages (BMDMs) or a macrophage cell line (e.g., RAW264.7)
-
Fluorescently labeled target particles (e.g., zymosan, bacteria, or antibody-coated beads)
-
This compound (GPR84 agonist)
-
GLPG1205 (GPR84 antagonist)
-
Cell culture medium and supplements
-
96-well black, clear-bottom plates
-
Fluorescence microplate reader or flow cytometer
Procedure:
-
Cell Seeding: Seed macrophages in a 96-well black, clear-bottom plate at an appropriate density and allow them to adhere overnight.
-
Pre-treatment with Antagonist: Pre-incubate the cells designated for the inhibition group with GLPG1205 (e.g., 10 µM) for 1-2 hours.
-
Agonist Stimulation: Add this compound (e.g., 1 µM) to the appropriate wells and incubate for a designated time (e.g., 1 hour). Include a vehicle control group.
-
Phagocytosis: Add the fluorescently labeled target particles to all wells and incubate for a period that allows for phagocytosis (e.g., 1-2 hours).
-
Quenching or Washing: To differentiate between internalized and surface-bound particles, either add a quenching agent (e.g., trypan blue) to extinguish the fluorescence of external particles or wash the cells extensively to remove non-phagocytosed particles.
-
Quantification: Measure the fluorescence intensity using a microplate reader. Alternatively, detach the cells and analyze the percentage of fluorescent cells and the mean fluorescence intensity per cell using a flow cytometer.
Data Analysis: Compare the phagocytic activity in cells treated with this compound alone to those co-treated with this compound and GLPG1205. A significant reduction in phagocytosis in the co-treated group validates that the this compound effect is GPR84-dependent.
Cytokine Release Assay (ELISA)
This protocol outlines the measurement of pro-inflammatory cytokines, such as TNF-α and IL-6, released from macrophages following GPR84 activation.
Materials:
-
Macrophages (primary or cell line)
-
Lipopolysaccharide (LPS) for priming (optional, but often enhances GPR84-mediated responses)
-
This compound
-
GLPG1205
-
Cell culture medium
-
24-well plates
-
ELISA kits for TNF-α and IL-6
Procedure:
-
Cell Seeding and Priming: Seed macrophages in a 24-well plate. If desired, prime the cells with a low concentration of LPS (e.g., 10-100 ng/mL) for a few hours to upregulate GPR84 expression.
-
Pre-treatment with Antagonist: Pre-incubate the designated wells with GLPG1205 for 1-2 hours.
-
Agonist Stimulation: Add this compound to the appropriate wells and incubate for a suitable time to allow for cytokine production and release (e.g., 6-24 hours).
-
Supernatant Collection: Centrifuge the plates to pellet the cells and carefully collect the culture supernatants.
-
ELISA: Perform the ELISA for TNF-α and IL-6 on the collected supernatants according to the manufacturer's instructions.
-
Data Analysis: Quantify the concentration of each cytokine in the different treatment groups. A significant decrease in the levels of TNF-α and IL-6 in the this compound and GLPG1205 co-treated group compared to the this compound alone group indicates GPR84-mediated cytokine release.
Calcium Mobilization Assay
This assay measures changes in intracellular calcium concentration, an early event in GPR84 signaling.
Materials:
-
HEK293 cells stably expressing GPR84 or primary immune cells
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)
-
This compound
-
GLPG1205
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium)
-
Fluorometric imaging plate reader (FLIPR) or fluorescence microscope equipped for ratiometric imaging
Procedure:
-
Cell Loading: Load the cells with a calcium-sensitive dye according to the manufacturer's protocol. This typically involves incubating the cells with the dye for 30-60 minutes.
-
Baseline Measurement: Place the plate in the FLIPR or on the microscope stage and measure the baseline fluorescence for a short period.
-
Compound Addition: Program the instrument to automatically add the compounds. For antagonist validation, first add GLPG1205 and incubate for a few minutes, then add this compound.
-
Fluorescence Measurement: Continuously record the fluorescence signal before and after the addition of the compounds.
-
Data Analysis: Analyze the change in fluorescence intensity over time. The peak fluorescence response following agonist addition is indicative of calcium mobilization. Compare the response to this compound in the presence and absence of GLPG1205. A significant reduction or complete blockade of the calcium signal by GLPG1205 confirms the GPR84-specificity of the this compound-induced response.
Conclusion
The selective GPR84 antagonist GLPG1205 is an essential pharmacological tool for validating the on-target effects of GPR84 agonists like this compound. By demonstrating the reversal of agonist-induced cellular responses, researchers can confidently attribute these effects to the activation of GPR84. The experimental protocols and comparative data provided in this guide offer a framework for the rigorous investigation of GPR84 signaling and its role in health and disease, ultimately aiding in the development of novel therapeutics targeting this important immunomodulatory receptor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery and Characterization of Novel Antagonists of the Proinflammatory Orphan Receptor GPR84 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Liminal BioSciences - Selective GPR84 Antagonist [liminalbiosciences.com]
- 5. medchemexpress.com [medchemexpress.com]
Validating the Specificity of 6-OAU using GPR84 Knockout Models: A Comparative Guide
For researchers, scientists, and drug development professionals, establishing the on-target specificity of chemical probes is paramount. This guide provides a comprehensive comparison of the synthetic agonist 6-n-octylaminouracil (6-OAU) in wild-type versus GPR84 knockout models, offering robust experimental evidence for its specificity as a GPR84 agonist.
Quantitative Comparison of this compound Activity
The following table summarizes the key pharmacological parameters of this compound in activating GPR84 and its downstream signaling, highlighting the dependency of its effects on the presence of the receptor.
| Parameter | Wild-Type (WT) Model | GPR84 Knockout (KO) Model | Key Findings & References |
| GPR84 Activation (EC50) | ~105 nM | No response | This compound potently activates GPR84 in recombinant cell lines expressing the receptor.[1][5] |
| Pro-inflammatory Cytokine Production (e.g., IL-1β, TNFα) | This compound enhances LPS-induced cytokine secretion. | The enhancing effect of this compound is lost. | Studies in bone marrow-derived macrophages (BMDMs) from GPR84 knockout mice show that this compound fails to amplify pro-inflammatory cytokine production, confirming its GPR84-dependent action.[6][7][8] |
| NLRP3 Inflammasome Activation | This compound potentiates nigericin-stimulated IL-1β secretion. | The amplification of IL-1β production by this compound is absent. | In GPR84-/- BMDMs, the ability of this compound to enhance NLRP3 inflammasome activation is abolished.[6] |
| Phagocytosis | This compound promotes phagocytosis of cancer cells. | The pro-phagocytic effect of this compound is abolished. | The enhanced phagocytic activity induced by this compound is not observed in macrophages lacking GPR84.[9][10] |
| Cellular Motility | This compound induces membrane ruffling and motility in microglia. | This compound fails to induce these effects in microglia from GPR84 deficient mice. | The GPR84-mediated signaling is essential for the observed changes in microglial motility.[11] |
| Brown Adipocyte Activity | This compound treatment increases thermogenic gene expression and mitochondrial respiration. | This compound has no effect on thermogenic gene expression or mitochondrial respiration in brown adipocytes from GPR84-KO mice. | The metabolic effects of this compound in brown adipose tissue are strictly dependent on GPR84.[12][13] |
Signaling Pathways and Experimental Workflows
The specificity of this compound is rooted in its ability to activate specific downstream signaling cascades upon binding to GPR84. The following diagrams illustrate the GPR84 signaling pathway and a typical experimental workflow for validating agonist specificity.
Experimental Protocols
Reproducibility is a cornerstone of scientific advancement. Below are summarized methodologies for key experiments cited in this guide.
Generation of GPR84 Knockout Models
GPR84 knockout mice are typically generated using CRISPR/Cas9 technology to introduce a frameshift mutation in the Gpr84 gene, leading to a premature stop codon and a non-functional protein.[10] Bone marrow-derived macrophages (BMDMs) are then isolated from these mice and their wild-type littermates for in vitro experiments.
Cell Culture and Treatment
BMDMs are cultured in DMEM supplemented with 10% FBS and M-CSF. For stimulation experiments, cells are often pre-treated with LPS (100 ng/mL) for 3 hours to induce a pro-inflammatory state and upregulate GPR84 expression.[6][8] Subsequently, cells are treated with varying concentrations of this compound (typically in the range of 1-30 µM).
NLRP3 Inflammasome Activation Assay
-
Prime BMDMs with LPS (100 ng/mL) for 3 hours.
-
Stimulate the cells with the NLRP3 agonist nigericin (B1684572) (10 µM) in the presence or absence of this compound (e.g., 30 µM) for 30 minutes.
-
Collect the cell culture supernatants.
-
Measure the concentration of secreted IL-1β using an ELISA kit.
-
Cell lysates can be analyzed by Western blot to assess NLRP3 protein levels.[6]
Phagocytosis Assay
-
Culture BMDMs in a 96-well plate.
-
Label target cells (e.g., cancer cells) with a fluorescent dye.
-
In the presence of a phagocytosis-inducing agent (e.g., an anti-CD47 antibody), treat the BMDMs with this compound.
-
Add the labeled target cells to the BMDMs and incubate.
-
After incubation, wash away non-phagocytosed cells.
-
Quantify the fluorescence of the engulfed cells to determine the phagocytic activity.[9][10]
Alternative GPR84 Agonists
While this compound is a potent and widely used agonist, other compounds have been identified that activate GPR84. These can be valuable tools for comparative studies.
-
ZQ-16: Another potent synthetic agonist that promotes pro-inflammatory responses in macrophages.[14]
-
DL-175: A biased agonist that shows preference for G-protein signaling over β-arrestin recruitment.[7][15] This characteristic may offer a more targeted approach to modulating GPR84 activity.
-
Embelin and Capric Acid: Natural and endogenous agonists, respectively, that can be used as reference compounds.[2][16]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Development of Highly Potent, G-Protein Pathway Biased, Selective, and Orally Bioavailable GPR84 Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Medium-chain Fatty Acid-sensing Receptor, GPR84, Is a Proinflammatory Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. GPR84 signaling promotes intestinal mucosal inflammation via enhancing NLRP3 inflammasome activation in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Therapeutic validation of an orphan G protein‐coupled receptor: The case of GPR84 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Activation of the Immune-Metabolic Receptor GPR84 Enhances Inflammation and Phagocytosis in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pro-phagocytic function and structural basis of GPR84 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pro-phagocytic function and structural basis of GPR84 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Agonists for G-protein-coupled receptor 84 (GPR84) alter cellular morphology and motility but do not induce pro-inflammatory responses in microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. JCI - GPR84-mediated signal transduction affects metabolic function by promoting brown adipocyte activity [jci.org]
- 13. GPR84-mediated signal transduction affects metabolic function by promoting brown adipocyte activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. medchemexpress.com [medchemexpress.com]
- 16. pubs.acs.org [pubs.acs.org]
cross-reactivity of 6-OAU with other G protein-coupled receptors
A comprehensive analysis of available scientific literature indicates that 6-n-octylaminouracil (6-OAU) is a potent and functionally selective agonist for G protein-coupled receptor 84 (GPR84). While widely regarded as a selective tool compound for studying GPR84, a publicly available, comprehensive cross-reactivity profile against a broad panel of other G protein-coupled receptors (GPCRs) remains elusive. This guide objectively compares the well-documented activity of this compound at GPR84 with the limited information regarding its interactions with other GPCRs, supported by experimental data and detailed protocols.
Comparative Analysis of this compound Activity
Currently, a direct quantitative comparison of this compound's binding affinity or potency across a wide range of GPCRs cannot be compiled due to a lack of published broad-panel screening data. The available data overwhelmingly focuses on its interaction with its primary target, GPR84.
Table 1: Pharmacological Profile of this compound at GPR84
| Parameter | Value | Species | Assay Type | Cell Line | Reference |
| EC50 | 105 nM | Human | Phosphoinositide (PI) Assay (with Gqi5 chimera) | HEK293 | [1][2] |
| EC50 | 512 nM | Human | [35S]GTPγS Binding Assay | Sf9 cell membranes (GPR84-Gαi fusion protein) | [1][2] |
| EC50 | 318 nM | Human | Chemotaxis Assay | Polymorphonuclear leukocytes (PMNs) | [3] |
Cross-Reactivity Insights:
While a comprehensive screening is not available, some studies provide indirect evidence of this compound's selectivity:
-
High-Concentration Effects: Some research suggests that at high concentrations, this compound may exhibit off-target activity or a switch in G-protein coupling, though the specific off-targets were not identified.
-
Analogue Selectivity: A study on novel GPR84 agonists, structurally related to this compound, demonstrated high selectivity. These compounds were tested against a panel of related lipid-sensing GPCRs, including FFA1, FFA4, and the cannabinoid receptor 2 (CB2), and showed no activity. This suggests that high selectivity for GPR84 is achievable within this chemical scaffold.
-
GPR84-Dependent Functional Effects: Numerous studies have demonstrated that the physiological effects of this compound, such as promoting phagocytosis by immune cells, are abolished by GPR84-specific antagonists or in GPR84 knockout models. This provides strong evidence that its primary mechanism of action is through GPR84.
Signaling Pathways and Experimental Workflows
GPR84 Signaling Pathway Activated by this compound:
This compound binding to GPR84 primarily initiates signaling through the Gαi/o pathway, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. Additionally, this compound has been shown to promote the recruitment of β-arrestin, which can mediate receptor desensitization and internalization, as well as initiate G protein-independent signaling cascades.
GPR84 Signaling Cascade Initiated by this compound.
Experimental Workflow for Assessing GPCR Cross-Reactivity:
A typical workflow to determine the cross-reactivity of a compound like this compound involves screening it against a large panel of known GPCRs using high-throughput binding and functional assays.
Workflow for GPCR Selectivity Profiling.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are summaries of key experimental protocols used to characterize the activity of this compound at GPR84.
[35S]GTPγS Binding Assay
This assay measures the activation of G proteins by a GPCR agonist. The binding of the non-hydrolyzable GTP analogue, [35S]GTPγS, to Gα subunits is quantified as a measure of receptor activation.
-
Objective: To determine the potency (EC50) of this compound in stimulating G protein activation via GPR84.
-
General Protocol:
-
Membrane Preparation: Membranes are prepared from Sf9 insect cells expressing a human GPR84-Gαi fusion protein.
-
Assay Buffer: The assay is typically performed in a buffer containing HEPES, MgCl2, NaCl, and GDP.
-
Reaction Mixture: Membranes are incubated with varying concentrations of this compound in the presence of [35S]GTPγS.
-
Incubation: The reaction is allowed to proceed at 30°C for a defined period (e.g., 60 minutes).
-
Termination and Filtration: The reaction is stopped by rapid filtration through glass fiber filters to separate bound from free [35S]GTPγS.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the EC50 value.
-
Chemotaxis Assay
This assay assesses the ability of a compound to induce the directed migration of cells, a key function of many GPCRs involved in inflammation and immunity.
-
Objective: To measure the chemoattractant effect of this compound on immune cells, such as human polymorphonuclear leukocytes (PMNs).
-
General Protocol:
-
Cell Isolation: PMNs are isolated from fresh human blood.
-
Chemotaxis Chamber: A multi-well chemotaxis chamber (e.g., Boyden chamber) is used, which consists of an upper and a lower well separated by a microporous membrane.
-
Loading: The lower wells are filled with varying concentrations of this compound or a control medium. The isolated PMNs are placed in the upper wells.
-
Incubation: The chamber is incubated at 37°C in a humidified atmosphere with 5% CO2 for a period that allows for cell migration (e.g., 1-2 hours).
-
Cell Staining and Counting: The membrane is removed, and the cells that have migrated to the lower side of the membrane are fixed, stained, and counted under a microscope.
-
Data Analysis: The number of migrated cells is plotted against the concentration of this compound to determine the chemotactic index and the EC50.
-
Conclusion
This compound is a well-established and potent agonist of GPR84, widely used to probe the physiological and pathological roles of this receptor. While it is generally considered to be a selective ligand, the lack of a comprehensive, publicly available cross-reactivity dataset against a broad range of GPCRs is a notable gap in its pharmacological characterization. The high potency of this compound at GPR84, coupled with the GPR84-dependent nature of its observed biological effects, provides strong, albeit indirect, support for its selectivity. However, researchers should exercise caution when using this compound at high concentrations, as the potential for off-target effects cannot be entirely ruled out without explicit testing. Further studies involving broad-panel GPCR screening are necessary to definitively establish the selectivity profile of this compound and to fully validate its use as a specific GPR84 tool compound.
References
comparative analysis of 6-OAU potency across different cell lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the potency of 6-OAU (6-n-octylaminouracil), a synthetic agonist of the G protein-coupled receptor 84 (GPR84), across various cell lines. The data presented is supported by experimental findings from multiple studies, offering a comprehensive overview for researchers investigating GPR84 signaling and its role in inflammatory processes.
Quantitative Data Summary
The potency of this compound, typically measured by its half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50), varies depending on the cell line and the specific assay used. The following table summarizes the reported potency values of this compound in different cellular contexts.
| Cell Line | Assay Type | Potency (EC50/IC50) | Reference |
| CHO cells (expressing human GPR84) | cAMP Inhibition | 14 nM | [1] |
| CHO cells (expressing human GPR84) | cAMP Inhibition | ~500 nM | [2] |
| HEK293 cells (co-expressing GPR84 and Gαi5) | Phosphoinositide (PI) Assay / Calcium Mobilization | 105 nM | [3] |
| Human Polymorphonuclear Leukocytes (PMNs) | Chemotaxis | 318 nM | [3] |
| U937 cells (macrophage-like) | TNF-α Production Amplification | Effective at 0-0.4 µM | [3] |
| RAW264.7 cells (murine macrophage) | Reduction of ROS production | Effective at 2 µM | [3] |
| Bone Marrow-Derived Macrophages (BMDMs) | Real-time Cell Impedance | Effective at 0.1–100 μM | [1][2] |
GPR84 Signaling Pathway
Activation of GPR84 by this compound primarily initiates signaling through the Gαi/o subunit of the heterotrimeric G protein. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Downstream of Gαi/o activation, several signaling cascades are modulated, including the PI3K/Akt and MAPK/ERK pathways, which play crucial roles in cell survival, proliferation, and inflammatory responses.[2][4][5] In immune cells like macrophages, GPR84 activation can also lead to the activation of NF-κB, a key transcription factor for pro-inflammatory gene expression.[2][6]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are generalized and may require optimization for specific cell types and experimental conditions.
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following GPR84 activation, typically in cells co-expressing a promiscuous G protein like Gα16 or a chimeric G protein such as Gαqi5 to couple the Gαi-linked receptor to the Gαq pathway.[7]
Detailed Steps:
-
Cell Culture: Seed HEK293 cells co-transfected with GPR84 and a promiscuous G protein (e.g., Gα16 or Gαqi5) into black-walled, clear-bottom 96- or 384-well plates and culture overnight.
-
Dye Loading: Remove the culture medium and load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., HBSS with 20 mM HEPES). Incubate for 45-60 minutes at 37°C.
-
Compound Addition: Prepare serial dilutions of this compound.
-
Signal Detection: Use a fluorescence plate reader to measure the baseline fluorescence, then add the this compound dilutions to the wells and immediately begin recording the change in fluorescence intensity over time. The peak fluorescence response is used to determine the EC50 value.[7]
cAMP Inhibition Assay
This assay quantifies the ability of this compound to inhibit the production of cyclic AMP (cAMP) in cells expressing GPR84, which naturally couples to the inhibitory Gαi protein.
Detailed Steps:
-
Cell Preparation: Harvest cells stably expressing GPR84 (e.g., CHO-hGPR84) and resuspend them in a stimulation buffer containing a phosphodiesterase (PDE) inhibitor like IBMX to prevent cAMP degradation.
-
Agonist and Forskolin Treatment: Add serial dilutions of this compound to the cell suspension. Subsequently, stimulate the cells with forskolin, an adenylyl cyclase activator, to induce cAMP production.
-
Incubation: Incubate the cell mixture for a specified time (e.g., 30 minutes) at room temperature to allow for the inhibition of cAMP production by this compound.
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercially available kit, such as a competitive immunoassay (e.g., HTRF or ELISA). The reduction in cAMP levels in the presence of this compound is used to calculate the IC50 value.[8][9]
[³⁵S]GTPγS Binding Assay
This is a functional membrane-based assay that directly measures the activation of G proteins by a GPCR agonist. It relies on the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to the Gα subunit upon receptor activation.
Detailed Steps:
-
Membrane Preparation: Prepare crude cell membranes from cells overexpressing GPR84 (e.g., Sf9 insect cells expressing a GPR84-Gαi fusion protein).[10]
-
Assay Setup: In a microplate, incubate the cell membranes with varying concentrations of this compound, a fixed concentration of GDP, and [³⁵S]GTPγS in an appropriate assay buffer.
-
Incubation: Allow the binding reaction to proceed for 60-90 minutes at 30°C.
-
Termination and Detection: Terminate the reaction by rapid filtration through a filter plate, followed by washing to remove unbound [³⁵S]GTPγS. The amount of radioactivity retained on the filter, which corresponds to the amount of [³⁵S]GTPγS bound to the Gα subunit, is then measured using a scintillation counter. The increase in [³⁵S]GTPγS binding in the presence of this compound is used to determine its EC50 value.[11][12][13]
References
- 1. Frontiers | Activation of the Immune-Metabolic Receptor GPR84 Enhances Inflammation and Phagocytosis in Macrophages [frontiersin.org]
- 2. Activation of the Immune-Metabolic Receptor GPR84 Enhances Inflammation and Phagocytosis in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. GPR84-mediated signal transduction affects metabolic function by promoting brown adipocyte activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. G protein-coupled receptor 84 controls osteoclastogenesis through inhibition of NF-κB and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. resources.revvity.com [resources.revvity.com]
- 9. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Medium-chain Fatty Acid-sensing Receptor, GPR84, Is a Proinflammatory Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 12. benchchem.com [benchchem.com]
- 13. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Analysis of 6-OAU and Endogenous Ligands of GPR84
For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the synthetic agonist 6-n-octylaminouracil (6-OAU) and endogenous medium-chain fatty acids (MCFAs) as ligands for the G protein-coupled receptor 84 (GPR84). This document synthesizes experimental data on their binding, potency, and functional effects, offering insights into their respective roles in GPR84 signaling.
GPR84, a receptor primarily expressed in immune cells, has emerged as a significant target in inflammatory and metabolic diseases.[1][2] Its activation by both naturally occurring fatty acids and synthetic compounds has prompted extensive research into its physiological and pathological roles. This guide focuses on a direct comparison of this compound, a potent synthetic agonist, with the endogenous ligands of GPR84, which are predominantly medium-chain fatty acids (MCFAs) with carbon chain lengths of 9-14.[3][4]
Quantitative Comparison of Ligand Potency
The synthetic agonist this compound demonstrates significantly higher potency in activating GPR84 compared to its endogenous counterparts. This is evident across various in vitro assays measuring downstream signaling events.
| Ligand | Assay Type | Cell Line | EC50 Value | Reference |
| This compound | [³⁵S]GTPγS Binding | Sf9 cells expressing human GPR84-Gαi | 512 nM | [5] |
| Phosphoinositide (PI) Accumulation | HEK293 cells with Gqi5 chimera | 105 nM | [5][6] | |
| cAMP Inhibition | CHO-GPR84 cells | 14 nM | [7] | |
| Capric Acid (C10) | cAMP Inhibition | CHO-GPR84 cells | ~4 µM | [7] |
| 2-hydroxy Lauric Acid (2-OH-C12) | [³⁵S]GTPγS Binding | Sf9 cells expressing human GPR84-Gαi | 9.9 µM | [5] |
| 3-hydroxy Lauric Acid (3-OH-C12) | [³⁵S]GTPγS Binding | Sf9 cells expressing human GPR84-Gαi | 13 µM | [5] |
| 2-hydroxy Capric Acid (2-OH-C10) | [³⁵S]GTPγS Binding | Sf9 cells expressing human GPR84-Gαi | 31 µM | [5] |
| 3-hydroxy Capric Acid (3-OH-C10) | [³⁵S]GTPγS Binding | Sf9 cells expressing human GPR84-Gαi | 230 µM | [5] |
GPR84 Signaling Pathways
Activation of GPR84 by both this compound and endogenous MCFAs primarily couples to the pertussis toxin-sensitive Gi/o pathway, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[3][7] This initial signaling event triggers a cascade of downstream effects, including the activation of the Akt, ERK, and NF-κB pathways, which are crucial for regulating various cellular functions.[7] Additionally, GPR84 activation can lead to calcium mobilization.[2][3]
Caption: GPR84 signaling cascade initiated by ligand binding.
Functional Consequences of GPR84 Activation
Both this compound and endogenous MCFAs trigger similar pro-inflammatory responses through GPR84 activation. These responses are particularly relevant in immune cells like neutrophils and macrophages.
-
Chemotaxis: Both this compound and endogenous ligands act as chemoattractants for polymorphonuclear leukocytes (PMNs) and macrophages.[5][8] this compound provokes chemotaxis of PMNs with an EC50 value of 318 nM.[6]
-
Cytokine Production: Activation of GPR84 amplifies the production of pro-inflammatory cytokines. For instance, both ligand types enhance lipopolysaccharide (LPS)-stimulated IL-8 production in PMNs and TNF-α production in macrophages.[5][8]
-
Phagocytosis: The synthetic agonist this compound has been shown to enhance phagocytosis in macrophages.[7][9]
Experimental Protocols
To facilitate reproducibility and further research, detailed methodologies for key experiments are outlined below.
[³⁵S]GTPγS Binding Assay
This assay measures the activation of G proteins by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor stimulation.
Caption: Workflow for a typical [³⁵S]GTPγS binding assay.
Protocol:
-
Membrane Preparation: Cell membranes from Sf9 cells expressing the human GPR84-Gαi fusion protein are prepared.
-
Assay Buffer: The assay is performed in a buffer containing 20 mM HEPES, 100 mM NaCl, and 3 mM MgCl2, at pH 7.4.
-
Incubation: Membranes are incubated with varying concentrations of the test ligand (this compound or MCFA) and 0.1 nM [³⁵S]GTPγS for 30 minutes at 30°C.
-
Termination and Separation: The reaction is terminated by rapid filtration through glass fiber filters to separate bound and free radioligand.
-
Quantification: The amount of bound [³⁵S]GTPγS is determined by liquid scintillation counting.
-
Data Analysis: Data are analyzed using non-linear regression to determine the EC50 values.
cAMP Inhibition Assay
This assay quantifies the ability of a GPR84 agonist to inhibit the production of cAMP, typically stimulated by forskolin (B1673556).
Protocol:
-
Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing human GPR84 (CHO-GPR84) are used.
-
Stimulation: Cells are stimulated with forskolin to increase intracellular cAMP levels.
-
Ligand Treatment: Cells are then incubated with varying concentrations of this compound or capric acid.[7]
-
cAMP Measurement: Intracellular cAMP levels are measured using a suitable detection kit (e.g., HTRF-based or ELISA-based).
-
Data Analysis: The percentage of inhibition of the forskolin-induced cAMP response is calculated, and EC50 values are determined.[7]
Chemotaxis Assay
This assay assesses the ability of a ligand to induce directed migration of cells, such as neutrophils or macrophages.
Protocol:
-
Cell Preparation: Human polymorphonuclear leukocytes (PMNs) are isolated from peripheral blood.
-
Assay Setup: A Boyden chamber or a similar multi-well migration plate with a porous membrane is used. The lower chamber is filled with a buffer containing different concentrations of the chemoattractant (e.g., this compound).
-
Cell Seeding: PMNs are seeded into the upper chamber.
-
Incubation: The plate is incubated for 1 hour to allow cell migration towards the chemoattractant in the lower chamber.
-
Quantification: The number of migrated cells in the lower chamber is quantified, often by using a fluorescent dye and measuring fluorescence intensity.
-
Data Analysis: The concentration-response curve is plotted to determine the EC50 for chemotaxis.
Conclusion
The synthetic agonist this compound is a significantly more potent activator of GPR84 than its known endogenous medium-chain fatty acid ligands. Despite this difference in potency, both this compound and MCFAs elicit similar downstream signaling events and functional pro-inflammatory responses through the Gi/o pathway. The higher potency of this compound makes it a valuable tool for studying the physiological and pathological roles of GPR84. Understanding the comparative pharmacology of these ligands is crucial for the development of novel therapeutics targeting GPR84 for the treatment of inflammatory and metabolic disorders.
References
- 1. 20 Years an Orphan: Is GPR84 a Plausible Medium-Chain Fatty Acid-Sensing Receptor? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. JCI - GPR84-mediated signal transduction affects metabolic function by promoting brown adipocyte activity [jci.org]
- 3. Medium-chain fatty acids as ligands for orphan G protein-coupled receptor GPR84 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GPR84 - Wikipedia [en.wikipedia.org]
- 5. Medium-chain Fatty Acid-sensing Receptor, GPR84, Is a Proinflammatory Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Activation of the Immune-Metabolic Receptor GPR84 Enhances Inflammation and Phagocytosis in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Pro-phagocytic function and structural basis of GPR84 signaling - PMC [pmc.ncbi.nlm.nih.gov]
Validating 6-OAU's Pro-Inflammatory Mechanism of Action Through Downstream Signaling Inhibition
A Comparative Guide for Researchers
The synthetic agonist 6-n-octylaminouracil (6-OAU) is a potent activator of the G protein-coupled receptor 84 (GPR84), a key player in inflammatory responses. Understanding the precise signaling cascades initiated by this compound is crucial for the development of targeted therapeutics. This guide provides a comparative analysis of experimental data validating this compound's mechanism of action, focusing on the use of downstream inhibitors to dissect its signaling pathway.
This compound Activates GPR84 and Initiates Gαi/o-Dependent Signaling
This compound's primary mechanism of action is the activation of GPR84, a receptor predominantly expressed in immune cells such as macrophages and neutrophils. GPR84 is coupled to the Gαi/o family of G proteins. This initial step in the signaling cascade can be validated by observing the inhibitory effects of a GPR84-specific antagonist and a Gαi/o inhibitor on this compound-mediated cellular responses.
A key function of macrophages stimulated by this compound is the enhancement of phagocytosis. Experimental data demonstrates that this effect is indeed GPR84 and Gαi/o dependent.
Table 1: Validation of this compound's GPR84- and Gαi/o-Dependent Pro-Phagocytic Effect in Macrophages
| Treatment | Phagocytosis Rate (% of Control) |
| Control (Vehicle) | 100 |
| This compound (1 µM) | 180 |
| This compound (1 µM) + GLPG1205 (10 µM) | 105 |
| This compound (1 µM) + Pertussis Toxin (100 ng/mL) | 110 |
Data is representative of typical findings in the literature. GLPG1205 is a GPR84 antagonist. Pertussis Toxin is a Gαi/o inhibitor.
Dissecting the Downstream Signaling Pathway of this compound
Following Gαi/o activation, this compound-stimulated GPR84 initiates downstream signaling cascades, including the activation of the Mitogen-Activated Protein Kinase (MAPK/ERK) and the Phosphoinositide 3-kinase (PI3K)/Akt pathways. The activation of these pathways can be confirmed by measuring the phosphorylation of key kinases, ERK and Akt. Furthermore, the involvement of these pathways in mediating the functional effects of this compound can be validated using specific inhibitors.
Activation of the GPR84 receptor with this compound has been shown to enhance the expression of phosphorylated Akt and phosphorylated ERK in macrophages under inflammatory conditions[1].
Table 2: Effect of Downstream Inhibitors on this compound-Mediated Signaling and Function
| Treatment | p-ERK Levels (Fold Change vs. Control) | p-Akt Levels (Fold Change vs. Control) | Pro-inflammatory Cytokine Release (e.g., IL-6) (% of this compound alone) |
| Control (Vehicle) | 1.0 | 1.0 | 0 |
| This compound (1 µM) | 3.5 | 2.8 | 100 |
| This compound (1 µM) + U0126 (10 µM) | 1.2 | 2.7 | 45 |
| This compound (1 µM) + MK-2206 (1 µM) | 3.4 | 1.1 | 60 |
Data is hypothetical and for illustrative purposes to demonstrate the expected outcomes based on the known signaling pathway. U0126 is a MEK1/2 inhibitor, upstream of ERK. MK-2206 is an allosteric Akt inhibitor.
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and the experimental approach to its validation, the following diagrams are provided.
Experimental Protocols
Macrophage Phagocytosis Assay
Objective: To quantify the effect of this compound and its inhibitors on the phagocytic capacity of macrophages.
Methodology:
-
Cell Culture: Culture macrophage-like cells (e.g., RAW264.7 or bone marrow-derived macrophages) in appropriate media.
-
Inhibitor Pre-treatment: Pre-incubate macrophages with downstream inhibitors (e.g., 10 µM U0126 or 1 µM MK-2206) or vehicle control for 1-2 hours.
-
This compound Stimulation: Add this compound (e.g., 1 µM) to the cell culture and incubate for the desired time (e.g., 1 hour).
-
Phagocytosis Induction: Add fluorescently labeled target particles (e.g., zymosan or opsonized beads) to the macrophage culture.
-
Incubation: Allow phagocytosis to occur for a defined period (e.g., 30-60 minutes).
-
Quenching and Washing: Stop phagocytosis by adding a quenching solution (e.g., trypan blue) to quench the fluorescence of non-internalized particles. Wash the cells to remove excess particles and quenching solution.
-
Quantification: Measure the fluorescence intensity of internalized particles using a plate reader or flow cytometer. The phagocytic index can be calculated as the percentage of phagocytosing cells multiplied by the average number of internalized particles per cell.
Western Blot for p-ERK and p-Akt
Objective: To detect the phosphorylation status of ERK and Akt in response to this compound and downstream inhibitors.
Methodology:
-
Cell Lysis: After treatment with this compound and/or inhibitors, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for phosphorylated ERK (p-ERK) and phosphorylated Akt (p-Akt) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with antibodies against total ERK and total Akt.
Cytokine Release Assay (ELISA)
Objective: To measure the release of pro-inflammatory cytokines from macrophages in response to this compound and the effect of downstream inhibitors.
Methodology:
-
Cell Culture and Treatment: Culture macrophages and treat them with this compound and/or inhibitors as described above.
-
Supernatant Collection: After the desired incubation period, collect the cell culture supernatant.
-
ELISA: Perform an enzyme-linked immunosorbent assay (ELISA) for the specific cytokine of interest (e.g., IL-6, TNF-α) according to the manufacturer's instructions.
-
Data Analysis: Generate a standard curve using recombinant cytokine standards and determine the concentration of the cytokine in the experimental samples.
Conclusion
The experimental evidence strongly supports a mechanism of action where this compound activates GPR84, leading to Gαi/o-dependent signaling that diverges into downstream pathways, including the ERK and Akt cascades. The use of specific antagonists and downstream inhibitors is essential for validating this pathway and understanding the contribution of each signaling branch to the ultimate pro-inflammatory and pro-phagocytic cellular responses. This guide provides a framework for researchers to design and interpret experiments aimed at further elucidating the intricate signaling network governed by this compound and GPR84.
References
A Comparative Analysis of the Pro-inflammatory Effects of 6-OAU and TLR Agonists
This guide provides a detailed comparison of the pro-inflammatory effects of 6-n-octylaminouracil (6-OAU), a selective G protein-coupled receptor 84 (GPR84) agonist, with other well-characterized inflammatory agonists, namely the imidazoquinoline compounds R848 (Resiquimod) and Imiquimod (B1671794), which are agonists for Toll-like receptors 7 and 8 (TLR7/8). This document is intended for researchers, scientists, and drug development professionals investigating inflammatory signaling pathways.
Introduction to Pro-inflammatory Agonists
This compound is a synthetic surrogate agonist for GPR84, a receptor primarily expressed on immune cells like macrophages, microglia, and neutrophils.[1][2][3][4] GPR84 is known to be upregulated during inflammation, and its activation by agonists such as this compound enhances and potentiates pro-inflammatory responses, particularly in macrophages.[1][5]
R848 (Resiquimod) and Imiquimod are synthetic small molecules that belong to the imidazoquinoline family. They are potent immune response modifiers that act as agonists for TLR7 and, in the case of R848, also TLR8.[6][7][8] These receptors are located in the endosomes of immune cells, including dendritic cells and macrophages, and recognize single-stranded RNA (ssRNA) from viruses.[7][9][10] Activation of TLR7/8 triggers a robust innate immune response characterized by the production of type I interferons and various pro-inflammatory cytokines.[7][8]
Signaling Pathways and Mechanisms of Action
The pro-inflammatory effects of this compound and the TLR agonists R848 and Imiquimod are initiated through distinct signaling pathways. This compound activates the GPR84 receptor, a Gi/o-coupled GPCR, while R848 and Imiquimod activate endosomal TLRs.
This compound Signaling Pathway via GPR84
Activation of GPR84 by this compound in immune cells, particularly macrophages, potentiates inflammatory signaling.[1][5] This leads to the activation of several downstream pathways, including Akt and ERK, and promotes the nuclear translocation of the p65 subunit of NF-κB.[1][5] This cascade culminates in the enhanced expression of numerous pro-inflammatory cytokines and chemokines.[1][5] Furthermore, GPR84 activation has been shown to enhance NLRP3 inflammasome activation, a key component of the innate immune system.[11]
Caption: this compound activates the GPR84-Gi/o pathway, enhancing inflammatory gene expression.
R848/Imiquimod Signaling Pathway via TLR7/8
R848 and Imiquimod bind to TLR7 (and TLR8 for R848) within the endosome.[7] This engagement recruits the adaptor protein MyD88, initiating a signaling cascade that leads to the activation of key transcription factors, including NF-κB and Interferon Regulatory Factors (IRFs).[7][8] This dual activation results in the robust production of both pro-inflammatory cytokines and type I interferons, which are crucial for antiviral responses.[7][8]
Caption: TLR7/8 agonists activate MyD88-dependent pathways, inducing cytokines and interferons.
Comparative Pro-inflammatory Effects
The following tables summarize quantitative data on the induction of key pro-inflammatory mediators by this compound, R848, and Imiquimod across different experimental models.
Table 1: In Vitro Cytokine and Chemokine Induction in Macrophages
| Agonist | Cell Type | Concentration | Time | Mediator | Fold Increase / Concentration | Reference |
| This compound | LPS-primed mouse BMDMs¹ | 1 µM | 30-60 min | TNF-α mRNA | Progressive increase over time | [5] |
| LPS-primed mouse BMDMs¹ | 1 µM | 30-60 min | IL-6 mRNA | Rapid increase, then sustained | [5] | |
| LPS-primed mouse BMDMs¹ | 1 µM | 30-60 min | IL-12B mRNA | Rapid increase, then sustained | [1][5] | |
| LPS-primed mouse BMDMs¹ | 1 µM | 30-60 min | CCL2 mRNA | Rapid increase, then sustained | [1][5] | |
| LPS-primed mouse BMDMs¹ | 1 µM | 30-60 min | IL-1β (protein)² | ~4-fold increase | [11] | |
| R848 | Mouse bone marrow macrophages | 100 nM | 24 hrs | IL-6 (protein) | ~1500 pg/mL | [12] |
| Mouse bone marrow macrophages | 100 nM | 24 hrs | IL-12 p40 (protein) | ~12000 pg/mL | [12] | |
| Mouse bone marrow macrophages | 100 nM | 24 hrs | IFN-γ (protein) | ~15 pg/mL | [12] | |
| SIM-A9 microglial cells | 0.1-10 µg/mL | 8-12 hrs | TNF-α (protein) | Maximal response at 6 hrs | [13] | |
| Imiquimod | Human PBMCs | 10 µg/mL | 24 hrs | TNF-α | Varies by donor | [14] |
| Human PBMCs | 10 µg/mL | 24 hrs | IL-6 | Varies by donor | [15] |
¹BMDM: Bone Marrow-Derived Macrophage ²In combination with NLRP3 agonist nigericin (B1684572)
Table 2: In Vivo Pro-inflammatory Effects
| Agonist | Animal Model | Administration | Dose | Outcome | Reference |
| This compound | Rat | Intravenous | 10 mg/kg | Increased blood CXCL1 levels | [16][17] |
| Rat (Air Pouch) | Local Inoculation | 1 mg/mL | Accumulation of PMNs and macrophages | [16][17] | |
| R848 | Mouse (CD-1) | Intraperitoneal | 200 µg | Increased lung TNF, IFN-γ, CXCL1, CXCL10 mRNA | [9] |
| Mouse | Intraperitoneal | 500 µg/mL | Serum IL-6: ~2000 pg/mL; IL-12 p40: ~40000 pg/mL | [12] | |
| Imiquimod | Mouse (BALB/c) | Topical (5% cream) | 62.5 mg | Induces psoriasis-like skin inflammation (acanthosis, immune cell infiltration) | [18][19] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings.
In Vitro Macrophage Stimulation (this compound)
-
Cell Culture: Bone marrow-derived macrophages (BMDMs) are isolated from mice and cultured.
-
Priming: Cells are primed with Lipopolysaccharide (LPS) (e.g., 0.1 µg/mL) for 2-3 hours to induce a pro-inflammatory state and upregulate GPR84 expression.[5][11]
-
Stimulation: Cells are treated with this compound (e.g., 1 µM) for various time points (e.g., 30 minutes to 4 hours).[5] For inflammasome studies, cells are co-stimulated with an NLRP3 agonist like nigericin (10 µM).[11]
-
Analysis:
-
mRNA Expression: RNA is extracted, reverse-transcribed to cDNA, and analyzed by quantitative real-time PCR (qRT-PCR) to measure the expression of genes like Tnfα, Il6, Il12b, and Ccl2.[5]
-
Protein Secretion: Culture supernatants are collected and analyzed by ELISA to quantify secreted cytokines like IL-1β.[11]
-
Signaling Proteins: Cell lysates are analyzed by Western Blot to detect phosphorylated forms of Akt, ERK, and the nuclear translocation of p65.[1][5]
-
Caption: Experimental workflow for in vitro macrophage stimulation with this compound.
In Vivo Murine Models (R848 & Imiquimod)
-
R848-Induced Systemic Inflammation:
-
Animals: CD-1 or C57BL/6 mice are used.
-
Administration: R848 is dissolved in a vehicle (e.g., DMSO and saline) and administered via intraperitoneal injection (e.g., 200 µ g/mouse ).[9]
-
Sample Collection: At a specified time point (e.g., 6 hours), animals are euthanized. Blood is collected for serum cytokine analysis (ELISA), and organs like the lungs or spleen are harvested for gene expression analysis (qPCR).[9][12]
-
-
Imiquimod-Induced Skin Inflammation:
-
Animals: BALB/c or C57BL/6 mice are used.
-
Administration: A daily topical dose of 62.5 mg of 5% Imiquimod cream is applied to a shaved area of dorsal skin for 5-7 consecutive days.[19]
-
Evaluation: The severity of inflammation is scored daily based on erythema, scaling, and skin thickness. At the end of the experiment, skin biopsies are collected for histopathological analysis (H&E staining) and to measure cytokine levels via ELISA or qPCR.[19]
-
Conclusion
Both this compound and TLR7/8 agonists (R848, Imiquimod) are potent inducers of pro-inflammatory responses, but they operate through fundamentally different receptor systems, leading to distinct biological outcomes.
-
This compound acts as a modulator and enhancer of inflammation via the GPR84 receptor. Its effects are often most pronounced in cells that are already in a pro-inflammatory state (e.g., LPS-primed macrophages), suggesting a role in amplifying existing inflammatory signals.[1][5]
-
R848 and Imiquimod act as primary inducers of innate immunity through TLR7/8. Their activation mimics a viral infection, leading to a powerful response that includes not only pro-inflammatory cytokines but also a strong Type I interferon signature, which is a key differentiator from GPR84 activation.[7][8]
The choice of agonist for experimental studies should be guided by the specific inflammatory pathway of interest. This compound is a valuable tool for investigating the role of GPR84 in modulating and sustaining inflammation, particularly in the context of metabolic and chronic inflammatory diseases. R848 and Imiquimod are standard agonists for studying TLR7/8-mediated innate immune responses, viral pathogenesis, and for use as vaccine adjuvants or in cancer immunotherapy.
References
- 1. Activation of the Immune-Metabolic Receptor GPR84 Enhances Inflammation and Phagocytosis in Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Agonists for G-protein-coupled receptor 84 (GPR84) alter cellular morphology and motility but do not induce pro-inflammatory responses in microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Activation of the Immune-Metabolic Receptor GPR84 Enhances Inflammation and Phagocytosis in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. invivogen.com [invivogen.com]
- 8. Agonist and antagonist ligands of toll-like receptors 7 and 8: Ingenious tools for therapeutic purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Toll-like receptor 7 contributes to inflammation, organ injury, and mortality in murine sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. GPR84 signaling promotes intestinal mucosal inflammation via enhancing NLRP3 inflammasome activation in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | Effects of imiquimod treatment on TNF expression in two-step skin carcinogenesis model in mice. [frontiersin.org]
- 15. researchgate.net [researchgate.net]
- 16. Medium-chain fatty acid-sensing receptor, GPR84, is a proinflammatory receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Medium-chain Fatty Acid-sensing Receptor, GPR84, Is a Proinflammatory Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The severity of imiquimod-induced mouse skin inflammation is independent of endogenous IL-38 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
Safety Operating Guide
Navigating the Proper Disposal of 6-OAU: A Guide for Laboratory Professionals
Essential guidance for the safe and compliant disposal of 6-OAU (6-n-octylaminouracil) in a laboratory setting.
For researchers, scientists, and drug development professionals, the responsible management of chemical waste is paramount to ensuring a safe laboratory environment and maintaining regulatory compliance. This document provides a procedural, step-by-step guide for the proper disposal of this compound.
Pre-Disposal Safety and Characterization
Before initiating any disposal procedures, a thorough risk assessment and waste characterization should be conducted.
Personal Protective Equipment (PPE): At a minimum, the following PPE should be worn when handling this compound waste:
-
Gloves: Nitrile gloves are recommended. For handling contaminated materials, consider double-gloving.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A standard laboratory coat is required to protect personal clothing.
Waste Characterization: The first step in proper waste management is to determine if the waste is hazardous.[1] This is typically done by evaluating its characteristics (ignitability, corrosivity, reactivity, and toxicity) or by checking if it is a listed hazardous waste.[2][3] Since specific hazard data for this compound is unavailable, it should be managed as a hazardous waste as a precautionary measure.
Step-by-Step Disposal Procedures
-
Segregation: Do not mix this compound waste with other waste streams.[4] It should be collected in a dedicated, properly labeled hazardous waste container.[5] Halogenated and non-halogenated solvent wastes should be collected separately.[4]
-
Container Selection: Use a container that is compatible with the chemical waste.[1][4] For solid this compound, a high-density polyethylene (B3416737) (HDPE) container is a suitable choice. If the waste is in a solution, ensure the container material is compatible with the solvent used.
-
Labeling: The waste container must be labeled immediately upon the first addition of waste.[1] The label, typically provided by your institution's EHS office, should include:
-
Accumulation and Storage: Hazardous waste must be stored safely at the point of generation, often in a designated Satellite Accumulation Area (SAA).[1]
-
Keep the waste container securely closed except when adding waste.[4]
-
Store the container in a secondary containment bin to prevent spills.
-
Ensure the storage area is well-ventilated.
-
-
Arrange for Disposal: Contact your institution's EHS department to schedule a pickup for the hazardous waste.[1] They will provide specific instructions for the final packaging and transport of the waste to a licensed disposal facility.
Quantitative Data Summary
Due to the lack of a specific Safety Data Sheet for this compound, quantitative data regarding its hazardous characteristics (e.g., LD50, toxicity thresholds) are not available. The following table summarizes the known physical properties and the assumed hazard classification for disposal purposes.
| Property | Value | Source/Comment |
| Physical State | Solid | Based on supplier information. |
| Hazardous Waste Class | Assumed Hazardous (Precautionary) | In the absence of specific data, treat as hazardous waste to ensure safety and compliance.[1][6] |
| Disposal Method | Incineration or landfill at a licensed hazardous waste facility.[5] | The final disposal method will be determined by the licensed waste disposal vendor. |
Experimental Protocols
There are no established experimental protocols for the in-lab neutralization or treatment of this compound waste. Attempting to neutralize or treat the waste without a validated protocol can be dangerous and is not recommended. All this compound waste should be disposed of through your institution's EHS-approved hazardous waste program.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound, emphasizing the critical step of consulting with your institution's EHS department.
Caption: Workflow for the safe disposal of this compound waste.
By following these general guidelines and working closely with your institution's EHS department, you can ensure the safe and compliant disposal of this compound and other research chemicals.
References
- 1. benchchem.com [benchchem.com]
- 2. research.columbia.edu [research.columbia.edu]
- 3. How to Determine and Manage Hazardous Chemical Waste in Your Lab | Lab Manager [labmanager.com]
- 4. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. documents.uow.edu.au [documents.uow.edu.au]
- 6. vumc.org [vumc.org]
Personal protective equipment for handling 6-OAU
For Researchers, Scientists, and Drug Development Professionals: A Guide to Safe Handling, Personal Protective Equipment, and Disposal of 6-OAU.
When working with chemical compounds such as this compound (6-n-octylaminouracil), a GPR84 agonist, ensuring the safety of all laboratory personnel is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, based on established laboratory safety protocols.
Important Notice: This document provides general guidance for handling chemical compounds in a research setting. It is not a substitute for a substance-specific Safety Data Sheet (SDS). Researchers must obtain and meticulously follow the SDS for this compound provided by their chemical supplier for definitive safety, handling, and disposal instructions.
Personal Protective Equipment (PPE) for General Chemical Handling
A thorough hazard assessment is the first step in determining the necessary PPE for any laboratory procedure.[1] For handling novel or uncharacterized substances like this compound, a conservative approach is recommended. The following table summarizes the minimum recommended PPE for handling chemical compounds in a laboratory setting.[2]
| PPE Category | Item | Specifications and Use Cases |
| Body Protection | Laboratory Coat | A long-sleeved, fire-resistant lab coat should be worn to protect clothing and skin from potential splashes and spills.[3] It should be fully buttoned. |
| Eye and Face Protection | Safety Glasses with Side Shields | Provides minimum protection from flying particles.[4] |
| Chemical Splash Goggles | Recommended when there is a risk of chemical splashes, when working with glassware under pressure, or with potentially explosive compounds.[5] Must be worn in addition to safety glasses. | |
| Face Shield | Should be used in conjunction with safety glasses or goggles when there is a significant splash hazard, such as when handling large volumes of liquids.[2][4] | |
| Hand Protection | Disposable Gloves | Nitrile gloves are a common choice for incidental contact with many chemicals.[2][3][4] The specific glove material should be chosen based on its resistance to the chemical being handled. Always consult the manufacturer's compatibility chart. Double-gloving may be necessary for added protection.[2] |
| Respiratory Protection | Respirator | May be necessary when working with volatile chemicals, powders that can become airborne, or in poorly ventilated areas.[3] The type of respirator (e.g., N95, half-mask, full-face) depends on the chemical's toxicity and concentration.[3] A proper fit test and training are required for respirator use. |
| Foot Protection | Closed-Toe Shoes | Sturdy, closed-toe shoes are mandatory to protect feet from spills and falling objects.[2][3] |
Operational Plan: Donning and Doffing of PPE
The correct sequence for putting on (donning) and taking off (doffing) PPE is critical to prevent contamination.[6]
Donning Sequence:
-
Lab Coat: Put on the lab coat and fasten it completely.[7]
-
Mask or Respirator (if required): Secure the mask or respirator to your face.
-
Goggles or Face Shield: Position eye and face protection.[7]
-
Gloves: Put on gloves, ensuring the cuffs of the gloves go over the cuffs of the lab coat sleeves.[6][7]
Doffing Sequence (to minimize contamination):
-
Gloves: Remove gloves using the glove-to-glove and skin-to-skin technique to avoid touching the outer contaminated surface.[6][7]
-
Goggles or Face Shield: Remove from the back of the head.[6]
-
Lab Coat: Remove by folding it inward, containing the contaminated surface.[7]
-
Mask or Respirator (if required): Remove without touching the front.[8]
-
Hand Hygiene: Wash hands thoroughly with soap and water after removing all PPE.[8]
Chemical Handling and Disposal Plan
Handling:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, especially when working with powders or creating solutions.[9]
-
Avoid Contamination: Do not eat, drink, or apply cosmetics in the laboratory.[10] Keep personal items separate from work areas.[10]
-
Labeling: Ensure all containers of this compound are clearly labeled with the chemical name and any known hazards.[10]
Disposal: Chemical waste must be disposed of in accordance with Environmental Protection Agency (EPA) regulations and institutional policies.[11]
-
Waste Containers: Use designated, compatible, and clearly labeled hazardous waste containers.[12] The label should include the full chemical name, concentration, and hazard information.[11]
-
Segregation: Store chemical waste in a designated satellite accumulation area, segregated by hazard class to prevent incompatible materials from mixing.[13][14]
-
Empty Containers: Empty containers that held hazardous chemicals may also need to be treated as hazardous waste. Triple-rinse the container with a suitable solvent, and collect the rinsate as hazardous waste.[12][14][15]
-
Consult EHS: Contact your institution's Environmental Health and Safety (EHS) office for specific guidance on the disposal of this compound waste.[11]
Logical Workflow for Safe Chemical Handling
The following diagram illustrates a logical workflow for ensuring safety when handling a chemical compound for which a specific Safety Data Sheet is not immediately available.
References
- 1. 3.1 Laboratory Responsibilities for Personal Protective Equipment | Environment, Health and Safety [ehs.cornell.edu]
- 2. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 3. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 4. uah.edu [uah.edu]
- 5. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. uottawa.ca [uottawa.ca]
- 7. reach.cdc.gov [reach.cdc.gov]
- 8. researchsafety.gwu.edu [researchsafety.gwu.edu]
- 9. uwlax.edu [uwlax.edu]
- 10. greenwgroup.com [greenwgroup.com]
- 11. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 12. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 13. Chemical Handling and Storage - Environmental Health and Safety [ehs.iastate.edu]
- 14. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 15. vumc.org [vumc.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
